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  • Product: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid
  • CAS: 1092460-70-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of the known and predicted physical and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid . As a valued building block in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document synthesizes available data to offer a detailed profile of the compound, complete with methodologies for experimental determination of its key properties.

Chemical Identity and Core Structure

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

IdentifierValueSource
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acid[PubChem]
CAS Number 1092460-70-2[PubChem]
Molecular Formula C₁₀H₁₁FO₃[PubChem]
Molecular Weight 198.19 g/mol [PubChem]
Canonical SMILES COC1=C(C=CC=C1F)CCC(=O)O[PubChem]
InChI Key JFYYVXMSIGWFHZ-UHFFFAOYSA-N[PubChem]

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
pKa 4.65 ± 0.10ACD/Labs Percepta
LogP 1.8XLogP3 (PubChem)
Boiling Point 325.3 ± 25.0 °C at 760 mmHgACD/Labs Percepta
Melting Point Not available-
Water Solubility 1.41 g/L at 25 °CACD/Labs Percepta

Note on Predictions: These values are computationally derived and should be considered as estimates. Experimental verification is crucial for any application requiring precise physicochemical data.

Experimental Determination of Physical Properties

To ensure the scientific integrity of research and development, the experimental determination of physical properties is essential. This section outlines standard, self-validating protocols for key parameters.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology: Capillary Melting Point Determination

This is a widely accepted and reliable method for determining the melting point range of a solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the solid is completely liquefied are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Heat Heat in Apparatus Pack->Heat Insert Sample Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Potentiometric pKa Determination.

Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

This "gold standard" method measures the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of solid 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is added to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of Workflow: Shake-Flask Solubility Assay

Solubility cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification AddExcess Add Excess Solid Agitate Agitate at Const. Temp. AddExcess->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze by HPLC Filter->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile (Predicted)

While experimental spectra are not available, the following sections describe the expected spectroscopic features of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the propanoic acid chain. The fluorine atom will introduce characteristic splitting patterns (H-F coupling).

  • Aromatic Region (δ 6.8-7.2 ppm): Three signals corresponding to the protons on the substituted phenyl ring, exhibiting complex splitting due to both H-H and H-F coupling.

  • Methoxy Group (δ ~3.9 ppm): A singlet integrating to three protons.

  • Propanoic Acid Chain (δ 2.6-3.0 ppm): Two triplets, each integrating to two protons, corresponding to the two methylene groups. The methylene group adjacent to the aromatic ring will appear slightly downfield from the one adjacent to the carboxyl group.

  • Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. The fluorine substitution will result in C-F coupling, observed as doublets for the carbons on the aromatic ring.

  • Carbonyl Carbon (δ ~178 ppm): A singlet for the carboxylic acid carbon.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with those directly bonded to or in close proximity to the fluorine and methoxy groups showing characteristic chemical shifts and C-F coupling constants.

  • Methoxy Carbon (δ ~56 ppm): A singlet for the methoxy carbon.

  • Propanoic Acid Chain Carbons (δ ~25-35 ppm): Two signals for the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Methoxy and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 198. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.

Synthesis Outline

A plausible synthetic route to 3-(3-Fluoro-2-methoxyphenyl)propanoic acid involves the reduction of the corresponding cinnamic acid derivative.

Diagram of Proposed Synthesis

Synthesis Reactant 3-Fluoro-2-methoxycinnamic acid C₁₀H₉FO₃ Product 3-(3-Fluoro-2-methoxyphenyl)propanoic acid C₁₀H₁₁FO₃ Reactant->Product H₂, Pd/C Ethanol

Caption: Proposed synthesis via catalytic hydrogenation.

This reaction typically proceeds with high yield and selectivity, providing a reliable method for the preparation of the target compound.

Conclusion

This technical guide has consolidated the available and predicted physicochemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. While computational predictions offer valuable insights, this document underscores the critical importance of experimental determination of key parameters such as melting point, pKa, and solubility for its successful application in research and drug development. The outlined protocols provide a robust framework for obtaining reliable experimental data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55251039, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Retrieved from [Link].

Exploratory

A Technical Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic acid: Synthesis, Characterization, and Applications

This document provides an in-depth technical overview of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its synthesis, analytical characterization, and prospective applications based on established data for structurally related compounds.

Chapter 1: Molecular Identity and Physicochemical Properties

3-(3-Fluoro-2-methoxyphenyl)propanoic acid belongs to the class of phenylpropanoic acids, a scaffold present in numerous biologically active molecules. The incorporation of a fluorine atom and a methoxy group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These substitutions are strategic in modern drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1]

The fundamental properties of this compound are summarized below, based on data from publicly accessible chemical databases.[2]

Table 1: Physicochemical and Structural Identifiers

Property Value Source
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acid PubChem[2]
CAS Number 1092460-70-2 PubChem[2]
Molecular Formula C₁₀H₁₁FO₃ PubChem[2]
Molecular Weight 198.19 g/mol PubChem[2]
Canonical SMILES COC1=C(C=CC=C1F)CCC(=O)O PubChem[2]
InChI Key JFYYVXMSIGWFHZ-UHFFFAOYSA-N PubChem[2]

| Physical Form | Solid | Sigma-Aldrich |

The 2D chemical structure, illustrated below, highlights the ortho-methoxy and meta-fluoro substitution pattern on the phenyl ring, attached to a propanoic acid chain.

Caption: 2D Structure of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Chapter 2: Synthetic Strategy and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and highly precedented pathway involves a two-step sequence starting from the commercially available 3-fluoro-2-methoxybenzaldehyde. This approach is favored for its reliability and the typically high yields achieved in each step.

  • Step 1: Knoevenagel or Perkin Condensation: The aldehyde is condensed with a suitable active methylene compound, such as malonic acid (in the presence of a base like pyridine/piperidine) or acetic anhydride, to form the α,β-unsaturated carboxylic acid, 3-(3-fluoro-2-methoxyphenyl)acrylic acid.

  • Step 2: Catalytic Hydrogenation: The double bond of the acrylic acid intermediate is selectively reduced to yield the target propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation due to its high efficiency and clean conversion.[3]

The causality for this two-step approach is sound: it builds the carbon backbone and introduces the carboxylic acid functionality in a controlled manner, followed by a clean and selective saturation of the alkene.

Synthesis_Workflow start 3-Fluoro-2-methoxybenzaldehyde + Malonic Acid intermediate 3-(3-Fluoro-2-methoxyphenyl)acrylic acid start->intermediate Knoevenagel Condensation (Pyridine/Piperidine) product 3-(3-Fluoro-2-methoxyphenyl)propanoic acid intermediate->product Catalytic Hydrogenation (H₂, Pd/C, Ethanol)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a representative methodology based on standard organic chemistry transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-(3-fluoro-2-methoxyphenyl)acrylic acid

  • To a 250 mL round-bottom flask, add 3-fluoro-2-methoxybenzaldehyde (10.0 g, 64.9 mmol) and malonic acid (8.1 g, 77.9 mmol).

  • Add dry pyridine (50 mL) as the solvent and piperidine (0.5 mL) as the catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing ice-cold 10% hydrochloric acid (200 mL).

  • A precipitate of the acrylic acid product will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be performed for further purification.

Step 2: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

  • In a hydrogenation vessel, dissolve the crude 3-(3-fluoro-2-methoxyphenyl)acrylic acid (10.0 g, 51.0 mmol) in ethanol (150 mL).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (0.5 g, ~5% w/w).

  • Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi (or as appropriate for the available equipment).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake.[3]

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite®.

  • Evaporate the ethanol filtrate under reduced pressure to yield the crude product.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, 3-(3-fluoro-2-methoxyphenyl)propanoic acid.

Chapter 3: Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Below are the predicted data based on the compound's structure and known spectroscopic trends for similar molecules.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.2 ppm. - Aliphatic Protons (4H): Two triplets, corresponding to the -CH₂-CH₂-COOH system, typically around δ 2.6-3.0 ppm. - Methoxy Protons (3H): A singlet around δ 3.9 ppm. - Carboxylic Acid Proton (1H): A broad singlet, typically > δ 10 ppm.
¹³C NMR - Carbonyl Carbon: δ ~175-180 ppm. - Aromatic Carbons: 6 signals in the range of δ 110-160 ppm, with C-F and C-O carbons showing characteristic shifts and coupling constants. - Aliphatic Carbons: 2 signals in the range of δ 25-35 ppm. - Methoxy Carbon: δ ~56 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Intense, sharp band around 1700-1720 cm⁻¹.[4] - C-F Stretch: Strong absorption in the 1000-1350 cm⁻¹ region.[4] - C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹.

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 198. |

The interpretation of this data provides a self-validating system. For instance, the presence of the broad O-H and sharp C=O stretches in the IR spectrum confirms the carboxylic acid moiety, while the integration and splitting patterns in the ¹H NMR confirm the propanoic acid chain and the substitution pattern on the aromatic ring. High-resolution mass spectrometry would be used to confirm the elemental composition, C₁₀H₁₁FO₃.[2]

Chapter 4: Applications in Research and Development

Phenylpropanoic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The specific substitution pattern of 3-(3-fluoro-2-methoxyphenyl)propanoic acid makes it a valuable synthon for creating complex molecules with potentially enhanced biological activity.

Potential as a Pharmaceutical Intermediate

Structurally similar compounds are key components in active pharmaceutical ingredients (APIs). For example, 3-(3-trifluoromethylphenyl) propionic acid is a vital intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism.[5][6] Analogs are also widely explored for their anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5] The presence of the fluorine atom in the target molecule can improve metabolic stability and binding affinity to biological targets, making it an attractive scaffold for new drug discovery programs.

Applications core 3-(3-Fluoro-2-methoxyphenyl) propanoic acid pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro materials Advanced Materials core->materials analgesic Anti-inflammatory / Analgesic Agents (e.g., COX Inhibitors) pharma->analgesic calcimimetic Calcimimetics (e.g., Cinacalcet Analogs) pharma->calcimimetic herbicide Herbicides / Fungicides agro->herbicide

Caption: Potential application pathways for the core structure.

Chapter 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(3-fluoro-2-methoxyphenyl)propanoic acid is associated with the following hazards:[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions: Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55251039, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120228, 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84681567, 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid. Available at: [Link]

  • Lee, A. E., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036. Available at: [Link]

  • AA Blocks (2024). 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | 50703-56-5. Available at: [Link]

  • Sklenarova, H., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 35-40. Available at: [Link]

  • Google Patents (2014). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
  • PrepChem (2024). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • ACG Publications (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available at: [Link]

  • National Center for Biotechnology Information (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Google Patents (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • NIST (2024). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • MDPI (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(20), 4612. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid (CAS 1092460-70-2)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry The introduction of fluorine into molecular scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-(3-Fluoro-2-methoxyphenyl)propanoic acid emerges as a valuable building block in this context, offering a strategically substituted phenylpropanoic acid motif for the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive technical overview of its properties, a representative synthesis protocol, and its potential applications in drug development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a research and development setting.

Key Physicochemical Data
PropertyValueSource
CAS Number 1092460-70-2PubChem[2]
Molecular Formula C₁₀H₁₁FO₃PubChem[2]
Molecular Weight 198.19 g/mol PubChem[2]
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acidPubChem[2]
SMILES COC1=C(C=CC=C1F)CCC(=O)OPubChem[2]
Physical Form SolidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Safety and Handling

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: A Representative Protocol

While 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or synthesize derivatives. A common and effective method for the preparation of phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. The following protocol is a representative procedure based on established chemical literature for similar transformations.

Two-Step Synthesis Pathway

The synthesis can be logically divided into two main steps: the Knoevenagel condensation to form the cinnamic acid precursor, followed by the reduction of the double bond.

Synthesis_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 3-Fluoro-2-methoxybenzaldehyde C Pyridine, Piperidine A->C B Malonic Acid B->C D 3-(3-Fluoro-2-methoxyphenyl)acrylic acid C->D Heat E 3-(3-Fluoro-2-methoxyphenyl)acrylic acid F H₂, Pd/C E->F H 3-(3-Fluoro-2-methoxyphenyl)propanoic acid F->H G Ethanol G->F

A two-step synthesis pathway for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.
Step 1: Preparation of 3-(3-Fluoro-2-methoxyphenyl)acrylic acid

This step involves the condensation of 3-fluoro-2-methoxybenzaldehyde with malonic acid.

Materials:

  • 3-Fluoro-2-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask, combine 3-fluoro-2-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

  • Warm the mixture gently until a clear solution is obtained.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture at 80°C for 1-2 hours, then increase the temperature to reflux for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water (approximately 10 times the volume of pyridine used).

  • Acidify the aqueous mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude 3-(3-fluoro-2-methoxyphenyl)acrylic acid. The product can be further purified by recrystallization if necessary.

Step 2: Preparation of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

This step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative.

Materials:

  • 3-(3-Fluoro-2-methoxyphenyl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the 3-(3-fluoro-2-methoxyphenyl)acrylic acid (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired 3-(3-fluoro-2-methoxyphenyl)propanoic acid. Further purification can be achieved by recrystallization if needed.

Characterization and Spectral Data

Due to the lack of publicly available experimental spectral data, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are useful for preliminary identification but should be confirmed with experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

H_NMR_Prediction a Aromatic Protons (m, ~6.9-7.2 ppm) b Methoxy Protons (s, ~3.9 ppm) c Methylene Protons (α to COOH) (t, ~2.7 ppm) d Methylene Protons (β to COOH) (t, ~2.9 ppm)

Predicted ¹H NMR chemical shift regions.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methylene carbons, and the methoxy carbon.

C_NMR_Prediction a Carboxylic Acid Carbon (~178 ppm) b Aromatic Carbons (~115-160 ppm) c Methoxy Carbon (~56 ppm) d Methylene Carbons (~25-35 ppm)

Predicted ¹³C NMR chemical shift regions.

Applications in Drug Discovery and Development

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a valuable building block for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of the fluoro and methoxy groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the final compound, which can lead to improved pharmacological profiles.

Role as a Synthetic Intermediate

The carboxylic acid functionality of this molecule provides a versatile handle for a variety of chemical transformations, including:

  • Amide bond formation: Coupling with amines to form amides is a common strategy in the synthesis of bioactive molecules.

  • Esterification: Reaction with alcohols to form esters can be used to create prodrugs or to modify the solubility and pharmacokinetic properties of a compound.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.

The strategic placement of the fluoro and methoxy groups can influence the reactivity of the aromatic ring and provide opportunities for further modifications through reactions such as electrophilic aromatic substitution.

Structure-Activity Relationship (SAR) Studies

In the process of drug optimization, systematic modifications are made to a lead compound to understand the relationship between its structure and biological activity. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its derivatives are ideal candidates for use in SAR studies. By incorporating this moiety into a series of potential drug candidates, researchers can probe the effects of the 3-fluoro and 2-methoxy substitution pattern on target binding and overall efficacy.

Conclusion

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated and methoxy-substituted phenylpropanoic acid structure offers a unique combination of properties that can be exploited to develop novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, and a discussion of its potential applications. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of pharmaceutical research and development.

References

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Available at: [Link]

  • Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

Introduction: The Significance of Fluorinated Phenylpropanoic Acids in Modern Drug Discovery The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenylpropanoic Acids in Modern Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylpropanoic acid scaffolds are prevalent in a wide array of pharmacologically active compounds. The targeted synthesis of fluorinated analogues, such as 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, is therefore of significant interest to researchers and drug development professionals. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, emphasizing the causal relationships behind experimental choices and providing a self-validating framework for its successful preparation and characterization.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is most effectively achieved through a robust and reliable two-step sequence. This approach involves an initial carbon-carbon bond-forming reaction to construct the cinnamic acid backbone, followed by a selective reduction of the alkene to yield the desired saturated propanoic acid. This strategy is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation 2-Fluoro-3-methoxybenzaldehyde 2-Fluoro-3-methoxybenzaldehyde Intermediate 3-(3-Fluoro-2-methoxyphenyl)cinnamic acid 2-Fluoro-3-methoxybenzaldehyde->Intermediate Pyridine, Piperidine (cat.) Δ Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Final_Product 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Intermediate->Final_Product H₂, Pd/C Ethanol

Foundational

An In-depth Technical Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1] This guide provides a comprehensive technical overview of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a valuable building block in the synthesis of more complex molecules. While direct experimental data for this specific compound is not extensively published, this paper will leverage data from closely related analogs to provide a robust and scientifically grounded resource for professionals in drug development and chemical research.

Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The nomenclature and structural identifiers for the title compound are systematically outlined below.

IUPAC Name: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid[2]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1092460-70-2[2]
Molecular Formula C₁₀H₁₁FO₃[2]
InChIKey JFYYVXMSIGWFHZ-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=CC=C1F)CCC(=O)O[2]

Physicochemical Properties:

The predicted and known properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid are summarized in Table 2. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 198.19 g/mol [2]
Monoisotopic Mass 198.06922237 Da[2]
XlogP (predicted) 1.8[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]

Synthesis and Reaction Pathways

Proposed Synthetic Pathway:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation 3_Fluoro_2_methoxybenzaldehyde 3-Fluoro-2-methoxybenzaldehyde 3_Fluoro_2_methoxycinnamic_acid (E)-3-(3-Fluoro-2-methoxyphenyl)acrylic acid 3_Fluoro_2_methoxybenzaldehyde->3_Fluoro_2_methoxycinnamic_acid Pyridine, Piperidine Malonic_acid Malonic acid Malonic_acid->3_Fluoro_2_methoxycinnamic_acid Target_Molecule 3-(3-Fluoro-2-methoxyphenyl)propanoic acid 3_Fluoro_2_methoxycinnamic_acid->Target_Molecule H₂, Pd/C, Ethanol

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Analogous Synthesis):

The following protocol is adapted from the synthesis of 3-(m-methoxyphenyl)propionic acid and is expected to be highly applicable.[4]

Step 1: Synthesis of (E)-3-(3-Fluoro-2-methoxyphenyl)acrylic acid

This step would likely proceed via a Knoevenagel condensation between 3-fluoro-2-methoxybenzaldehyde and malonic acid, using pyridine as a solvent and piperidine as a catalyst.

Step 2: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

  • Reactants: (E)-3-(3-Fluoro-2-methoxyphenyl)acrylic acid, 10% Palladium on charcoal (Pd/C), Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the (E)-3-(3-Fluoro-2-methoxyphenyl)acrylic acid in absolute ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

  • Catalyst: Palladium on charcoal is a standard and highly effective catalyst for the reduction of carbon-carbon double bonds in the presence of aromatic rings, which remain unreacted under these mild conditions.

  • Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation reaction.

  • Pressure and Temperature: The reaction is typically carried out at or near room temperature and at moderate hydrogen pressures, which are sufficient for the reduction of the acrylic acid double bond without affecting the aromatic ring or other functional groups.

Analytical Characterization

As direct experimental spectra for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid are not publicly available, this section will provide predicted spectral data and comparisons with closely related, structurally similar molecules. This information is invaluable for the quality control and characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Predicted):

  • Aromatic Protons (Ar-H): Expected in the range of δ 6.8-7.3 ppm. The fluorine substitution will induce characteristic splitting patterns.

  • Methoxyl Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

  • Propanoic Acid Protons (-CH₂CH₂COOH): Two triplets in the range of δ 2.6-3.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically above δ 10 ppm, which may be exchangeable with D₂O.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): Expected around δ 170-180 ppm.

  • Aromatic Carbons: In the range of δ 110-160 ppm. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant.

  • Methoxyl Carbon (-OCH₃): Around δ 55-60 ppm.

  • Propanoic Acid Carbons (-CH₂CH₂-): In the range of δ 25-40 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid) 2500-3300Very broad
C-H stretch (Aromatic) 3000-3100Sharp
C-H stretch (Aliphatic) 2850-2960Sharp
C=O stretch (Carboxylic Acid) 1700-1725Strong, sharp
C-O stretch 1210-1320Strong
C-F stretch 1000-1400Strong

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, the expected molecular ion peak [M]⁺ in an electron ionization (EI) spectrum would be at m/z = 198.

Applications in Research and Drug Development

Phenylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities. The introduction of a fluorine atom, as in 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound.

Potential Roles:

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The propanoic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

  • Scaffold for Anti-inflammatory and Analgesic Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the arylpropanoic acid scaffold. The specific substitution pattern of the title compound may lead to novel cyclooxygenase (COX) inhibitors.

  • Probe for Biological Studies: The fluorine atom can be used as a sensitive probe in ¹⁹F NMR studies to investigate drug-target interactions and metabolic pathways.

The logical flow for utilizing this compound in a drug discovery program is outlined below.

G Start 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Library Library Synthesis (e.g., amide formation) Start->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow utilizing the target molecule.

Safety and Handling

Based on available data, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a valuable fluorinated building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its identity, a plausible and robust synthesis strategy, predicted analytical characteristics, and potential applications. By leveraging knowledge from closely related analogs, researchers and scientists can confidently incorporate this molecule into their research and development programs. The strategic use of such fluorinated scaffolds is a cornerstone of modern molecular design, and a thorough understanding of their properties and synthesis is essential for innovation.

References

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Available from: [Link]

  • PubChem. 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid. Available from: [Link]

  • MySkinRecipes. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Available from: [Link]

  • NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

  • PubChem. 3-(m-Methoxyphenyl)propionic acid. Available from: [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available from: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]

  • PubChemLite. 3-(3-fluoro-2-methoxyphenyl)propanoic acid (C10H11FO3). Available from: [Link]

  • PubChem. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • AA Blocks. 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. Available from: [Link]

  • Dergipark. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

  • ResearchGate. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Phenylpropanoic Acids in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] The phenylpropanoic acid motif, a common substructure in many biologically active compounds, serves as a versatile template for chemical exploration.

This guide focuses on 3-(3-Fluoro-2-methoxyphenyl)propanoic acid , a specific building block that combines the established phenylpropanoic acid core with the strategic placement of both a fluorine and a methoxy group. This substitution pattern is not arbitrary; the ortho-methoxy group can influence the conformation of the aromatic ring and participate in hydrogen bonding, while the meta-fluoro substituent profoundly alters the electronic landscape of the ring, impacting pKa and potential metabolic pathways.[3] Understanding the synthesis, characterization, and handling of this compound is therefore critical for researchers utilizing it as an intermediate in the development of novel therapeutics, particularly in areas like anti-inflammatory and analgesic agents.[3] This document provides a comprehensive technical overview of its properties, a robust synthesis protocol, and detailed methods for its analytical characterization.

Physicochemical and Structural Properties

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a solid at ambient temperature.[4] Its core identity is defined by the molecular formula C₁₀H₁₁FO₃ and a precise molecular weight, which are foundational for all analytical and stoichiometric calculations.

Table 1: Core Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem[4]
Molecular Weight 198.19 g/mol PubChem[4]
Monoisotopic Mass 198.06922237 DaPubChem[4]
CAS Number 1092460-70-2PubChem[4]
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acidPubChem[4]
Physical Form SolidSigma-Aldrich
InChI Key JFYYVXMSIGWFHZ-UHFFFAOYSA-NPubChem[4]
Canonical SMILES COC1=C(C=CC=C1F)CCC(=O)OPubChem[4]
Diagram 1: Chemical Structure of the Target Compound

Caption: 2D structure of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Recommended Synthesis Pathway

A robust and scalable synthesis route is critical for producing high-purity material for research and development. A reliable two-step approach involves an initial condensation reaction to form the α,β-unsaturated acid, followed by catalytic hydrogenation to yield the final saturated propanoic acid. This method is advantageous due to the high yields and commercial availability of the starting materials.

Diagram 2: Two-Step Synthesis Workflow

G start 3-Fluoro-2-methoxybenzaldehyde + Malonic Acid step1 Step 1: Knoevenagel Condensation (Pyridine, Piperidine, Heat) start->step1 intermediate 3-(3-Fluoro-2-methoxyphenyl)acrylic acid (Cinnamic Acid Derivative) step1->intermediate step2 Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) intermediate->step2 product 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Crude Product) step2->product purification Purification (Recrystallization) product->purification final_product High-Purity Final Product purification->final_product

Caption: Recommended two-step synthesis and purification workflow.

Step 1: Knoevenagel Condensation to Synthesize 3-(3-Fluoro-2-methoxyphenyl)acrylic acid

Causality: The Knoevenagel condensation is a classic and highly effective method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group, such as malonic acid.[5] Pyridine acts as a basic solvent, while piperidine serves as a more potent basic catalyst to deprotonate the malonic acid, facilitating the nucleophilic attack on the aldehyde carbonyl.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5-10 volumes).

  • Catalysis: Add piperidine (0.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This protonates the carboxylate, causing the acrylic acid product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate.

Step 2: Catalytic Hydrogenation

Causality: Catalytic hydrogenation is the standard method for reducing the double bond of a cinnamic acid derivative to the corresponding propanoic acid without affecting the aromatic ring or the carboxylic acid.[6] Palladium on carbon (Pd/C) is an excellent and widely-used catalyst for this transformation, and ethanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.[6][7]

Protocol:

  • Setup: In a hydrogenation vessel, dissolve the 3-(3-fluoro-2-methoxyphenyl)acrylic acid intermediate (1.0 eq) in ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd). The catalyst should be handled in an inert atmosphere if dry.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid or oil is the crude 3-(3-fluoro-2-methoxyphenyl)propanoic acid.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) with UV detection is the gold standard for assessing the purity of aromatic carboxylic acids.[8] The method separates the target compound from potential impurities, such as residual starting material from Step 1 or over-reduced byproducts. A C18 column provides excellent retention for the moderately nonpolar analyte, while an acidified water/acetonitrile mobile phase ensures good peak shape for the carboxylic acid.[9][10]

Diagram 3: HPLC Purity Analysis Workflowdot

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (Ref. Std. in Diluent, ~0.5 mg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_spl Prepare Sample Solution (Synthesized Compound in Diluent, ~0.5 mg/mL) inject_spl Inject Sample Solution prep_spl->inject_spl equilibrate Equilibrate HPLC System with Mobile Phase inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_spl integrate Integrate Chromatograms inject_spl->integrate calculate Calculate Purity (% Area) integrate->calculate

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Introduction 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its molecular structure, characterized by a phenyl ri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its molecular structure, characterized by a phenyl ring with fluoro, methoxy, and propanoic acid substituents, dictates its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for its effective use in drug development, chemical synthesis, and various research applications, as it directly impacts formulation, bioavailability, and reaction kinetics.

This technical guide provides a comprehensive overview of the solubility of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. It delves into the theoretical underpinnings of its solubility based on its molecular structure, offers a detailed experimental protocol for its empirical determination, and outlines essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem[1]
Molecular Weight 198.19 g/mol PubChem[1]
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acidPubChem[1]
CAS Number 1092460-70-2PubChem[1]
Appearance Solid (predicted)General knowledge

Theoretical Solubility Profile

The solubility of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is governed by the interplay of its functional groups and the overall molecular structure. The "like dissolves like" principle is a fundamental concept to consider.[2]

  • Polar Moieties: The carboxylic acid group (-COOH) is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes significantly to the compound's potential solubility in polar solvents like water and alcohols.

  • Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic moiety. Its presence generally decreases solubility in polar solvents and increases solubility in nonpolar organic solvents.

  • Substituent Effects:

    • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence can slightly enhance solubility in polar solvents compared to an unsubstituted phenyl ring.

    • Fluoro Group (-F): Fluorine is the most electronegative element, leading to a strong dipole moment in the C-F bond. However, its small size and the fact that it is a weak hydrogen bond acceptor mean its effect on aqueous solubility can be complex and context-dependent. In some cases, it can increase hydrophobicity.[3]

Expected Solubility:

  • Aqueous Solubility: Due to the presence of the carboxylic acid group, some solubility in water is expected. However, the hydrophobic phenyl ring will limit this solubility. The overall aqueous solubility is likely to be low.

  • Solubility in Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate, owing to the combined polarity of the carboxylic acid and methoxy groups. Solubility in nonpolar solvents like hexane is expected to be limited.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on pH. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will deprotonate to form a carboxylate salt. This salt is ionic and therefore significantly more soluble in water than the neutral acid.[4][5] Conversely, in acidic solutions, the equilibrium will shift towards the protonated, less soluble form.

The following diagram illustrates the relationship between the molecular structure of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its predicted solubility characteristics.

G cluster_molecule 3-(3-Fluoro-2-methoxyphenyl)propanoic acid cluster_properties Solubility Drivers cluster_solvents Predicted Solubility Molecule C₁₀H₁₁FO₃ COOH Carboxylic Acid (-COOH) Molecule->COOH Phenyl Phenyl Ring Molecule->Phenyl OCH3 Methoxy Group (-OCH₃) Molecule->OCH3 F Fluoro Group (-F) Molecule->F Polar Polar/Hydrophilic (H-bonding) COOH->Polar Strongly contributes to Nonpolar Nonpolar/Hydrophobic Phenyl->Nonpolar Strongly contributes to OCH3->Polar Moderately contributes to F->Nonpolar Can increase hydrophobicity Aqueous Low in Water (pH-dependent) Polar->Aqueous Promotes PolarOrganic Soluble in Polar Organic Solvents (e.g., Alcohols, Acetone) Polar->PolarOrganic Promotes Nonpolar->Aqueous Hinders NonpolarOrganic Insoluble in Nonpolar Organic Solvents (e.g., Hexane) Nonpolar->NonpolarOrganic Promotes G start Start: Weigh ~25 mg of Compound add_water Add 0.75 mL of Water start->add_water vortex_water Vortex for 60 seconds add_water->vortex_water observe_water Observe Solubility in Water vortex_water->observe_water soluble_water Soluble in Water Test pH with litmus paper observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No end End: Record all observations soluble_water->end add_naoh Add 0.75 mL of 5% NaOH insoluble_water->add_naoh vortex_naoh Vortex for 60 seconds add_naoh->vortex_naoh observe_naoh Observe Solubility in 5% NaOH vortex_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH (Weak Acid) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH observe_naoh->insoluble_naoh No add_nahco3 Add 0.75 mL of 5% NaHCO₃ soluble_naoh->add_nahco3 add_hcl Add 0.75 mL of 5% HCl insoluble_naoh->add_hcl vortex_nahco3 Vortex for 60 seconds add_nahco3->vortex_nahco3 observe_nahco3 Observe Solubility in 5% NaHCO₃ vortex_nahco3->observe_nahco3 soluble_nahco3 Soluble in 5% NaHCO₃ (Strong Acid) observe_nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble in 5% NaHCO₃ observe_nahco3->insoluble_nahco3 No soluble_nahco3->end insoluble_nahco3->end vortex_hcl Vortex for 60 seconds add_hcl->vortex_hcl observe_hcl Observe Solubility in 5% HCl vortex_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Base) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->end test_organic Test in Organic Solvents (Methanol, Ethanol, Acetone, etc.) insoluble_hcl->test_organic test_organic->end

Caption: Experimental workflow for the systematic determination of solubility.

Step-by-Step Procedure:

  • Preparation: Label a series of small, dry test tubes for each solvent to be tested.

  • Sample Dispensing: Accurately weigh approximately 25 mg of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and place it into the first test tube. [4]3. Aqueous Solubility Test:

    • Add 0.75 mL of deionized water to the test tube in small portions.

    • After each addition, shake or vortex the tube vigorously for at least 60 seconds. [2] * Observe the mixture. If the solid dissolves completely, the compound is considered water-soluble. If it remains undissolved, it is classified as water-insoluble.

    • If soluble, test the pH of the solution with pH paper to confirm its acidic nature. [5]4. Acid-Base Solubility Tests (for water-insoluble compounds):

    • If the compound is insoluble in water, use a fresh 25 mg sample.

    • 5% NaOH: Add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility in dilute NaOH indicates an acidic compound. [6] * 5% NaHCO₃: If soluble in NaOH, test a fresh sample with 0.75 mL of 5% NaHCO₃ solution. Solubility in sodium bicarbonate indicates a relatively strong acid (like a carboxylic acid), as it is a weaker base than NaOH. [4] * 5% HCl: If insoluble in basic solutions, test a fresh sample with 0.75 mL of 5% HCl. Solubility in dilute acid would indicate a basic compound (not expected for this molecule). [6]5. Organic Solvent Solubility Tests:

    • For each organic solvent (methanol, ethanol, acetone, ethyl acetate, hexane), add approximately 25 mg of the compound to a clean, dry test tube.

    • Add 0.75 mL of the respective solvent and vortex for 60 seconds.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • Data Recording: Meticulously record all observations in a laboratory notebook. A structured table is recommended for clarity.

Data Presentation:

The results of the solubility tests should be summarized in a clear and concise table.

SolventObservation (Soluble/Partially Soluble/Insoluble)
Deionized Water
5% NaOH
5% NaHCO₃
5% HCl
Methanol
Ethanol
Acetone
Ethyl Acetate
Hexane

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is not readily available, GHS hazard classifications from PubChem and data from structurally similar compounds can guide safe handling practices. [1][7][8] GHS Hazard Statements: [1]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. While specific experimental solubility data is not widely published, a theoretical analysis based on its molecular structure predicts low solubility in water, pH-dependent aqueous solubility, and good solubility in polar organic solvents. The detailed experimental protocol provided herein offers a robust methodology for researchers to empirically determine the solubility profile of this compound. Adherence to the outlined safety precautions is essential for its safe handling and use in a laboratory setting. The information presented is intended to empower researchers and drug development professionals to effectively utilize 3-(3-Fluoro-2-methoxyphenyl)propanoic acid in their scientific endeavors.

References

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 55(4), 1817–1826. [Link]

  • MSDS of (R)-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid. (2026, January 9). Capot Chemical. [Link]

  • 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. AA Blocks. [Link]

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Exploratory

The Evolving Therapeutic Landscape of Arylpropanoic Acid Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The arylpropanoic acid scaffold, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The arylpropanoic acid scaffold, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development, continues to reveal a remarkable breadth of biological activities far exceeding its traditional anti-inflammatory and analgesic roles. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of arylpropanoic acid derivatives. We will dissect the canonical mechanism of cyclooxygenase (COX) inhibition, supported by quantitative data and detailed experimental protocols. Furthermore, this guide illuminates the emerging and compelling evidence for their anticancer, antibacterial, and anticonvulsant properties, offering insights into COX-independent mechanisms of action. By synthesizing field-proven experimental designs with a causal understanding of structure-activity relationships, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the full therapeutic potential of this versatile chemical class.

The Core Pharmacology: Anti-inflammatory and Analgesic Activity via Cyclooxygenase Inhibition

Arylpropanoic acid derivatives, colloquially known as "profens," are a major class of NSAIDs.[1][2][3] Their primary therapeutic effects—reducing inflammation, pain, and fever—are mediated through the inhibition of cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: The COX Pathway

The central mechanism involves the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid into prostaglandins (PGs).[5] Prostaglandins are key signaling molecules in the inflammatory cascade, sensitizing nociceptors (pain receptors) and mediating pyretic (fever) responses.[5]

  • COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa and kidneys, where it plays a protective role.[2] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.[2] The anti-inflammatory effects of arylpropanoic acid derivatives are primarily attributed to the inhibition of COX-2.[5]

Most traditional profens, such as ibuprofen and ketoprofen, are non-selective inhibitors of both COX isoforms.[5]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Profens Arylpropanoic Acid Derivatives (e.g., Ibuprofen) Profens->COX Inhibition

Caption: Mechanism of anti-inflammatory action of arylpropanoic acid derivatives.

Structure-Activity Relationship and Stereochemistry

A critical feature of most arylpropanoic acids is the presence of a chiral center at the α-position of the propionic acid moiety.[4] The (S)-enantiomer is almost exclusively responsible for the COX-inhibitory activity.[4] Although many profens are administered as a racemic mixture, the (R)-enantiomer often undergoes in vivo unidirectional chiral inversion to the active (S)-enantiomer, effectively acting as a prodrug.[6] This metabolic conversion proceeds through the formation of an acyl-CoA thioester.[6] The carboxylic acid group is also crucial for the broad-spectrum pharmacological activity of these compounds.[3]

Quantitative Analysis of COX Inhibition

The potency and selectivity of arylpropanoic acid derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12800.15
KetoprofenData VariesData VariesGenerally non-selective
NaproxenData VariesData VariesGenerally non-selective
Celecoxib (Control)826.812
Data for Ibuprofen and Celecoxib sourced from a study using human peripheral monocytes.[7] Data for other profens can vary significantly based on the assay system.

Experimental Protocols for Assessing Anti-inflammatory and Analgesic Activity

A robust evaluation of novel arylpropanoic acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

This assay directly measures the ability of a compound to inhibit the activity of purified COX enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a probe, which results in a colorimetric or fluorometric signal. The reduction in signal in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl).

    • Dilute purified COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.[8]

    • Prepare a solution of the detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Prepare serial dilutions of the test compound (e.g., in DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, enzyme solution, and the detection probe.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., celecoxib).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.[8]

    • Initiate the reaction by adding the arachidonic acid solution to all wells.[8]

    • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).[8]

    • Stop the reaction by adding a suitable stop solution (e.g., HCl).[8]

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

COX_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Compound) start->prep plate Plate Reagents & Compound in 96-well plate prep->plate preincubate Pre-incubate at RT (15 min) plate->preincubate initiate Initiate Reaction (Add Arachidonic Acid) preincubate->initiate incubate Incubate at 37°C (10 min) initiate->incubate stop Stop Reaction (Add HCl) incubate->stop read Read Absorbance/ Fluorescence stop->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro enzymatic COX inhibition assay.

In Vivo Analgesic Activity: Hot Plate Test

This model assesses the central analgesic effects of a compound by measuring the latency of a pain response to a thermal stimulus.

Principle: The test compound's ability to increase the time it takes for an animal to react to a heated surface is a measure of its analgesic efficacy. This test is sensitive to centrally acting analgesics.[9]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the laboratory conditions for at least one hour before the experiment.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.1°C).[10]

  • Pre-testing (Baseline): Place each animal on the hot plate and record the latency time to a nociceptive response (e.g., licking a hind paw or jumping).[9] A cut-off time (e.g., 15-30 seconds) should be established to prevent tissue damage. Animals with latencies exceeding the cut-off time in the pre-test should be excluded.[10]

  • Compound Administration: Administer the test compound, vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal or oral).

  • Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percent increase in reaction latency for the treated groups compared to the vehicle control group.

Beyond Inflammation: The Anticancer Activity of Arylpropanoic Acid Derivatives

There is a growing body of evidence demonstrating the chemopreventive and anticancer effects of arylpropanoic acid derivatives against several types of cancer.[1][11] This activity is mediated through both COX-dependent and, more intriguingly, COX-independent pathways.[11]

COX-Independent Mechanisms of Anticancer Action

Studies suggest that the anticancer effects of some profens and their derivatives are not solely reliant on COX-2 inhibition.[11] Key non-COX targets and pathways include:

  • Induction of Apoptosis: Propionic acid itself has been shown to induce apoptosis in cancer cells. This process is linked to the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction and the activation of the intrinsic apoptotic cascade.[12]

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[12][13] Some arylpropanoic acid derivatives, such as oxaprozin and the (S)-enantiomer of ibuprofen, can inhibit the activation of NF-κB, thereby suppressing pro-survival signals and promoting apoptosis.[12][14]

  • Modulation of AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another crucial signaling cascade that promotes cell growth and proliferation. Propionic acid has been found to inhibit this pathway, contributing to its anticancer effects.[12]

Anticancer_Mechanism cluster_cell Cancer Cell Profens Arylpropanoic Acid Derivatives ROS ↑ Reactive Oxygen Species (ROS) Profens->ROS NFkB NF-κB Pathway Profens->NFkB AKT_mTOR AKT/mTOR Pathway Profens->AKT_mTOR Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Proliferation ↓ Cell Proliferation & Survival NFkB->Proliferation AKT_mTOR->Proliferation

Caption: COX-independent anticancer mechanisms of arylpropanoic acid derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the arylpropanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Expanding Horizons: Antibacterial and Anticonvulsant Activities

Recent research has uncovered that arylpropanoic acid derivatives possess a wider range of biological activities than previously understood, including antibacterial and anticonvulsant effects.[1][3][4]

Antibacterial Activity

Propionic acid and its derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Mechanism of Action: The proposed mechanism involves the ability of the undissociated form of the acid to penetrate the bacterial cell wall.[19] Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH and disrupting cellular processes, which ultimately inhibits bacterial growth.[19] The development of new derivatives aims to enhance this activity.[4]

Anticonvulsant Activity

Several studies have synthesized and evaluated arylpropanoic acid derivatives for anticonvulsant properties. For instance, β,β-diphenyl propionic acid amides have been assessed using the maximal electroshock seizure (MES) method in animal models, showing mild to moderate anticonvulsant activity.[3][4] This area of research is less developed but suggests a potential for these compounds in neurological applications.

Conclusion and Future Directions

The arylpropanoic acid class, long-established for its anti-inflammatory prowess, is experiencing a renaissance in drug discovery. Their well-defined COX-inhibitory mechanism continues to be a foundation for analgesic and anti-inflammatory drug design. However, the future of this scaffold lies in the exploration and exploitation of its COX-independent activities. The demonstrated anticancer effects, mediated through pathways like NF-κB and ROS induction, open up new avenues for oncological therapeutics. Similarly, the antibacterial and anticonvulsant properties, while still emerging, highlight the untapped potential of this versatile chemical structure.

For drug development professionals, the key takeaway is the immense opportunity for rational design. By modifying the core arylpropanoic acid structure, it is possible to fine-tune activity towards specific targets, potentially enhancing efficacy in these new therapeutic areas while mitigating the side effects associated with non-selective COX inhibition. Future research should focus on elucidating the precise molecular interactions within these non-COX pathways and developing derivatives with improved selectivity and pharmacokinetic profiles. The journey of the "profens" is far from over; it is evolving into a new chapter of targeted and diverse therapeutic applications.

References

  • Boone, M., & D'Hooge, R. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in molecular biology (Clifton, N.J.), 1788, 249–264.
  • SciRP.org. In-Vivo Models for Management of Pain. [Link]

  • ResearchGate. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Saito, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 50(3), 146–151.
  • Asian Journal of Pharmaceutical and Clinical Research. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Gouda, A. M., Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 92, 103224.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
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  • Ali, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of King Saud University - Science, 35(8), 102878.
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  • Chen, Y. C., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. International journal of molecular sciences, 22(16), 8945.
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Foundational

A Technical Guide to the Safety and Hazards of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary and Compound Profile 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 1092460-70-2) is a fluorinated aromatic carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Profile

3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 1092460-70-2) is a fluorinated aromatic carboxylic acid.[1] As a functionalized building block, it holds potential for use in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a fluoro group at the meta-position and a methoxy group at the ortho-position relative to the propanoic acid chain—offers specific steric and electronic properties that can be exploited in molecular design.

However, the same reactivity and structural features that make it valuable also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive, technically grounded overview of the safety profile of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. It moves beyond a simple recitation of data to explain the causality behind safety protocols, empowering laboratory professionals to implement self-validating systems of safe handling. The information herein is synthesized from authoritative sources to ensure trustworthiness and scientific integrity.

GHS Hazard Identification and Risk Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational framework for understanding the intrinsic hazards of this compound.[1] The registered classifications for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid mandate specific handling precautions based on its toxicological profile.

Signal Word: WARNING [1]

GHS Pictogram:



Table 1: GHS Hazard Classification for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid [1]

Hazard ClassCategoryHazard StatementPractical Implication for Researchers
Acute Toxicity, Oral4H302: Harmful if swallowedAccidental ingestion poses a significant health risk. Strict prohibition of eating, drinking, or smoking in the laboratory is critical. Careful handling is required to prevent contamination of personal items.
Skin Corrosion/Irritation2H315: Causes skin irritationDirect contact with the skin is likely to cause inflammation, redness, or discomfort. The use of appropriate chemical-resistant gloves is mandatory to prevent dermal exposure.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationThe compound can cause significant, potentially painful, but reversible eye irritation. Protective eyewear, such as safety glasses with side shields or chemical goggles, is essential at all times in the handling area.
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationInhalation of the solid dust or aerosolized particles can irritate the respiratory system, leading to coughing or shortness of breath. All handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

The combination of these hazards indicates that 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a moderately hazardous substance requiring diligent adherence to safety protocols. The primary routes of exposure are ingestion, skin/eye contact, and inhalation.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is necessary, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind PPE selection is to create a reliable barrier between the researcher and the chemical hazard.

Engineering Controls
  • Ventilation: All weighing and transfer operations involving the solid material must be conducted in a chemical fume hood or a powder containment hood.[2] This is the primary engineering control to mitigate the respiratory irritation hazard (H335) by capturing dust at the source.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[3] Their immediate availability is critical for decontaminating skin and eyes in the event of an accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE is not a passive step but a dynamic risk assessment based on the specific laboratory procedure.

  • Eye and Face Protection: Chemical safety goggles are required when there is any risk of splashing or dust generation. At a minimum, safety glasses with side shields must be worn for all other operations.[4]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling this compound. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[5] Dispose of used gloves in accordance with institutional waste procedures.

    • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned to protect street clothes and underlying skin from contamination.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5]

PPE_Decision_Workflow cluster_task Laboratory Task cluster_assessment Hazard Assessment cluster_ppe Required PPE Task Handling 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Dust Potential for Dust Generation? Task->Dust Splash Potential for Solution Splash? Task->Splash PPE_Base Standard PPE: - Lab Coat - Nitrile Gloves Dust->PPE_Base  No PPE_Hood Required Control: Chemical Fume Hood + N95 Respirator (if needed) Dust->PPE_Hood  Yes Splash->PPE_Base  No PPE_Goggles Add: Chemical Goggles Splash->PPE_Goggles  Yes

Caption: PPE selection workflow based on procedural risk.

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is a self-validating system for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation: Before handling, confirm that the work area is clean, a chemical fume hood is operational, and all required PPE is available and in good condition. Ensure the location of the nearest eyewash station and safety shower is known.

  • Aliquotting Solid:

    • Don all required PPE (lab coat, gloves, safety glasses/goggles).

    • Perform all weighing and solid transfer operations inside a chemical fume hood to contain dust.[6]

    • Use a spatula for transfers. Avoid scooping actions that could aerosolize the powder.

    • Close the primary container immediately after removing the desired amount.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a damp wipe.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water after completing the task.

Storage Requirements
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents, as these may lead to exothermic or hazardous reactions.[4][6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Disposal Considerations
  • Waste: Unused material and contaminated disposables (e.g., gloves, wipes) must be treated as hazardous chemical waste.

  • Procedure: Dispose of waste in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of down the drain.[7] Engage a licensed professional waste disposal service for removal.

Emergency and First Aid Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7]
Skin Contact Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Accidental Release Measures

The response to a spill is dictated by its scale. The following protocol applies to small, manageable spills in a laboratory setting.

Spill_Response_Flowchart Spill Spill of Solid Occurs Alert Alert personnel in the immediate area. Restrict access. Spill->Alert PPE Don appropriate PPE: - Goggles & Lab Coat - Double Nitrile Gloves - N95 Respirator (if needed) Alert->PPE Contain Gently cover the spill with an absorbent pad to prevent dust. PPE->Contain Cleanup Carefully sweep or scoop the material into a labeled, sealable waste container. Avoid creating dust. Contain->Cleanup Decon Decontaminate the spill area with a damp cloth. Place all cleanup materials in the waste container. Cleanup->Decon Dispose Seal and dispose of the waste container as hazardous chemical waste. Decon->Dispose

Caption: Emergency response workflow for a small laboratory spill.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55251039, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120228, 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. PubChem. [Link]

  • Capot Chemical (2024). MSDS of (R)-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid. Capot Chemical. [Link]

  • National Institute of Standards and Technology (2023). Safety Data Sheet for Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). NIST. [Link]

  • CPAchem (2023). Safety data sheet for 3-(3-Hydroxyphenyl)propionic acid. CPAchem. [Link]

  • United States Plastic Corp. (2015). Propionic Acid - Safety Data Sheet. US Plastic. [Link]

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Exploratory

A Technical Guide to the Strategic Applications of Fluorinated Propionic Acids

Executive Summary The strategic incorporation of fluorine into the propionic acid scaffold imparts a unique and powerful set of physicochemical properties that are being increasingly leveraged across diverse scientific d...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into the propionic acid scaffold imparts a unique and powerful set of physicochemical properties that are being increasingly leveraged across diverse scientific disciplines. This guide provides an in-depth technical analysis of fluorinated propionic acids, moving beyond a simple catalog of applications to explore the fundamental chemical principles that drive their utility. We will dissect the causal relationships between fluorination and observed effects on acidity, metabolic stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into their application in pharmaceuticals, agrochemicals, and advanced materials science. Detailed experimental protocols and data summaries are provided to serve as a practical resource for laboratory application.

The Fluorine Advantage: A Physicochemical Deep Dive

The substitution of hydrogen with fluorine, the most electronegative element, on the propionic acid backbone is not a trivial modification. It fundamentally alters the electronic and steric nature of the molecule, leading to predictable and advantageous changes in its behavior.

Causality of Fluorine's Influence

The potent inductive effect of the C-F bond is the primary driver of these changes. Fluorine's high electronegativity withdraws electron density from the adjacent carbon atoms, a cascade effect that propagates through the molecule. This has several critical consequences:

  • Increased Acidity (Lower pKa): The electron-withdrawing effect stabilizes the carboxylate anion (propionate) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the carboxylic acid.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. This increased bond strength makes the molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This is a cornerstone of its use in drug design, leading to longer half-lives and improved pharmacokinetic profiles.[1]

  • Modulation of Lipophilicity: While highly fluorinated compounds are distinctly hydrophobic, the strategic introduction of a single fluorine atom can subtly alter a molecule's lipophilicity (LogP), which is crucial for membrane permeability and target engagement.

Comparative Physicochemical Properties

The position and number of fluorine substituents dramatically influence these properties. The following table summarizes the predicted and observed effects on the propionic acid scaffold.

CompoundStructurePredicted pKa[2]Key Characteristics
Propionic AcidCH₃CH₂COOH~4.87Baseline reference
2-Fluoropropionic AcidCH₃CHFCOOHLower than propionic acidIncreased acidity; chiral center
3-Fluoropropionic AcidFCH₂CH₂COOH3.89 ± 0.10[2]Inductive effect is attenuated by distance from the carboxyl group
2,2-Difluoropropionic AcidCH₃CF₂COOH2.59Significantly increased acidity due to the gem-difluoro group[3]
3,3,3-Trifluoropropionic AcidCF₃CH₂COOHLower than propionic acidStrong inductive effect from the CF₃ group

Pharmaceutical Applications: Precision Metabolic Modulation

One of the most compelling applications of fluorinated propionic acids is in the targeted disruption of metabolic pathways, particularly in oncology and metabolic diseases.

Case Study: 2-Fluoropropionic Acid as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

Cancer cells exhibit altered glucose metabolism, favoring glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[4] Pyruvate Dehydrogenase Kinase (PDK) is a key enzyme in this process, as it phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), shunting pyruvate away from mitochondrial oxidative phosphorylation.[5]

2-Fluoropropionic acid (2-FPA) and its derivatives act as inhibitors of PDK.[6][7] The mechanism hinges on its structural mimicry of pyruvate. The fluorine atom at the α-position enhances its binding to the pyruvate regulatory site on PDK, but prevents the subsequent enzymatic reaction, effectively locking the enzyme in an inhibited state.[8] This inhibition reactivates the PDC, forcing cancer cells to rely more on oxidative phosphorylation, a less favorable pathway for rapid proliferation.[4][5]

Visualizing the Mechanism of PDK Inhibition

The following diagram illustrates the role of PDK in glucose metabolism and the inhibitory action of 2-Fluoropropionic Acid.

PDK_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate_m->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Enters Krebs Cycle PDC_i PDC-Phosphate (Inactive) PDC->PDC_i Phosphatase PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylates & Inactivates FPA 2-Fluoropropionic Acid FPA->PDK Inhibits

Caption: Mechanism of Pyruvate Dehydrogenase Kinase (PDK) inhibition by 2-FPA.

Emerging Roles in PET Imaging

The utility of fluorinated propionic acids extends to diagnostics. 2-18F-Fluoropropionic acid (¹⁸F-FPA), a radiolabeled analog, has been investigated as a potential PET imaging agent for detecting prostate cancer.[9][10] Its uptake is linked to fatty acid metabolism, which is often upregulated in tumor cells.[10] The 110-minute half-life of ¹⁸F offers practical advantages over the shorter-lived ¹¹C used in other tracers like ¹¹C-acetate.[10]

Experimental Protocol: In Vitro PDK Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a fluorinated propionic acid derivative against a specific PDK isoform (e.g., PDK2).

Objective: To determine the IC₅₀ value of a test compound against human PDK2.

Materials:

  • Recombinant human PDK2 enzyme.

  • Pyruvate Dehydrogenase Complex (PDC).

  • ATP, Coenzyme A, NAD+, Thiamine pyrophosphate (TPP).

  • Pyruvate.

  • Test compound (e.g., 2-Fluoropropionic acid).

  • Assay buffer (e.g., 50 mM KH₂PO₄, pH 7.5, 2 mM MgCl₂, 1 mM DTT).

  • 96-well microplate.

  • Microplate reader capable of measuring NADH absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Create a serial dilution of the test compound.

  • PDK Inhibition Step:

    • In a 96-well plate, add assay buffer, PDC, and the test compound at various concentrations.

    • Initiate the phosphorylation reaction by adding PDK2 and ATP.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow PDK2 to inactivate the PDC.

  • PDC Activity Measurement:

    • To measure the remaining active PDC, add a substrate cocktail containing pyruvate, Coenzyme A, NAD+, and TPP.

    • The active PDC will convert pyruvate to acetyl-CoA, reducing NAD+ to NADH.

    • Monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH production for each concentration of the test compound.

    • Plot the percentage of PDC inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The protocol must include positive and negative controls. A well-known PDK inhibitor like dichloroacetate (DCA) serves as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control (0% inhibition).[8] The results should demonstrate a clear dose-dependent inhibition for the test compound and the positive control.

Agrochemical Innovations

Fluorinated propionic acids are integral to the synthesis of modern herbicides. Their inclusion enhances systemic activity and target specificity.

Case Study: Fluazifop-P-butyl

Fluazifop-P-butyl is a selective, post-emergence herbicide highly effective against grass weeds in various broadleaf crops like soybeans and cotton.[11][12] Its chemical structure is (R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.[13]

Mechanism of Action: The active component is the fluazifop-P acid, formed after the butyl ester is hydrolyzed within the plant.[11] This molecule acts as an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the synthesis of fatty acids.[12][13] Fatty acids are essential for building cell membranes, especially in regions of active growth like meristems.[14] By blocking this pathway, the herbicide halts growth, leading to necrosis and death of the weed within 2-3 weeks.[11][12] The selectivity arises because the ACCase enzyme in broadleaf plants is insensitive to the herbicide.[11][13]

Workflow: Herbicide Development and Application

The path from a fluorinated propionic acid intermediate to a commercial herbicide involves a multi-stage process.

Herbicide_Workflow cluster_lab Laboratory & Greenhouse cluster_field Field & Registration A Synthesis of Fluoropropionic Acid Derivative B Primary Screening (In Vitro ACCase Assay) A->B C Secondary Screening (Whole Plant Assays) B->C D Lead Optimization C->D E Formulation Development D->E F Field Trials (Efficacy & Crop Safety) E->F G Toxicology & Environmental Fate Studies F->G H Regulatory Submission & Approval G->H

Caption: Generalized workflow for agrochemical development.

Advanced Materials Science Applications

The unique properties conferred by fluorine are also harnessed in polymer chemistry to create high-performance materials. Fluorinated propionic acids and their esters, such as ethyl 2-fluoropropionate, serve as key monomers and intermediates.[15][16]

Building Blocks for Fluoropolymers

Fluoropolymers are renowned for their exceptional chemical resistance, high thermal stability, and low surface energy.[3][17] Incorporating monomers derived from fluorinated propionic acids into polymer chains, such as in fluoroacrylates, can create materials with tailored properties for demanding applications.[16][18] These applications include:

  • Protective Coatings: Creating durable, weather-resistant, and anti-graffiti surfaces for buildings and vehicles.[17]

  • High-Performance Seals and Gaskets: Used in aerospace and automotive industries where resistance to fuels, oils, and extreme temperatures is critical.[17]

  • Advanced Biomedical Devices: Their biocompatibility and inertness make them suitable for use in medical implants and components.[19]

  • Optical Fibers: Fluorinated polymers can have low refractive indices and signal attenuation, making them valuable for data transmission.[16]

Synthesis of Polymer Precursors

A common precursor for these polymers is an ester derivative, such as ethyl 2-fluoropropionate. A general laboratory-scale synthesis involves the esterification of the corresponding acid.

Protocol: Synthesis of Ethyl 2-Fluoro-2-arylpropanoate [20]

  • Dissolve the starting 2-arylpropanoic acid in ethanol at 0°C.

  • Slowly add sulfuric acid as a catalyst.

  • Reflux the reaction mixture for several hours (e.g., 7 hours).

  • After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography.

Future Outlook

The versatility of fluorinated propionic acids ensures their continued relevance and expansion into new technological frontiers. Emerging research is focused on:

  • Asymmetric Synthesis: Developing more efficient methods for producing single-enantiomer fluorinated propionic acids, which is critical for pharmaceutical applications where one enantiomer may be more active or have a better safety profile.[15]

  • Novel Drug Conjugates: Using fluorinated propionic acids as linkers or payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.

  • Sustainable Polymer Chemistry: Investigating biocatalytic and more environmentally friendly routes for the synthesis of fluorinated monomers.[15]

The strategic placement of fluorine on a simple propionic acid backbone provides a powerful tool for chemists and material scientists. The ability to fine-tune properties like acidity, metabolic stability, and reactivity will continue to drive innovation in medicine, agriculture, and materials for the foreseeable future.

References

  • FLUAZIFOP-P-BUTYL. (n.d.). ISK.
  • Fluazifop-P-butyl - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Fusilade DX / fluazifop-p-butyl. (n.d.). Cornell CALS.
  • FLUAZIFOP-P-BUTYL. (n.d.). Invasive.Org.
  • Fluazifop. (n.d.). In Wikipedia.
  • Kim, H. J., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7366. Retrieved from [Link]

  • 3-Fluoropropanoic acid. (n.d.). CymitQuimica.
  • Manufacturer's Guide to 2,2-Difluoropropionic Acid: Properties, Safety Data, and Market Prospects. (n.d.).
  • Cheng, J., et al. (2021). A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). Environmental Health Perspectives, 129(7), 077003. Retrieved from [Link]

  • Phillips, M. B., et al. (2013). Cellular Toxicity Associated with Exposure to Perfluorinated Carboxylates (PFCAs) and Their Metabolic Precursors. Environmental Science & Technology Letters, 1(1), 34-39. Retrieved from [Link]

  • Perfluoroalkyl carboxylic acids. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-AMINO-2-(4-FLUORO-PHENYL)-PROPIONIC ACID. (n.d.). LookChem.
  • D'eon, J. C., & Mabury, S. A. (2007). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS): exploring routes of human contamination. Environmental Science & Technology, 41(13), 4799-4805. Retrieved from [Link]

  • Ethyl 2-Fluoropropionate. (n.d.). Fluoromart.
  • Berti, F., et al. (2008). 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them. Google Patents.
  • 3-FLUOROPROPANOIC ACID. (n.d.). Guidechem.
  • ethyl 2-fluoropropanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Process for producing 3,3,3-trifluoropropionic acid. (2011). Google Patents.
  • Gali, H., et al. (2012). 2-¹⁸F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine, 53(1), 86-91. Retrieved from [Link]

  • 2-Fluoropropionic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. (n.d.). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository. Retrieved from [Link]

  • Jeschke, P. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 67(10), 2811-2824. Retrieved from [Link]

  • Bebernitz, G. R., et al. (2000). Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. Journal of Medicinal Chemistry, 43(11), 2248-2257. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. RSC Advances, 8(26), 14358-14367. Retrieved from [Link]

  • Bebernitz, G. R., et al. (2000). Anilides of (R)-Trifluoro-2-hydroxy-2-methylpropionic Acid as Inhibitors of Pyruvate Dehydrogenase Kinase. Journal of Medicinal Chemistry, 43(11), 2248-2257. Retrieved from [Link]

  • 2-Fluoropropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Tlapák, D., et al. (2016). Furoates and Thenoates Inhibit Pyruvate Dehydrogenase Kinase 2 Allosterically by Binding to its Pyruvate Regulatory Site. PLoS One, 11(7), e0159087. Retrieved from [Link]

  • What Are The Uses Of Fluoropolymers?. (2024, May 5). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • R. G. R., et al. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(1), 147. Retrieved from [Link]

  • What Are Fluorinated Acrylic Polymers?. (2024, May 12). Chemistry For Everyone. YouTube. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 1H NMR Spectroscopic Analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the acquisition and interpretation of the 1-dimensional proton Nuclear Magnetic Resonance (¹H NMR)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the 1-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. As a substituted aromatic propanoic acid, this compound presents a unique spectral pattern that is crucial for its structural elucidation and purity assessment. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide a detailed, field-proven protocol for sample preparation and data acquisition, and offer insights into spectral analysis. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring accurate and reproducible NMR analysis.

Introduction

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a polysubstituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The precise arrangement of the fluoro, methoxy, and propanoic acid substituents on the benzene ring gives rise to a distinct ¹H NMR spectrum, which serves as a fingerprint for its molecular structure. Understanding the nuances of this spectrum is paramount for verifying the successful synthesis of the target molecule, assessing its purity, and characterizing its chemical properties.

The proton chemical shifts in the aromatic region are influenced by the interplay of the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group. Furthermore, the propanoic acid side chain introduces characteristic aliphatic proton signals. The coupling patterns, including proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) interactions, provide valuable connectivity information. This application note will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a robust framework for its analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid can be divided into two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 2.5-4.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with deuterium oxide (D₂O).

Aromatic Region (H-4, H-5, H-6)

The aromatic region will exhibit signals for the three protons on the benzene ring. The chemical shifts are influenced by the combined electronic effects of the fluoro, methoxy, and propanoic acid substituents. The fluorine atom is strongly electronegative and will generally deshield nearby protons, while the methoxy group is electron-donating through resonance and will shield protons, particularly at the ortho and para positions. The propanoic acid group is weakly deactivating.

Based on additive models and analysis of similar compounds, the following predictions can be made:

  • H-6 : This proton is ortho to the propanoic acid substituent and meta to both the fluoro and methoxy groups. It is expected to be the most downfield of the aromatic protons.

  • H-4 : This proton is meta to the propanoic acid and methoxy groups and para to the fluoro group.

  • H-5 : This proton is para to the propanoic acid group, ortho to the fluoro group, and meta to the methoxy group. It is expected to be the most upfield of the aromatic protons.

The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F interactions. We can expect:

  • H-6 : A doublet of doublets (dd) due to coupling with H-5 (Jortho ≈ 7-9 Hz) and H-4 (Jmeta ≈ 2-3 Hz).

  • H-4 : A triplet or doublet of doublets (t or dd) due to coupling with H-5 (Jortho ≈ 7-9 Hz) and H-6 (Jmeta ≈ 2-3 Hz).

  • H-5 : A triplet or doublet of doublets of doublets (t or ddd) due to coupling with H-4 and H-6 (Jortho ≈ 7-9 Hz) and the fluorine atom (Jmeta ≈ 2-4 Hz). A through-space coupling to the fluorine at the 3-position is also possible.

Aliphatic Region (-CH₂CH₂COOH and -OCH₃)

The aliphatic region will contain signals for the propanoic acid side chain and the methoxy group.

  • -OCH₃ : A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

  • -CH₂-Ar : A triplet at approximately δ 2.8-3.0 ppm, integrating to two protons. This signal is coupled to the adjacent methylene group.

  • -CH₂-COOH : A triplet at approximately δ 2.5-2.7 ppm, integrating to two protons. This signal is coupled to the methylene group attached to the aromatic ring.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 12.0br s-
H-67.1 - 7.3ddJortho ≈ 7-9, Jmeta ≈ 2-3
H-47.0 - 7.2t or ddJortho ≈ 7-9, Jmeta ≈ 2-3
H-56.8 - 7.0t or dddJortho ≈ 7-9, Jmeta(H-F) ≈ 2-4
-OCH₃3.8 - 4.0s-
-CH₂-Ar2.8 - 3.0tJ ≈ 7-8
-CH₂-COOH2.5 - 2.7tJ ≈ 7-8

Experimental Protocol

This section provides a detailed protocol for the preparation of a high-quality NMR sample and the acquisition of a standard ¹H NMR spectrum.

Materials and Equipment
  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials

  • Cotton or glass wool

  • NMR spectrometer (300 MHz or higher recommended)

Sample Preparation Protocol
  • Weighing the Sample : Accurately weigh 5-10 mg of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for obtaining a high-resolution spectrum.[1]

  • Filtering the Sample : To remove any particulate matter that could degrade spectral quality, filter the solution into a clean NMR tube.[2] This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.[2]

  • Sample Transfer : Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent to vial filter 3. Filter Solution (via Pasteur pipette) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates cap 5. Cap and Label transfer->cap Prepare for acquisition

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Protocol

The following are general parameters for a standard ¹H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup : Insert the NMR tube into the spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW) : Set to a range that encompasses all expected proton signals, typically -2 to 14 ppm.[4]

    • Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.[5]

    • Acquisition Time (AQ) : A value of 3-4 seconds is generally appropriate for good resolution.[5][6]

    • Relaxation Delay (D1) : A delay of 1-2 seconds is typically sufficient.[5]

  • Data Acquisition : Initiate the data acquisition.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the free induction decay (FID).

    • Phase Correction : Manually or automatically correct the phase of the spectrum.

    • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

    • Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integration : Integrate the signals to determine the relative number of protons for each resonance.

Diagram of the Data Acquisition and Processing Workflow

G cluster_acq Data Acquisition & Processing insert 1. Insert Sample lock_shim 2. Lock and Shim insert->lock_shim setup_acq 3. Set Acquisition Parameters lock_shim->setup_acq acquire 4. Acquire FID setup_acq->acquire process 5. Process Data (FT, Phasing, Baseline) acquire->process analyze 6. Analyze Spectrum (Referencing, Integration) process->analyze

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid provides a wealth of structural information that is essential for its unambiguous identification and characterization. By understanding the interplay of substituent effects on chemical shifts and the expected coupling patterns, researchers can confidently interpret the resulting spectrum. The detailed protocols for sample preparation and data acquisition outlined in this application note provide a robust methodology for obtaining high-quality, reproducible ¹H NMR data. This guide serves as a valuable resource for scientists and professionals working with this and structurally related compounds, facilitating accurate and efficient chemical analysis.

References

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  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

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Application

Application Notes and Protocols for 13C NMR Analysis of Phenylpropanoic Acids

Introduction: Unveiling the Carbon Skeleton of Phenylpropanoic Acids with 13C NMR Phenylpropanoic acids and their derivatives are a critical class of compounds in medicinal chemistry, materials science, and natural produ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Carbon Skeleton of Phenylpropanoic Acids with 13C NMR

Phenylpropanoic acids and their derivatives are a critical class of compounds in medicinal chemistry, materials science, and natural product research. A thorough understanding of their molecular structure is paramount for elucidating their biological activity, reaction mechanisms, and material properties. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as an exceptionally powerful tool for providing unambiguous insights into the carbon framework of these molecules.[1][2]

Unlike ¹H NMR, which focuses on the protons, ¹³C NMR directly probes the carbon backbone, offering a wealth of information about the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their local electronic environment.[2][3] The large chemical shift dispersion in ¹³C NMR, typically spanning 0-220 ppm, minimizes signal overlap, a common challenge in the corresponding proton spectra of complex aromatic systems.[2][3] This clarity allows for the precise assignment of each carbon atom in the phenylpropanoic acid scaffold, from the aromatic ring to the aliphatic side chain and the carboxylic acid terminus.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the successful acquisition and interpretation of ¹³C NMR spectra of phenylpropanoic acids. We will delve into the theoretical underpinnings, provide a field-proven experimental workflow, and offer insights into the nuanced interpretation of the resulting spectral data.

Core Principles: What ¹³C NMR Reveals About Phenylpropanoic Acids

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In the context of phenylpropanoic acids, we can typically expect to observe signals in distinct regions of the spectrum corresponding to the different carbon types within the molecule.

  • Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid group is typically the most downfield signal, appearing in the range of 170-185 ppm due to the strong deshielding effect of the two oxygen atoms.[4][5]

  • Aromatic Carbons: The carbons of the phenyl ring resonate in the 120-150 ppm region.[6] The exact chemical shifts are influenced by the substitution pattern on the ring. The ipso-carbon (the carbon directly attached to the propanoic acid side chain) and any other substituted carbons will have distinct chemical shifts compared to the unsubstituted carbons.

  • Aliphatic Carbons (Propanoic Acid Chain): The two methylene carbons (-CH₂-) and the methine carbon (-CH-), if substituted, of the propanoic acid side chain will appear in the upfield region of the spectrum, typically between 20-60 ppm.[7] Their specific chemical shifts are influenced by their proximity to the electron-withdrawing phenyl and carboxyl groups.

The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[3] This can be a powerful tool for confirming the symmetry of a substituted phenylpropanoic acid. For instance, a para-substituted phenyl ring will exhibit fewer aromatic signals than an ortho- or meta-substituted ring due to its plane of symmetry.[6]

Experimental Workflow for ¹³C NMR Analysis

The following protocol outlines the key steps for preparing a sample and acquiring a high-quality ¹³C NMR spectrum of a phenylpropanoic acid derivative.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for 13C NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis sample_weighing 1. Weigh Sample (10-50 mg) dissolution 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl3 or DMSO-d6) sample_weighing->dissolution filtration 3. Filter into NMR Tube (Remove particulates) dissolution->filtration standard 4. Add Internal Standard (Optional) (e.g., TMS) filtration->standard instrument_setup 5. Instrument Setup (Lock, Tune, Shim) standard->instrument_setup acquisition_params 6. Set Acquisition Parameters (Pulse Program, NS, D1) instrument_setup->acquisition_params data_acquisition 7. Acquire Data acquisition_params->data_acquisition fourier_transform 8. Fourier Transform data_acquisition->fourier_transform phase_correction 9. Phase Correction fourier_transform->phase_correction baseline_correction 10. Baseline Correction phase_correction->baseline_correction peak_picking 11. Peak Picking & Referencing baseline_correction->peak_picking interpretation 12. Spectral Interpretation peak_picking->interpretation

Caption: A step-by-step workflow for the ¹³C NMR analysis of phenylpropanoic acids.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 10-50 mg of the phenylpropanoic acid derivative.[8] The higher end of this range is recommended for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[9]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[8] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Ensure the solvent does not have signals that overlap with regions of interest in your spectrum.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any particulate matter.[10] Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8][9]

  • Internal Standard (Optional but Recommended): For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents and is defined as 0.0 ppm.[3][11]

Protocol for NMR Data Acquisition
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the ¹³C probe.

    • Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used for routine ¹³C spectra.[12] This provides a spectrum where all carbon signals appear as singlets, simplifying interpretation.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is common, and this can be increased for dilute samples or to improve the signal-to-noise ratio.[12]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[12] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) is necessary to ensure full relaxation of all nuclei.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically adequate.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the entire range of expected chemical shifts for phenylpropanoic acids.

Data Analysis and Interpretation

Typical ¹³C Chemical Shifts for Phenylpropanoic Acids

The following table provides a guide to the expected chemical shift ranges for the carbon atoms in a generic 3-phenylpropanoic acid structure. Substituents on the phenyl ring or the aliphatic chain will influence these values.

Carbon AtomStructureTypical Chemical Shift (ppm)Notes
Carboxyl (C=O)C OOH175 - 180The most downfield signal.
Ipso-CarbonC -CH₂-140 - 142The aromatic carbon attached to the side chain.
Ortho-Carbonsortho-C H128 - 129Aromatic carbons adjacent to the side chain.
Meta-Carbonsmeta-C H128 - 129Aromatic carbons meta to the side chain.
Para-Carbonpara-C H126 - 127The aromatic carbon opposite the side chain.
Benzylic CarbonPh-C H₂-35 - 36The methylene group attached to the phenyl ring.
Methylene Carbon-C H₂-COOH30 - 31The methylene group adjacent to the carboxyl group.

Note: These are approximate values and can vary depending on the solvent and substituents.

Interpreting the Spectrum: A Logical Approach

interpretation_logic Logical Flow for Spectral Interpretation start Obtain Processed 13C NMR Spectrum count_signals Count the Number of Signals start->count_signals compare_to_expected Compare with Expected Number of Carbons count_signals->compare_to_expected identify_regions Identify Key Chemical Shift Regions compare_to_expected->identify_regions assign_carbonyl Assign Carbonyl Carbon (170-185 ppm) identify_regions->assign_carbonyl assign_aromatic Assign Aromatic Carbons (120-150 ppm) identify_regions->assign_aromatic assign_aliphatic Assign Aliphatic Carbons (20-60 ppm) identify_regions->assign_aliphatic substituent_effects Consider Substituent Effects on Chemical Shifts assign_carbonyl->substituent_effects assign_aromatic->substituent_effects assign_aliphatic->substituent_effects dept_analysis Perform DEPT Experiments (Optional) (Distinguish CH, CH2, CH3) substituent_effects->dept_analysis final_assignment Final Structure Confirmation dept_analysis->final_assignment

Caption: A logical workflow for the interpretation of ¹³C NMR spectra of phenylpropanoic acids.

  • Count the Signals: The number of peaks in the spectrum corresponds to the number of unique carbon environments. This is the first step in verifying the proposed structure.

  • Identify Key Regions: Broadly categorize the signals based on their chemical shifts into carbonyl, aromatic, and aliphatic regions.

  • Assign Specific Resonances:

    • The signal furthest downfield is almost certainly the carboxylic acid carbon.

    • Signals in the 120-150 ppm range belong to the aromatic carbons. The intensity of these peaks can sometimes provide clues; quaternary carbons (like the ipso-carbon) are often weaker.[5]

    • The remaining upfield signals correspond to the propanoic acid side chain.

  • Consider Substituent Effects: Electron-withdrawing groups on the phenyl ring will deshield (shift downfield) nearby carbons, while electron-donating groups will shield them (shift upfield). This can aid in the specific assignment of the aromatic signals.

  • Advanced Techniques (DEPT): For unambiguous assignment of the aliphatic carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. DEPT-90 will only show signals from CH groups, while DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This allows for a definitive identification of each carbon type in the side chain.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural elucidation of phenylpropanoic acids. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately characterize their molecules. A well-acquired and correctly interpreted ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton, which is crucial for advancing research and development in any field that utilizes these important chemical entities.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

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  • Roșca, S. I., Stan, R., Ungureanu, E.-M., Stanciu, G., & Roșca, S. (2008). 13C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. U.P.B. Sci. Bull., Series B, 70. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

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  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0219539). [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 3-Oxo-3-phenylpropanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). [Link]

  • ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0298987). [Link]

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  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

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Method

Application Note: Mass Spectrometry Fragmentation of Propanoic Acid

Abstract This comprehensive technical guide provides an in-depth exploration of the mass spectrometric behavior of propanoic acid. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the mass spectrometric behavior of propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of fragmentation, compares various ionization techniques, and offers detailed, field-proven protocols for sample preparation and analysis. By integrating theoretical mechanisms with practical applications, this guide serves as an authoritative resource for the robust characterization and quantification of propanoic acid in diverse matrices.

Introduction: The Significance of Propanoic Acid Analysis

Propanoic acid, a three-carbon short-chain fatty acid (SCFA), is a pivotal metabolite in numerous biological systems. It is a primary product of gut microbial fermentation of dietary fibers and plays a crucial role in host-pathogen interactions, metabolic regulation, and gut health.[1][2][3] Accurate and reliable quantification and structural elucidation of propanoic acid are therefore critical in fields ranging from clinical diagnostics and microbiome research to pharmaceutical development and food science.[4] Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[4] Understanding the fragmentation patterns of propanoic acid is fundamental to developing robust MS-based analytical methods.

Fundamental Principles of Propanoic Acid Fragmentation

The fragmentation of propanoic acid in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization techniques, such as Electron Ionization (EI), induce extensive fragmentation, providing rich structural information. In contrast, soft ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI) typically yield less fragmentation, preserving the molecular ion.[5]

Electron Ionization (EI) Fragmentation

Electron Ionization is a classic technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion, [M]•+) and subsequent fragmentation.[6] The mass spectrum of propanoic acid (C₃H₆O₂, molecular weight: 74.08 g/mol ) under EI conditions exhibits a series of characteristic fragment ions.[4][7]

The initial ionization event is as follows:

CH₃CH₂COOH + e⁻ → [CH₃CH₂COOH]•⁺ + 2e⁻ (m/z = 74)

The molecular ion peak at m/z 74 is often weak in aliphatic carboxylic acids.[8][9] The fragmentation pathways are dominated by several key processes:

  • α-Cleavage: This is a common fragmentation mechanism for carboxylic acids.

    • Loss of the hydroxyl radical (•OH): This results in the formation of the propionyl cation, a resonance-stabilized acylium ion, which is often a prominent peak.[8][10] [CH₃CH₂COOH]•⁺ → [CH₃CH₂CO]⁺ + •OH (m/z = 57)

    • Loss of the carboxyl group (•COOH): This leads to the formation of an ethyl cation. [CH₃CH₂COOH]•⁺ → [CH₃CH₂]⁺ + •COOH (m/z = 29)

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an abstractable γ-hydrogen. For propanoic acid, this is not a primary fragmentation pathway due to the short alkyl chain. However, for longer-chain carboxylic acids, it is a dominant process.[8][9]

  • Other Fragmentations:

    • Loss of water ([M-18]) can occur, though it is less common.

    • Cleavage of the C-C bond can lead to the formation of the [COOH]⁺ ion at m/z 45.[11]

G M [CH₃CH₂COOH]•⁺ m/z = 74 F57 [CH₃CH₂CO]⁺ m/z = 57 M->F57 - •OH F45 [COOH]⁺ m/z = 45 M->F45 - •C₂H₅ F29 [CH₃CH₂]⁺ m/z = 29 M->F29 - •COOH F57->F29 - CO F28 [CO]⁺ or [C₂H₄]⁺ m/z = 28 F45->F28 - OH

Caption: Electron Ionization Fragmentation Pathway of Propanoic Acid.

Chemical Ionization (CI)

Chemical Ionization is a softer ionization technique that involves ion-molecule reactions.[5] A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent gas ions. These ions, in turn, ionize the analyte molecules through proton transfer, adduct formation, or charge exchange.

When methane is used as the reagent gas, species like CH₅⁺ and C₂H₅⁺ are formed, which are strong Brønsted acids.[5] They can protonate propanoic acid, leading to the formation of a protonated molecule, [M+H]⁺, at m/z 75.

[CH₃CH₂COOH] + CH₅⁺ → [CH₃CH₂COOH₂]⁺ + CH₄ (m/z = 75)

The key advantage of CI is that the [M+H]⁺ ion is formed with little excess internal energy, resulting in significantly less fragmentation compared to EI.[5] This makes CI particularly useful for confirming the molecular weight of an analyte.

Electrospray Ionization (ESI)

Electrospray Ionization is the cornerstone of liquid chromatography-mass spectrometry (LC-MS). It is a very soft ionization technique that generates ions from solution. For carboxylic acids like propanoic acid, ESI is typically performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻ at m/z 73.

CH₃CH₂COOH + B → [CH₃CH₂COO]⁻ + BH⁺ (where B is a base in the solvent)

Positive ion mode ESI can also be used, often resulting in the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 97) or potassium ([M+K]⁺ at m/z 113).[12]

A significant challenge with the analysis of underivatized short-chain fatty acids by ESI-LC-MS is their high polarity, which leads to poor retention on reversed-phase columns, and their sometimes inefficient ionization.[13] For this reason, derivatization is a common strategy to improve both chromatographic performance and ionization efficiency.[13]

Analytical Strategies and Protocols

The choice of analytical strategy for propanoic acid depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[4]

GC-MS Analysis of Propanoic Acid

GC-MS is well-suited for the analysis of volatile compounds. Since propanoic acid is volatile, it can be analyzed directly. However, its high polarity can lead to poor peak shape and interactions with the GC system.[14] Derivatization is often employed to convert the carboxylic acid into a less polar and more volatile ester or silyl derivative, which improves chromatographic performance.[14][15]

This protocol describes the derivatization of propanoic acid to its methyl ester.

Rationale: Methylation of the carboxylic acid group increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis.

Materials:

  • Sample containing propanoic acid

  • Methanol, anhydrous

  • Acetyl chloride

  • Internal standard (e.g., deuterated propanoic acid)

  • Hexane, GC grade

  • Sodium sulfate, anhydrous

  • GC vials

Procedure:

  • Sample Preparation: To 100 µL of sample, add the internal standard.

  • Derivatization: a. Add 500 µL of anhydrous methanol. b. Carefully add 50 µL of acetyl chloride dropwise while vortexing. This generates HCl in situ, which catalyzes the esterification. c. Cap the vial tightly and heat at 60°C for 1 hour. d. Allow the reaction mixture to cool to room temperature.

  • Extraction: a. Add 500 µL of hexane and vortex for 1 minute. b. Add 500 µL of water and vortex again. c. Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Analysis: a. Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. b. Inject 1 µL of the hexane extract into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 240°C

  • Oven Program: 40°C hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min

  • MS Ion Source: EI at 70 eV

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-200

G cluster_0 Sample Preparation & Derivatization cluster_1 Extraction cluster_2 Analysis Sample Sample Add_IS Add_IS Sample->Add_IS Add Internal Standard Derivatize Derivatize Add_IS->Derivatize Esterification (Methanol/Acetyl Chloride) LLE LLE Derivatize->LLE Liquid-Liquid Extraction (Hexane) Dry Dry LLE->Dry Dry with Na₂SO₄ GCMS GCMS Dry->GCMS Inject into GC-MS

Caption: Workflow for GC-MS Analysis of Propanoic Acid via Esterification.

LC-MS/MS Analysis of Propanoic Acid

LC-MS/MS is a highly sensitive and selective technique for quantifying propanoic acid, especially in complex biological matrices like serum or plasma.[16][17] As mentioned, direct analysis can be challenging, so derivatization is often the method of choice to enhance chromatographic retention and ionization efficiency.[18][19]

Rationale: Derivatization with 3-NPH converts the carboxylic acid into a 3-nitrophenylhydrazone derivative.[18][19] This derivative is less polar, allowing for better retention on reversed-phase columns, and it ionizes efficiently in negative ESI mode, which is ideal for sensitive quantification using Multiple Reaction Monitoring (MRM).

Materials:

  • Serum or plasma sample

  • Internal standard (e.g., ¹³C₂-propionic acid)[18]

  • Acetonitrile (ACN), LC-MS grade

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in 50% ACN)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in 50% ACN)

  • Formic acid, 0.1% in water, LC-MS grade

  • LC-MS vials

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of serum/plasma, add 10 µL of the internal standard solution.[18] b. Add 200 µL of cold ACN to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.

  • Derivatization: a. To the supernatant, add 50 µL of 200 mM 3-NPH solution and 50 µL of 120 mM EDC solution.[18] b. Vortex and incubate at 40°C for 30 minutes.[18][19]

  • Quenching and Dilution: a. After incubation, add 200 µL of 0.1% formic acid to quench the reaction.[18][19] b. Transfer the final solution to an LC-MS vial for analysis.

LC-MS/MS Parameters (Typical):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., start at 10% B, ramp to 90% B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: ESI in negative ion mode

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for derivatized propanoic acid and its internal standard.

Data Interpretation and Quantitative Analysis

Table 1: Summary of Key m/z Values for Propanoic Acid Analysis

Ionization ModeAnalyte FormPrecursor Ion (m/z)Key Fragment Ions (m/z)Notes
EI Underivatized74 ([M]•⁺)57, 45, 29Provides structural information. Molecular ion is often weak.[6][8]
CI Underivatized75 ([M+H]⁺)-Soft ionization, ideal for molecular weight confirmation.[5]
ESI (-) Underivatized73 ([M-H]⁻)-Common for LC-MS, but may have poor chromatographic retention.
ESI (-) 3-NPH Derivative210.1137.1Excellent for sensitive quantification by LC-MS/MS.[19]
EI Methyl Ester88 ([M]•⁺)59, 57, 29Suitable for GC-MS analysis.

For quantitative analysis, calibration curves are constructed using a series of standards with known concentrations of propanoic acid and a constant concentration of the internal standard.[17][18] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of propanoic acid in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The mass spectrometric analysis of propanoic acid is a versatile and powerful tool for researchers across various scientific disciplines. A thorough understanding of the underlying fragmentation mechanisms for different ionization techniques is paramount for method development and data interpretation. While direct analysis is feasible, derivatization strategies, particularly for GC-MS and LC-MS, are often essential to overcome challenges related to polarity and ionization efficiency, thereby enabling robust and sensitive quantification. The protocols and principles outlined in this guide provide a solid foundation for the successful application of mass spectrometry to the study of propanoic acid.

References

  • Frontiers in Microbiology. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • Zenodo. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Retrieved from [Link]

  • Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PLOS ONE. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

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  • NIST WebBook. (n.d.). Propanoic acid, 1-methylethyl ester. Retrieved from [Link]

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Application

HPLC analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

An Application Note for the Reversed-Phase HPLC Analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for purity assessment and quality control. The developed reversed-phase method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and reproducibility. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Introduction and Chromatographic Rationale

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is an aromatic carboxylic acid. Its chemical structure dictates the optimal approach for HPLC analysis. The presence of a phenyl ring provides a strong chromophore for UV detection, while the carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and peak symmetry.[2][3]

Analyte Physicochemical Properties

PropertyValue / StructureSource
Chemical Structure Chemical Structure[4]
Molecular Formula C₁₀H₁₁FO₃[4]
Molecular Weight 198.19 g/mol [4][5]
Predicted pKa ~4.5Inferred from similar aromatic carboxylic acids.
UV Absorbance Aromatic ring absorbs in the UV spectrum.[2]
Physical Form Solid[5]

The logical progression from these properties to a final HPLC method is outlined below. The primary goal is to maintain the analyte in a single, non-ionized state to achieve sharp, symmetrical peaks and stable retention in a reversed-phase system.[6]

G cluster_analyte Analyte Properties cluster_method Method Selection Rationale cluster_params Final Method Parameters A Aromatic Ring D UV/PDA Detection A->D Provides Chromophore B Carboxylic Acid (pKa ~4.5) E Acidified Mobile Phase (pH < 3.0) B->E Suppresses Ionization C Moderate Polarity F Reversed-Phase HPLC C->F Ideal Retention Mechanism I Detection at λmax D->I Maximizes Sensitivity H ACN/Water + Acid E->H Ensures Analyte is Neutral G C18 Column F->G Standard Stationary Phase F->H

Caption: Logic from analyte properties to method selection.

Recommended HPLC Method Parameters

Based on the analyte's properties, a reversed-phase HPLC method was developed. A C18 column is chosen for its versatility in retaining moderately polar compounds.[7] An acidic mobile phase is critical; using 0.1% phosphoric acid achieves a pH of approximately 2.1-2.5, which is well below the analyte's pKa, ensuring it remains in its protonated (neutral) form for optimal retention and peak shape.[8][9] Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV transparency.[8]

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC System with UV/PDA DetectorStandard analytical instrumentation.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good resolution and efficiency for this analyte type.[10]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade WaterAcidifies the mobile phase to suppress analyte ionization.[11]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength.[12]
Elution Mode IsocraticFor simplicity and robustness in routine analysis.
Composition 60:40 (v/v) Mobile Phase A : Mobile Phase BTo be optimized for a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Detector UV/PDA Detector
Detection Wavelength 225 nm and 275 nm (or λmax)Aromatic compounds absorb strongly in this region.[13][14]
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample is fully dissolved and compatible with the mobile phase.

Experimental Protocol: Step-by-Step

This section provides a detailed workflow for sample analysis, from reagent preparation to data acquisition.

G prep 1. Preparation sub_prep Mobile Phase Prep Standard & Sample Prep prep->sub_prep hplc 2. HPLC System Setup prep->hplc sub_hplc Install Column Prime System Equilibrate (20-30 min) hplc->sub_hplc acq 3. Data Acquisition hplc->acq sub_acq System Suitability Injections Inject Blank (Diluent) Inject Samples & Standards acq->sub_acq analysis 4. Data Analysis acq->analysis sub_analysis Integrate Peaks Generate Calibration Curve Quantify Analyte analysis->sub_analysis

Caption: General experimental workflow for HPLC analysis.

3.1. Reagent and Standard Preparation

  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water, mix thoroughly, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent (50:50 ACN/Water).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard solution with the sample diluent. These will be used to establish linearity.

3.2. Sample Preparation

  • Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.

  • Add the sample diluent to dissolve the sample completely (sonication may be used if necessary).

  • Dilute to the final volume with the diluent to achieve a theoretical concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.3. HPLC System Operation

  • Set up the HPLC system according to the parameters in Section 2.

  • Equilibrate the column with the mobile phase (60:40 A:B) for at least 20-30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a working standard (e.g., 50 µg/mL) to check for system suitability. The %RSD for peak area and retention time should be ≤ 2.0%.[15]

  • Inject a diluent blank to ensure no carryover or contamination.

  • Inject the prepared standards and samples for analysis.

Method Validation Protocol

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1] The following parameters must be assessed.

G start Start Validation spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec lod LOD / LOQ acc->lod prec->lod rob Robustness lod->rob end Validation Complete rob->end

Caption: Workflow for ICH-compliant method validation.

4.1. Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[16]

  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), the analyte standard, and a sample solution. The retention time of the analyte peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo.

4.2. Linearity Establish that the detector response is directly proportional to the concentration of the analyte over a specified range.[17]

  • Protocol: Prepare at least five concentrations of the analyte spanning the expected range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

4.3. Accuracy Determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.[17]

  • Protocol: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4.4. Precision Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

  • Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%).

4.6. Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH too high (analyte is partially ionized). Column degradation.Ensure mobile phase pH is < 3.0. Use a new column or a column specifically designed for polar compounds.
Shifting Retention Times Inadequate column equilibration. Inconsistent mobile phase preparation. Column temperature fluctuation.Equilibrate the column for a longer period. Prepare mobile phase fresh daily. Ensure the column oven is set and stable.
Poor Resolution Mobile phase is too strong (eluting too quickly).Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation from nearby peaks.
High Backpressure Column or system frit is clogged. Buffer precipitation.Filter all samples and mobile phases. Flush the system and column with a strong solvent (e.g., 100% ACN). Do not leave buffered mobile phases in the system overnight.[6]

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. The use of a standard C18 column with an acidified acetonitrile/water mobile phase is straightforward and effective. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated quality control environment, providing confidence in the analytical results for researchers and drug development professionals.

References

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  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Dolan, J. W. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(5). Retrieved from [Link]

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  • Al-Qassab, N., & Lucy, C. A. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatographic science, 52(8), 882–888. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Kovaříková, P., Klimeš, J., & Dohnal, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(2), 198–204. Retrieved from [Link]

  • Lai, Y. C., & Hsieh, Y. Z. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of visualized experiments : JoVE, (88), 51630. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Retrieved from [Link]

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  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 347-353. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid as a Versatile Scaffold in Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Abstract: The phenylpropanoic acid moiety is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Abstract: The phenylpropanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and methoxy substituents can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and target-binding affinity. This guide details the profile of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a valuable and versatile building block for drug discovery. We provide a plausible synthetic route, characterization methods, and a detailed case study on its application in the development of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors for metabolic disorders. The included protocols for enzymatic and cellular assays are designed to empower researchers to effectively utilize this scaffold in their drug development programs.

Compound Profile and Strategic Rationale

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a synthetic carboxylic acid.[1] Its utility in drug discovery stems from the unique combination of its structural features:

  • Phenylpropanoic Acid Core: This classic pharmacophore provides a rigid backbone for presenting functional groups to a biological target while maintaining favorable properties for cell permeability.

  • Fluorine Substitution: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry.[2] It can increase metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of the carboxylic acid group, and enhance binding affinity through favorable electrostatic interactions with the target protein.[2]

  • Methoxy Group: The ortho-methoxy group influences the conformation of the molecule and can act as a hydrogen bond acceptor. Its position relative to the fluorine atom creates a distinct electronic and steric profile for molecular recognition.

These features make the compound an attractive starting point or intermediate for creating libraries of diverse molecules aimed at various therapeutic targets.

Table 1: Physicochemical Properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem[1]
Molecular Weight 198.19 g/mol PubChem[1]
CAS Number 1092460-70-2PubChem[1]
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acidPubChem[1]
Predicted XLogP3 1.8PubChem[1]

Plausible Synthetic Protocol

While multiple synthetic routes are possible, a common and reliable method for preparing phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid precursor.[3] This approach is efficient and generally high-yielding.

A 3-Fluoro-2-methoxybenzaldehyde C Claisen-Schmidt Condensation (Pyridine, Piperidine) A->C B Malonic Acid B->C D 3-(3-Fluoro-2-methoxyphenyl)propenoic acid (Cinnamic Acid Derivative) C->D Step 1 E Catalytic Hydrogenation (H₂, Pd/C, Ethanol) D->E Step 2 F 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Final Product) E->F

Caption: Plausible two-step synthesis of the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propenoic acid

  • Rationale: A Claisen-Schmidt condensation reaction is employed to form the α,β-unsaturated carboxylic acid from the corresponding aldehyde.

  • Procedure:

    • To a flask containing 3-fluoro-2-methoxybenzaldehyde (1.0 eq), add malonic acid (1.2 eq).

    • Add pyridine as the solvent and a catalytic amount of piperidine.

    • Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

  • Rationale: Catalytic hydrogenation reduces the carbon-carbon double bond of the propenoic acid moiety without affecting the aromatic ring. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[3]

  • Procedure:

    • Dissolve the cinnamic acid derivative from Step 1 in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 3-(3-fluoro-2-methoxyphenyl)propanoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Drug Discovery: A Case Study on DGAT1 Inhibition

Introduction to DGAT1 as a Therapeutic Target Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in triglyceride (TG) biosynthesis.[4][5] It plays a crucial role in the absorption of dietary fat in the small intestine and the storage of energy in adipose tissue.[6][7] Genetic knockout of DGAT1 in mice confers resistance to diet-induced obesity and improves insulin sensitivity, making it an attractive therapeutic target for metabolic diseases.[4][8] Consequently, the discovery of potent and selective DGAT1 inhibitors is an active area of pharmaceutical research.[9][10]

DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 ACoA Fatty Acyl-CoA ACoA->DGAT1 TG Triglyceride (TG) (Lipid Droplet Storage) DGAT1->TG Catalyzes Inhibitor 3-(3-Fluoro-2-methoxyphenyl) propanoic acid-derived Inhibitor Inhibitor->DGAT1 Blocks

Caption: Role of DGAT1 in triglyceride synthesis and its inhibition.

Strategic Use of the Scaffold 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is best utilized as a foundational scaffold to synthesize more complex, potent DGAT1 inhibitors. Its carboxylic acid group can be used as a handle for amide coupling reactions with various amine-containing fragments, enabling the exploration of chemical space to achieve high target affinity and selectivity.

cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Optimization A 3-(3-Fluoro-2-methoxy phenyl)propanoic acid (Our Scaffold) C Amide Coupling (EDC, HOBt) A->C B Amine-Containing Building Blocks (Diverse Library) B->C D Library of Novel Candidate Inhibitors C->D E In Vitro DGAT1 Enzyme Assay D->E Test F Cellular TG Synthesis Assay E->F Validate Hits G Lead Compound Identification F->G Select

Caption: Drug discovery workflow using the propanoic acid scaffold.

Detailed Experimental Protocols

The following protocols describe how to test a novel compound derived from our scaffold for DGAT1 inhibitory activity.

Protocol 4.1: In Vitro DGAT1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DGAT1.

Materials:

  • Human DGAT1 enzyme (microsomes from baculovirus-infected insect cells)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA

  • Substrates: [¹⁴C]-Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol (DAG)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Scintillation cocktail and vials

  • Microplate reader (scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Add 50 µL of human DGAT1 microsomes diluted in assay buffer to each well.

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

  • Prepare the substrate mix containing [¹⁴C]-Oleoyl-CoA and DAG in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate mix to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 100 µL of isopropanol/heptane/water (80:20:2).

  • Add 100 µL of heptane to extract the lipids and shake for 10 minutes.

  • Centrifuge the plate to separate the phases.

  • Transfer an aliquot of the upper heptane layer (containing the [¹⁴C]-triglyceride product) to a scintillation vial.

  • Add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Triglyceride Synthesis Assay

Objective: To assess the ability of a test compound to inhibit triglyceride synthesis in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • [³H]-Glycerol

  • Test compound

  • Lysis buffer

  • Silica gel plates for thin-layer chromatography (TLC)

  • TLC mobile phase (e.g., hexane/diethyl ether/acetic acid 80:20:1)

  • Phosphorimager or scintillation counter

Procedure:

  • Plate HepG2 cells in a 24-well plate and grow to ~80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound (or DMSO control) for 1 hour.

  • Add oleic acid-BSA complex and [³H]-Glycerol to the medium and incubate for 4 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Dry the lipid extract under nitrogen and re-dissolve in a small volume of chloroform.

  • Spot the lipid extract onto a silica TLC plate alongside a triglyceride standard.

  • Develop the TLC plate in the mobile phase.

  • Visualize the plate (e.g., using iodine vapor) to identify the triglyceride band.

  • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

  • Quantify the amount of [³H]-triglyceride using a scintillation counter.

Data Analysis:

  • Determine the amount of radiolabeled triglyceride synthesized at each compound concentration.

  • Calculate the percent inhibition relative to the DMSO control and determine the EC₅₀ value.

Data Interpretation and Troubleshooting

Table 2: Example Data from DGAT1 Inhibition Assay (Hypothetical)

Compound Conc. (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
Calculated IC₅₀ 10.5 nM

Table 3: Troubleshooting Guide for In Vitro Assays

IssuePossible CauseSuggested Solution
High variability between replicates Pipetting errors; Incomplete mixingCalibrate pipettes; Ensure thorough mixing of reagents
Low signal in control wells Inactive enzyme; Substrate degradationUse a fresh batch of enzyme; Prepare substrate solutions fresh
No inhibition at high compound conc. Compound is inactive; Compound has low solubilityConfirm compound integrity; Check solubility in assay buffer, add a co-solvent if necessary

Conclusion

3-(3-Fluoro-2-methoxyphenyl)propanoic acid represents a highly valuable scaffold for modern drug discovery. Its unique substitution pattern offers a strategic advantage for developing novel therapeutics with improved pharmacological profiles. By serving as a key building block for potent inhibitors of targets like DGAT1, it provides a robust starting point for addressing critical unmet medical needs in metabolic diseases and beyond. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to harness the potential of this versatile chemical entity.

References

  • Title: Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. Source: PubMed, Mol Divers.
  • Title: Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. Source: ACS Medicinal Chemistry Letters.
  • Title: Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. Source: National Institutes of Health (NIH).
  • Title: Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Title: What are DGAT1 inhibitors and how do they work? Source: Patsnap Synapse.
  • Title: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Source: PubChem.
  • Title: 3-(3-Fluorophenyl)propionic acid. Source: Benchchem.
  • Title: Synthesis of 3-(m-methoxyphenyl)propionic acid. Source: PrepChem.com.
  • Title: DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130. Source: PubMed Central.
  • Title: Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. Source: ResearchGate.

Sources

Application

Application Notes and Protocols: 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid as a Versatile Building Block in Organic Synthesis

An Application Guide for Researchers and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design.[1] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable tools for fine-tuning the characteristics of target compounds.[1][2] 3-(3-Fluoro-2-methoxyphenyl)propanoic acid emerges as a particularly valuable synthon, offering a trifecta of reactive handles: a carboxylic acid, a fluorinated aromatic ring, and a methoxy group. This unique substitution pattern—an electron-withdrawing fluorine atom positioned meta to the propanoic acid chain and an electron-donating methoxy group in the ortho position—provides a nuanced electronic environment that can be exploited for a variety of synthetic transformations.

This guide provides an in-depth exploration of 3-(3-fluoro-2-methoxyphenyl)propanoic acid as a building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective application. The data presented below has been consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acid[3]
CAS Number 1092460-70-2[3][4]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [3]
Appearance White to off-white solid (Typical)N/A
SMILES COC1=C(C=CC=C1F)CCC(=O)O[3]
Predicted XLogP3 1.8[3]

Core Synthetic Applications & Mechanistic Insights

The utility of 3-(3-fluoro-2-methoxyphenyl)propanoic acid stems from the reactivity of its carboxylic acid group and the potential for electrophilic substitution on the aromatic ring. The interplay between the fluoro and methoxy substituents dictates the regioselectivity and feasibility of these transformations.

Core Transformations Workflow

The following diagram illustrates the primary synthetic pathways originating from this building block.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Ring-Forming Reactions main 3-(3-Fluoro-2-methoxyphenyl)propanoic acid Amide Amides main->Amide Amide Coupling (e.g., EDC, HOBt) Ester Esters main->Ester Esterification (e.g., H⁺, R-OH) AcidChloride Acid Chloride main->AcidChloride e.g., SOCl₂ Alcohol Primary Alcohol main->Alcohol Reduction (e.g., LiAlH₄, BH₃·THF) CyclicKetone Substituted Dihydroindenone / Tetralone main->CyclicKetone Intramolecular Friedel-Crafts Acylation AcidChloride->Amide R₂NH AcidChloride->Ester R-OH

Caption: Key synthetic transformations of the title compound.

Amide Bond Formation: Accessing Bioactive Scaffolds

Causality: The formation of amides is arguably the most common reaction in medicinal chemistry, creating robust linkages found in countless pharmaceuticals. The carboxylic acid of the title compound can be activated to react with a primary or secondary amine. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) generate a highly reactive intermediate that is readily attacked by the amine nucleophile, forming the amide bond under mild conditions. This approach is favored for its high efficiency and tolerance of various functional groups.

Significance: This reaction allows for the direct incorporation of the 3-fluoro-2-methoxyphenylpropyl moiety into peptide sequences or for its coupling with diverse amine-containing fragments, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies. Phenylpropanoic acid derivatives are known scaffolds for potent G protein-coupled receptor 40 (GPR40) agonists and other therapeutic agents.[5]

Intramolecular Friedel-Crafts Acylation: Constructing Polycyclic Systems

Causality: The propanoic acid side chain can be induced to acylate its own aromatic ring, a powerful method for constructing fused ring systems like dihydroindenones or tetralones. This reaction requires conversion of the carboxylic acid to a more electrophilic species (typically the acylium ion), which is achieved using strong protic or Lewis acids such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The acylium ion then attacks the electron-rich aromatic ring.

Regioselectivity: The outcome of this cyclization is directed by the existing substituents. The methoxy group is a strong ortho-, para- director, while the fluorine atom is a weak ortho-, para- director and a deactivator. The position para to the strongly activating methoxy group is the most nucleophilic and is the likely site of acylation, leading to the formation of a specific regioisomer. This predictability is a key advantage for synthetic planning.

Reduction to Primary Alcohol: A Gateway to Further Functionalization

Causality: The carboxylic acid can be completely reduced to a primary alcohol, 3-(3-fluoro-2-methoxyphenyl)propan-1-ol. This transformation unlocks a new set of synthetic possibilities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are required. LiAlH₄ is highly reactive and provides rapid, high-yielding reductions but requires strictly anhydrous conditions and careful quenching. BH₃·THF is a milder, more selective alternative that is often preferred for its greater functional group tolerance.

Significance: The resulting alcohol is a versatile intermediate. It can be oxidized to the corresponding aldehyde, converted into leaving groups (e.g., tosylates, halides) for nucleophilic substitution reactions, or used in ether synthesis, dramatically expanding the synthetic utility of the original building block.

Experimental Protocols

The following protocols are designed to be reproducible and include key insights for successful execution.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

Principle: This protocol details the formation of an amide bond between 3-(3-fluoro-2-methoxyphenyl)propanoic acid and a generic primary amine using carbodiimide-mediated coupling.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
3-(3-Fluoro-2-methoxyphenyl)propanoic acid198.191.00 g5.051.0
Primary Amine (R-NH₂)VariesVaries5.551.1
EDC·HCl191.701.16 g6.061.2
HOBt135.120.82 g6.061.2
N,N-Diisopropylethylamine (DIPEA)129.241.76 mL10.12.0
Dichloromethane (DCM), anhydrous-50 mL--

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-fluoro-2-methoxyphenyl)propanoic acid (1.00 g, 5.05 mmol) and anhydrous DCM (25 mL). Stir until fully dissolved.

  • Reagent Addition: Add the primary amine (5.55 mmol, 1.1 eq.), HOBt (0.82 g, 6.06 mmol, 1.2 eq.), and DIPEA (1.76 mL, 10.1 mmol, 2.0 eq.). Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.16 g, 6.06 mmol, 1.2 eq.) portion-wise over 10 minutes. Rationale: Portion-wise addition at 0 °C controls the initial exotherm and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Rationale: The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

Safety Precautions: EDC and HOBt are sensitizers; handle with appropriate personal protective equipment (PPE). DIPEA is corrosive and volatile. Perform all operations in a well-ventilated fume hood.

Protocol 2: Intramolecular Friedel-Crafts Acylation

Principle: This protocol describes the cyclization of the building block to form a substituted dihydroindenone using Eaton's reagent as the catalyst and solvent.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
3-(3-Fluoro-2-methoxyphenyl)propanoic acid198.191.00 g5.051.0
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)-10 mL--

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet, add 3-(3-fluoro-2-methoxyphenyl)propanoic acid (1.00 g, 5.05 mmol).

  • Reaction: Carefully add Eaton's reagent (10 mL) to the flask at room temperature. The solid should dissolve with stirring. Heat the reaction mixture to 60-80 °C. Rationale: Gentle heating is often required to achieve a reasonable reaction rate, but excessive heat can lead to decomposition.

  • Monitoring: Monitor the reaction by TLC (staining with a potassium permanganate solution) or by taking aliquots, quenching in water, extracting, and analyzing by GC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. Caution: This quenching process is highly exothermic.

  • Extraction: Once the ice has melted, extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or flash chromatography to yield the target cyclic ketone.

Safety Precautions: Eaton's reagent and methanesulfonic acid are extremely corrosive. Handle with extreme care using appropriate PPE (gloves, goggles, lab coat). The quenching step must be performed slowly behind a safety shield in a fume hood.

Reaction Scheme: Friedel-Crafts Acylation

G start reagents + Eaton's Reagent (P₂O₅ / MeSO₃H) + Δ product 7-Fluoro-8-methoxy-2,3-dihydro-1H-inden-1-one reagents->product

Caption: Intramolecular cyclization to form a dihydroindenone.

Trustworthiness and Validation

The protocols described herein are based on fundamental and widely validated transformations in organic synthesis. The successful outcome of these reactions relies on adherence to standard laboratory practices, particularly the use of anhydrous solvents and inert atmospheres where specified.

  • Self-Validation: Each protocol includes an integrated work-up and purification strategy designed to isolate the desired product from starting materials, reagents, and byproducts.

  • Verification: The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Comparison of the obtained data with predicted values and data from analogous structures in the literature will validate the experimental results.

Conclusion

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a potent and versatile building block for synthetic chemistry. Its strategically placed functional groups allow for a diverse range of transformations, from straightforward derivatization of the carboxylic acid to the construction of complex polycyclic frameworks. The electronic effects of the fluoro and methoxy substituents provide a level of control and predictability that is highly desirable in multistep synthesis. By understanding the principles behind its reactivity, researchers can effectively integrate this synthon into their programs to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

  • AA Blocks. 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid. AA Blocks Website.
  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.
  • BLD Pharm. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. BLD Pharm Website.
  • Benchchem. 3-(3-Fluorophenyl)propionic acid. Benchchem Website.
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
  • Uncia, R. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 3(5), 1251-1255.
  • J.C. Biffinger, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5487.

Sources

Method

Decoding Antimicrobial Potential: Application Notes and Protocols for Arylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier for a Familiar Scaffold Arylpropanoic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) for dec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier for a Familiar Scaffold

Arylpropanoic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) for decades, are now emerging as a promising class of compounds in the urgent quest for novel antimicrobial agents.[1][2][3] Well-known members of this family, such as ibuprofen, have demonstrated unexpected antibacterial and anti-biofilm activities, sparking significant interest in their therapeutic potential beyond inflammation.[4][5] This guide provides a comprehensive framework for researchers to explore the antimicrobial properties of novel and existing arylpropanoic acid derivatives. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for their evaluation, from initial screening to more advanced characterization. The prudent investigation of these derivatives could unlock new avenues for combating drug-resistant pathogens.[2]

Part 1: Mechanistic Insights and Structure-Activity Relationships

Unraveling the Mechanism of Action: Beyond Anti-inflammatory Pathways

While the anti-inflammatory effects of arylpropanoic acids are well-documented through the inhibition of cyclooxygenase (COX) enzymes, their antimicrobial actions appear to follow distinct pathways.[4] Current evidence points towards a multi-pronged attack on bacterial cells:

  • Cytoplasmic Membrane Disruption: A primary proposed mechanism is the destabilization and disruption of the bacterial cytoplasmic membrane.[4][6] Studies on ibuprofen have shown that it can induce potassium iodide uptake and intracellular potassium release in Staphylococcus aureus, indicative of compromised membrane integrity.[4] This disruption can lead to leakage of essential cellular components and ultimately, cell death.

  • Inhibition of Biofilm Formation: Many arylpropanoic acid derivatives exhibit potent anti-biofilm activity.[4][5] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics.[7] The ability of these compounds to inhibit biofilm formation suggests they may interfere with bacterial adhesion, maturation, or the integrity of the extracellular matrix.

  • Quorum Sensing Inhibition: A sophisticated anti-virulence strategy involves the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[7][8] While direct evidence for QS inhibition by a broad range of arylpropanoic acid derivatives is still an active area of research, their documented anti-biofilm effects suggest a potential role in modulating these signaling pathways.[4]

The Logic of Molecular Design: Structure-Activity Relationships (SAR)

The antimicrobial potency of arylpropanoic acid derivatives can be significantly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.[3][9][10] Key considerations include:

  • Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for membrane interaction and penetration. Moderate lipophilicity is often associated with enhanced antibacterial activity.[9]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aryl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with bacterial targets.[10]

  • The Propanoic Acid Moiety: The carboxylic acid group is often crucial for activity, though its conversion to esters or amides can modulate potency and reduce the gastrointestinal side effects associated with traditional NSAIDs.[2]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the comprehensive evaluation of the antimicrobial activity of arylpropanoic acid derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Foundational Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental parameter for assessing antimicrobial potency.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Protocol 2.1: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test arylpropanoic acid derivative (stock solution in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation and Controls:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control (Sterility): A well containing only MHB.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound and the bacterial inoculum.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Include Controls (Positive, Negative, Solvent) C->D E Incubate at 37°C for 16-20h D->E F Visually Inspect for Growth or Measure OD600 E->F G Determine MIC F->G

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Assessing Bactericidal vs. Bacteriostatic Activity: Time-Kill Kinetics Assay

This assay provides insights into the rate and extent of bacterial killing over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[8]

Protocol 2.2: Time-Kill Kinetics Assay

Materials:

  • Flasks or tubes for bacterial culture

  • Test arylpropanoic acid derivative

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., MHB)

  • Sterile saline or PBS

  • Agar plates for colony counting

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the overnight culture in fresh medium to an OD₆₀₀ of approximately 0.05-0.1.

    • Incubate until the culture reaches the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing the growth medium with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared bacterial suspension.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) on each plate.

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetics Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture C Inoculate Cultures with Test Compound A->C B Prepare Test Compound at Different MIC Multiples B->C D Incubate and Sample at Time Points (0-24h) C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Plot Log10 CFU/mL vs. Time E->F G Determine Bactericidal/ Bacteriostatic Activity F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Targeting Bacterial Communities: Anti-Biofilm Assay

The crystal violet assay is a simple and effective method for quantifying biofilm formation and its inhibition.[7][12][13]

Protocol 2.3: Crystal Violet Anti-Biofilm Assay

Materials:

  • 96-well flat-bottom microtiter plates

  • Test arylpropanoic acid derivative

  • Bacterial strain

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • 0.1% (w/v) crystal violet solution

  • 30% acetic acid or 95% ethanol

  • PBS

  • Plate reader

Procedure:

  • Inoculum and Compound Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture 1:100 in fresh TSB.

    • In a 96-well plate, add 100 µL of the diluted culture to each well.

    • Add 100 µL of the test compound at various sub-MIC concentrations. Include a growth control (no compound) and a sterility control (medium only).

  • Biofilm Formation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing and Staining:

    • Carefully discard the planktonic cells by inverting the plate.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate again with PBS.

    • Allow the plate to air dry.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570-595 nm using a plate reader. A reduction in absorbance indicates biofilm inhibition.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

A clear and concise summary of quantitative data is essential for comparing the efficacy of different arylpropanoic acid derivatives.

Table 1: Hypothetical Antimicrobial Activity of Novel Arylpropanoic Acid Derivatives

DerivativeTest MicroorganismGram StainMIC (µg/mL)
Compound A Staphylococcus aureus ATCC 29213Positive16
Escherichia coli ATCC 25922Negative64
Compound B Staphylococcus aureus ATCC 29213Positive8
Escherichia coli ATCC 25922Negative32
Ibuprofen Staphylococcus aureus ATCC 29213Positive>128[1]
Escherichia coli ATCC 25922Negative>128[1]
Ampicillin Staphylococcus aureus ATCC 29213Positive0.25
Escherichia coli ATCC 25922Negative8
Visualizing Complex Pathways

Diagrams are invaluable for illustrating the proposed mechanisms of action and experimental workflows.

Hypothetical Mechanism of Action: Membrane Disruption

G cluster_compound Arylpropanoic Acid Derivative cluster_membrane Bacterial Cell Membrane cluster_effect Biological Effect A Hydrophobic Moiety C Phospholipid Bilayer A->C Intercalates into B Carboxylic Acid Head B->C Interacts with D Membrane Destabilization C->D E Ion Leakage (K+) D->E F Cell Lysis D->F

Caption: Proposed mechanism of bacterial membrane disruption.

Conclusion and Future Directions

The exploration of arylpropanoic acid derivatives as antimicrobial agents represents a compelling example of drug repurposing. The protocols and application notes provided herein offer a robust starting point for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets, optimizing the chemical scaffold to enhance potency and reduce potential cytotoxicity, and exploring their efficacy in more complex in vivo infection models. The journey from a well-known anti-inflammatory to a novel antimicrobial is a testament to the continuous evolution of drug discovery.

References

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. 2025. Available from: [Link].

  • PubMed. Qualitative and Quantitative Determination of Quorum Sensing Inhibition in Vitro. PubMed. 2025. Available from: [Link].

  • MDPI. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. MDPI. 2023. Available from: [Link].

  • BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. 2025. Available from: [Link].

  • Bio-protocol. Crystal violet assay. Bio-protocol. 2025. Available from: [Link].

  • iGEM. General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. iGEM. 2025. Available from: [Link].

  • Frontiers. Anti-inflammatory drugs as potential antimicrobial agents: a review. Frontiers. 2022. Available from: [Link].

  • JoVE Journal. Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. 2025. Available from: [Link].

  • National Institutes of Health. Antimicrobial Activity of Ibuprofen against Cystic Fibrosis-Associated Gram-Negative Pathogens. National Institutes of Health. 2015. Available from: [Link].

  • Scribd. Antimicrobial Activity of Ibuprofen - (Areeba Naz Micro 2) | PDF. Scribd. 2025. Available from: [Link].

  • MDPI. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. 2021. Available from: [Link].

  • ResearchGate. Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. 2025. Available from: [Link].

  • National Institutes of Health. In Vitro Antibacterial Activity of Ibuprofen and Acetaminophen. National Institutes of Health. 2011. Available from: [Link].

  • Scirp.org. Synthesis and antimicrobial activity of Ibuprofen derivatives. Scirp.org. 2014. Available from: [Link].

  • Ijaresm. Structure Activity Relationship of New Antimicrobial Compounds. Ijaresm. 2025. Available from: [Link].

  • National Institutes of Health. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. National Institutes of Health. 1976. Available from: [Link].

  • National Institutes of Health. Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health. 2023. Available from: [Link].

  • PubMed Central. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed Central. 2020. Available from: [Link].

  • PubMed Central. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PubMed Central. 2014. Available from: [Link].

  • ResearchGate. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. ResearchGate. 2016. Available from: [Link].

  • Diva. Evaluation of the antimicrobial potential of chosen flavonoids on E. coli and S. aureus. Diva. 2017. Available from: [Link].

  • PubMed Central. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH. PubMed Central. 2007. Available from: [Link].

  • PubMed Central. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. PubMed Central. 2022. Available from: [Link].

  • MDPI. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. 2022. Available from: [Link].

  • PMC. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. PMC. 2016. Available from: [Link].

  • MDPI. A Cell-Free Screen for Bacterial Membrane Disruptors Identifies Mefloquine as a Novel Antibiotic Adjuvant. MDPI. 2019. Available from: [Link].

  • Frontiers. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers. 2025. Available from: [Link].

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Application

Application Notes &amp; Protocols: The Strategic Role of Fluorine in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine has become an indispensable tool in modern drug discovery, transforming lead compounds into viable clinical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine has become an indispensable tool in modern drug discovery, transforming lead compounds into viable clinical candidates.[1][2] Approximately 20% of all pharmaceuticals currently on the market are fluorinated compounds.[3] This guide provides an in-depth exploration of the multifaceted roles of fluorinated compounds in medicinal chemistry. We will delve into the fundamental physicochemical properties of fluorine that enable its unique effects, detail its strategic applications in overcoming common drug development hurdles, and provide validated, step-by-step protocols for key in vitro assays and synthetic methodologies.

Section 1: The Unique Physicochemical Properties of Fluorine

Fluorine's remarkable influence on molecular properties stems from a unique combination of characteristics that distinguish it from other elements.[1][4]

  • High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[5] This can significantly alter the electron distribution within a molecule, impacting the acidity and basicity (pKa) of nearby functional groups.[4][5][6]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[5] This allows it to act as a bioisostere of a hydrogen atom, often fitting into receptor pockets without significant steric clashes.[5]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol).[5] This high bond energy makes it exceptionally stable and resistant to metabolic cleavage by enzymes like cytochrome P450s.[2][5]

  • Modulation of Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution can slightly increase logP, while polyfluorinated groups like trifluoromethyl (CF₃) often decrease it.[5] This allows for the fine-tuning of a drug's ability to permeate biological membranes.[1][5][7]

  • Conformational Control: The polar C-F bond can influence molecular conformation through electrostatic interactions, such as the gauche effect, thereby locking the molecule into a more biologically active shape.[2][5]

Section 2: Strategic Applications of Fluorination in Drug Design

Medicinal chemists leverage the unique properties of fluorine to address several critical challenges in the drug discovery and development pipeline, including poor metabolic stability, low binding affinity, and suboptimal pharmacokinetic profiles.[1][6]

Metabolic Stabilization: The "Fluorine Shield"

A primary application of fluorine is to block metabolic "soft spots" on a drug candidate.[2][3][4] Many drug failures are due to rapid metabolic breakdown by cytochrome P450 (CYP) enzymes in the liver. By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield the molecule from oxidative metabolism.[1][4][5] This tactic can dramatically increase the drug's half-life and oral bioavailability.[3][5]

For example, placing a fluorine atom on a phenyl ring can deactivate the ring towards oxidation and prevent the formation of unwanted metabolites.[4] This strategy has been successfully employed in numerous approved drugs, including the anti-depressant fluoxetine and the cholesterol-lowering drug atorvastatin.[5][8]

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol is designed to assess the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from XenoTech or BioIVT

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[9]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure: [9][10]

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[10] Prepare the test compound solution by diluting the stock to a final concentration of 1 µM in the HLM suspension.[9][10]

  • Pre-incubation: Pre-incubate the HLM and test compound mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[9][10]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[10]

  • Termination: Immediately terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[9][10] This precipitates the microsomal proteins.

  • Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the remaining concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Enhancement of Binding Affinity and Selectivity

Fluorine can significantly enhance a drug's binding affinity for its target protein through favorable intermolecular interactions. The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, act as a weak hydrogen bond acceptor.[5] Strategically placing fluorine can therefore introduce new, favorable contacts within the binding pocket, leading to increased potency and selectivity.[1]

Protocol 2: Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamics of the interaction (ΔH and ΔS).[11]

Objective: To quantify the binding thermodynamics between a fluorinated compound and its protein target.

Materials:

  • Purified protein target in a suitable buffer (e.g., PBS or HEPES)

  • Fluorinated ligand (test compound) dissolved in the exact same buffer as the protein

  • ITC instrument (e.g., Malvern MicroCal ITC200)[12]

Procedure:

  • Sample Preparation: Prepare the protein solution (in the cell) and the ligand solution (in the syringe). It is critical that both are in an identical, degassed buffer to minimize heats of dilution.[12]

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat change after each injection.

  • Data Acquisition: The instrument records the heat signal as a series of peaks. The area under each peak corresponds to the heat change for that injection.

  • Data Analysis: Integrate the raw data to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein). Fit this isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[12]

Modulation of Physicochemical Properties

Fluorine's strong electron-withdrawing nature is a powerful tool for tuning the pKa of nearby acidic or basic functional groups.[3][4][6][13] Lowering the pKa of a basic amine, for example, can reduce its ionization at physiological pH. This can lead to improved cell membrane permeability and oral bioavailability, as the neutral form of a drug is typically better able to cross lipid bilayers.[6][7] This is particularly crucial for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is essential.[1]

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedStrong C-F bond resists cleavage by CYP enzymes.[2][5]
Binding Affinity Often IncreasedFavorable electrostatic and dipolar interactions in the target's binding pocket.[5]
pKa of Amines Decreased (less basic)Inductive electron withdrawal by fluorine reduces the basicity.[4][6]
Permeability Can be IncreasedReduced ionization at physiological pH can enhance membrane crossing.[1][7]
Lipophilicity (logP) Context-DependentCan be fine-tuned to optimize ADME properties.[5][14]

Section 3: Synthetic & Analytical Protocols

Protocol: Nucleophilic Deoxyfluorination using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides.[15][16] This reaction is a cornerstone of synthetic organofluorine chemistry.

Objective: To synthesize a monofluorinated compound from its corresponding alcohol precursor.

Warning: DAST is moisture-sensitive and can decompose exothermically. The reaction should be conducted in a fume hood with appropriate personal protective equipment.[15]

Materials:

  • Alcohol starting material

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous nitrogen or argon atmosphere

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification supplies (separatory funnel, sodium sulfate, silica gel for chromatography)

Procedure: [15]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.2 equivalents) dropwise to the cooled solution.[15]

  • Reaction: Allow the reaction to stir at -78°C and then slowly warm to room temperature over 2 hours, or as monitored by TLC.[15]

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.[15]

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired fluorinated compound.

Analytical Note: ¹⁹F NMR for Characterization and logP Determination

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for fluorinated compounds. It provides direct evidence of fluorine incorporation and can give structural information. Furthermore, ¹⁹F NMR has been developed into a straightforward method for measuring the lipophilicity (logP) of fluorinated compounds, which is especially useful for molecules that lack a UV chromophore.[17][18][19] The method involves partitioning the fluorinated compound between n-octanol and water, and then using ¹⁹F NMR to determine the concentration ratio in each phase.[17][18]

Section 4: Visualizations

Diagram: The "Fluorine Shield" Mechanism

Figure 1: Mechanism of Metabolic Stabilization cluster_0 Metabolically Labile Drug cluster_1 Fluorinated Analog Drug_CH Drug-C-H CYP450 CYP450 Enzyme Drug_CH->CYP450 Vulnerable to Oxidation Drug_CF Drug-C-F Drug_CF->CYP450 C-F Bond Resists Cleavage Metabolite Oxidized Metabolite CYP450->Metabolite Rapid Metabolism NoReaction Metabolism Blocked CYP450->NoReaction Increased Half-life

Caption: Fluorine shields a drug from CYP450-mediated oxidation.

Diagram: Workflow for Metabolic Stability Assay

Figure 2: Workflow for HLM Metabolic Stability Assay Start Prepare HLM & Test Compound PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->TimePoints Terminate Terminate with Cold ACN + IS TimePoints->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Step-by-step workflow for the HLM stability assay.

Section 5: Conclusion and Future Outlook

The strategic use of fluorine is a mature yet continually evolving field within medicinal chemistry.[3][20] Its ability to predictably modulate key drug properties—from metabolic stability and binding affinity to pKa and lipophilicity—ensures its continued prominence in the development of next-generation therapeutics.[1][2][6] Advances in synthetic chemistry, particularly in late-stage fluorination, are further expanding the toolkit available to scientists, allowing for the rapid generation and testing of fluorinated analogs at later stages of the drug discovery process.[1][21][22] As our understanding of the nuanced effects of fluorine continues to grow, so too will its application in creating safer and more effective medicines.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies. Pre-proof.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
  • A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. PubMed.
  • Quick Start: Isothermal Titr
  • Microsomal Stability. Cyprotex.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central.
  • Late-Stage Fluorination: From Fundamentals to Application.
  • Recent advances in late-stage monofluorination of natural products and their deriv
  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
  • Fluorination methods for drug discovery and development. PubMed.
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
  • metabolic stability in liver microsomes. Mercell.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Fluorin

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Welcome to the technical support center for the purification of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 1092460-70-2).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 1092460-70-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Understanding the Molecule: Physicochemical Properties

Before any purification attempt, a thorough understanding of the molecule's properties is critical. These characteristics dictate its behavior in various purification systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem[1]
Molecular Weight 198.19 g/mol PubChem[1]
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)propanoic acidPubChem[1]
Predicted XLogP3 1.8PubChem[1]
Appearance Assumed to be a solid at room temperatureGeneral Profen Analogues[2]

The presence of a carboxylic acid group makes the molecule acidic, while the substituted aromatic ring provides significant non-polar character. This dual nature is key to designing an effective purification strategy.

Core Purification Strategies: A First-Principles Approach

There are three primary methods for purifying this compound. The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

  • Acid-Base Extraction: This is often the most effective and scalable first step. It leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The fundamental principle is the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt.[3][4]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The success of recrystallization hinges on selecting a solvent (or solvent system) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[5]

  • Silica Gel Chromatography: This technique separates compounds based on their polarity. For carboxylic acids, it can be challenging due to potential streaking or "tailing" on the silica. However, this can be mitigated by modifying the mobile phase.[6]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Q1: My recovery is very low after performing an acid-base extraction. What went wrong?

Answer: Low recovery in an acid-base extraction is a frequent issue, often stemming from one of several factors:

  • Incomplete Salt Formation: The pH of the aqueous layer during the basic wash may not have been high enough to fully deprotonate the carboxylic acid. Ensure the pH is at least 2 units above the pKa of the carboxylic acid (typically > pH 8 for robust conversion).

  • Incomplete Protonation: During acidification to recover the product, the pH may not have been lowered sufficiently. You must acidify to a pH well below the pKa (typically pH 1-2) to ensure the carboxylate salt is fully converted back to the neutral, organic-soluble acid.[3]

  • Emulsion Formation: The interface between the organic and aqueous layers can form a stable emulsion, trapping your product. To break an emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 2-3 extractions at each step (basic wash and final product extraction) to ensure quantitative transfer of the material between phases.

Q2: After acidification and extraction, I've evaporated the solvent, but my product is an oil, not a solid. How can I crystallize it?

Answer: An oily product suggests the presence of impurities that are depressing the melting point or residual solvent. Here’s a systematic approach to induce crystallization:

  • High Vacuum Drying: First, ensure all extraction solvents are completely removed by drying the oil under a high vacuum for several hours.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or cold diethyl ether). Scrape the sides of the flask with a spatula. This mechanical agitation can induce nucleation and crystallization. The non-polar solvent will also wash away highly non-polar impurities.

  • Solvent-Induced Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy (the "cloud point"). Add a drop or two of the good solvent to redissolve the cloudiness, and then allow the solution to stand undisturbed. Slow cooling or scratching the flask can help initiate crystal growth.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

Answer: It is common for a compound to be too soluble in one solvent and not soluble enough in another. The solution is to use a binary solvent system.[5]

Protocol for Binary Solvent Screening:

  • Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is poorly soluble but is miscible with the "good" solvent) dropwise at the elevated temperature until the solution becomes persistently turbid.

  • Add a few drops of the "good" solvent to clarify the solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

Common "Good" Solvents (Polar)Common "Poor" Solvents (Non-Polar)
Ethyl AcetateHexanes / Heptane
AcetoneDiethyl Ether
IsopropanolToluene
DichloromethanePentane
Q4: My compound streaks badly on the TLC plate and I get poor separation during column chromatography. How can I fix this?

Answer: Streaking (tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic protons on the compound interact strongly with the slightly acidic silica gel surface via hydrogen bonding.

Solution: To suppress this interaction and achieve sharp bands, add a small amount of a volatile acid to your mobile phase.[4]

  • Recommended Mobile Phase Modifier: Add 0.5% to 1% acetic acid to your eluent system (e.g., 30% Ethyl Acetate / 70% Hexanes + 1% Acetic Acid). The acetic acid will protonate the silica surface and the carboxylate groups of your product, minimizing strong interactions and allowing for clean elution.

Experimental Workflows & Protocols

Workflow 1: Purification via Acid-Base Extraction

This workflow is the recommended first-line approach for purifying crude 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

G start Crude Product (in EtOAc or DCM) wash_base Wash with 1M NaOH (aq) or NaHCO3 (aq) x3 start->wash_base separate1 Separate Layers wash_base->separate1 org_layer Organic Layer (Neutral/Basic Impurities) separate1->org_layer Organic aq_layer Aqueous Layer (Sodium Carboxylate Salt) separate1->aq_layer Aqueous acidify Acidify Aqueous Layer to pH 1-2 with 3M HCl aq_layer->acidify extract_prod Extract with EtOAc or DCM x3 acidify->extract_prod separate2 Separate Layers extract_prod->separate2 aq_waste Aqueous Waste separate2->aq_waste Aqueous org_prod Combined Organic Layers (Pure Product) separate2->org_prod Organic dry Dry (Na2SO4 or MgSO4), Filter, Concentrate org_prod->dry final Pure Solid Product dry->final

Caption: Workflow for purification using acid-base extraction.

Protocol 1: Detailed Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate should form.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic layers from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified product.

Workflow 2: Troubleshooting Purification Strategy

Use this decision tree to select the best purification strategy based on your initial results.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Is the major impurity neutral or basic? start->purity_check acid_base Perform Acid-Base Extraction purity_check->acid_base Yes chromatography Purify by Column Chromatography (add 1% AcOH to eluent) purity_check->chromatography No, impurity is another acid solid_check Is the product a solid after extraction? acid_base->solid_check recrystallize Recrystallize from suitable solvent system solid_check->recrystallize Yes oily_product Product is an oil solid_check->oily_product No final_product High Purity Product recrystallize->final_product oily_product->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Identify a suitable solvent or binary solvent system using the screening method described in Q3.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Richtera, L. et al. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? ResearchGate. Available at: [Link]

  • Hale, W. J. (1941). Process for purification of carboxylic acids. U.S. Patent No. 2,255,421. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55251039, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem. Available at: [Link]

  • FoolishChemist. (2016). Isolation of a Carboxylic acid. Reddit. Available at: [Link]

  • Xegeth. (2016). Comment on "Isolation of a Carboxylic acid". Reddit. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve yield. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

A1: While several synthetic strategies can be envisioned for 3-arylpropanoic acids, one of the most reliable and frequently employed methods is the Malonic Ester Synthesis .[1][2][3][4] This route offers a high degree of control and generally good yields. The key steps involve the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Another potential route is the hydrogenation of the corresponding cinnamic acid derivative. However, the preparation of the substituted cinnamic acid might present its own challenges.

Q2: What is a realistic target yield for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid via the malonic ester pathway?

A2: With careful optimization of each step, a researcher can expect an overall yield in the range of 60-75%. Yields can be influenced by the purity of the starting materials, the efficiency of each reaction step, and the purification methods employed.

Q3: Are there any particular safety concerns I should be aware of during this synthesis?

A3: Yes. The synthesis involves several hazardous reagents and conditions. Specifically:

  • Thionyl chloride (SOCl₂) or hydrobromic acid (HBr): Used for the preparation of the benzyl halide. These are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium ethoxide (NaOEt) or other strong bases: These are flammable and corrosive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Acid/Base Hydrolysis: The use of strong acids (like HCl or H₂SO₄) and bases (like NaOH or KOH) for hydrolysis requires careful handling to avoid chemical burns.

  • Decarboxylation: This step often requires heating, which can lead to pressure buildup if not properly vented.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Troubleshooting Guide

This guide is structured to follow a logical synthetic workflow based on the Malonic Ester Synthesis, a robust method for this transformation.[1][2][3][4]

Workflow: Malonic Ester Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

cluster_0 Step 1: Benzyl Halide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Fluoro-2-methoxy benzaldehyde B 3-Fluoro-2-methoxy benzyl alcohol A->B Reduction (e.g., NaBH4) C 3-Fluoro-2-methoxy benzyl halide (Cl or Br) B->C Halogenation (e.g., SOCl2, PBr3) F Alkylated Malonic Ester C->F SN2 Reaction D Diethyl malonate E Malonate Enolate D->E Deprotonation (e.g., NaOEt) E->F G Dicarboxylic Acid Intermediate F->G Acid or Base Hydrolysis H Final Product: 3-(3-Fluoro-2-methoxyphenyl) propanoic acid G->H Decarboxylation (Heat)

Caption: Proposed workflow for the synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid via Malonic Ester Synthesis.

Step 1: Preparation of 3-Fluoro-2-methoxybenzyl halide

Issue 1.1: Low yield of 3-Fluoro-2-methoxybenzyl alcohol from the reduction of the corresponding benzaldehyde.

Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. - Excess Reducing Agent: Use a slight excess (1.1-1.2 equivalents) of the reducing agent (e.g., NaBH₄).
Degradation of Product - Control Temperature: Perform the reduction at a low temperature (0-5 °C) to minimize side reactions. - Careful Quenching: Add the quenching agent (e.g., dilute HCl) slowly at a low temperature to avoid vigorous reactions that could degrade the product.
Work-up Losses - Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the alcohol.

Issue 1.2: Low conversion of the benzyl alcohol to the benzyl halide.

Possible Cause Troubleshooting & Optimization
Reagent Decomposition - Use Fresh Reagents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are sensitive to moisture. Use freshly opened or distilled reagents.
Sub-optimal Reaction Conditions - Temperature Control: For SOCl₂, the reaction is often performed at room temperature or with gentle heating. For PBr₃, the reaction is typically carried out at 0 °C to room temperature. - Solvent Choice: A non-polar, aprotic solvent like diethyl ether or dichloromethane is generally suitable.
Side Reactions - Use of a Base: For SOCl₂, adding a small amount of a base like pyridine can neutralize the HCl byproduct and drive the reaction to completion. However, this can also promote elimination reactions, so it should be used judiciously.
Step 2: Alkylation of Diethyl Malonate

Issue 2.1: Low yield of the alkylated malonic ester.

Possible Cause Troubleshooting & Optimization
Incomplete Deprotonation - Strong, Dry Base: Ensure the base (e.g., sodium ethoxide) is anhydrous and used in a slight excess (1.05-1.1 equivalents). The reaction should be conducted under an inert atmosphere.[2][3][4]
Poor Nucleophilicity of the Enolate - Solvent Choice: Ethanol is a common solvent when using sodium ethoxide. Anhydrous THF or DMF can also be effective.
Side Reaction: Dialkylation - Stoichiometry Control: Use a slight excess of the malonic ester relative to the benzyl halide to favor mono-alkylation. - Slow Addition: Add the benzyl halide slowly to the solution of the malonate enolate to maintain a low concentration of the electrophile.
Side Reaction: Elimination (E2) - Less Hindered Base: While ethoxide is standard, a bulkier base could favor elimination, so it's best to stick with less hindered options. The primary nature of the benzyl halide minimizes this risk.
Step 3: Hydrolysis and Decarboxylation

Issue 3.1: Incomplete hydrolysis of the diester.

Possible Cause Troubleshooting & Optimization
Insufficient Reaction Time or Temperature - Prolonged Heating: Hydrolysis, especially under acidic conditions, can be slow. Reflux the reaction mixture for an extended period (monitor by TLC or LC-MS).[1] - Stronger Conditions: Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
Steric Hindrance - While less of an issue here, highly substituted malonic esters can be resistant to hydrolysis. Ensure vigorous reflux.

Issue 3.2: Inefficient decarboxylation.

Possible Cause Troubleshooting & Optimization
Insufficient Temperature - Heat Adequately: The dicarboxylic acid intermediate requires heating to decarboxylate. This is often achieved by heating the acidic solution after hydrolysis.[2][4] The temperature required is typically above 100 °C.
Premature Isolation - Ensure Complete Reaction: Before work-up, ensure decarboxylation is complete (cessation of CO₂ evolution). A simple test is to take a small sample, neutralize it, and check for the presence of the dicarboxylic acid by TLC.
Purification Challenges

Issue 4.1: Difficulty in purifying the final product.

Possible Cause Troubleshooting & Optimization
Presence of Unreacted Starting Materials or Intermediates - Acid-Base Extraction: The final product is a carboxylic acid and can be separated from neutral organic impurities by extraction with a basic aqueous solution (e.g., NaHCO₃ or NaOH), followed by re-acidification and extraction back into an organic solvent.
Oily Product Instead of Solid - Recrystallization: If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, consider recrystallization from a suitable solvent system (e.g., toluene/hexanes, ethyl acetate/heptane). - Chromatography: If recrystallization is unsuccessful, purification by column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methoxybenzyl chloride
  • To a solution of 3-fluoro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of alcohol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride, which can be used in the next step without further purification.

Protocol 2: Malonic Ester Synthesis and Hydrolysis/Decarboxylation
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.05 eq) dropwise at room temperature and stir for 30 minutes.

  • Add a solution of 3-fluoro-2-methoxybenzyl chloride (1.0 eq) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add 6M aqueous HCl and heat to reflux for 8-12 hours to effect both hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • University of Calgary. The Malonic Ester Synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. [Link]

  • Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to navigating the complexities of synthesizing substituted phenylpropanoic acids. This guide is designed t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of synthesizing substituted phenylpropanoic acids. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth troubleshooting advice for the common side reactions that can compromise the yield and purity of your target molecules. Drawing from established chemical principles and field-proven insights, this resource aims to be an authoritative guide in your synthetic endeavors.

I. Friedel-Crafts Acylation and Subsequent Reduction: A Common Route Fraught with Challenges

A prevalent strategy for synthesizing substituted phenylpropanoic acids involves the Friedel-Crafts acylation of a substituted benzene, followed by reduction of the resulting ketone.[1] While effective, this two-step process is susceptible to several side reactions that can diminish your overall yield and complicate purification.

FAQ 1: Low yields in Friedel-Crafts Acylation - What are the likely culprits?

Low yields in Friedel-Crafts acylation can often be attributed to issues with the aromatic substrate, the acylating agent, or the catalyst.

Troubleshooting Guide: Low Acylation Yields

Potential Cause Explanation Recommended Solutions
Deactivated Aromatic Ring Strongly deactivating groups (e.g., -NO2, -NR3+, -CF3) on the benzene ring make it less nucleophilic and thus less reactive towards the acylium ion electrophile.[2]If possible, choose a synthetic route that introduces the deactivating group after the Friedel-Crafts acylation. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time, stronger Lewis acid) may be required, but this can lead to other side reactions.
Presence of Basic Groups Functional groups like amines (-NH2, -NHR, -NR2) will react with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring and consumes the catalyst.[2]Protect the amine functionality before the acylation step (e.g., as an amide). The protecting group can be removed after the reaction.
Catalyst Inactivation Moisture in the reaction setup can hydrolyze the Lewis acid catalyst, rendering it inactive.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acids.
Polymerization/Decomposition For certain sensitive substrates, the strongly acidic conditions of the reaction can lead to polymerization or decomposition of the starting material or product.[3]Use milder Lewis acids (e.g., FeCl3, ZnCl2) or perform the reaction at lower temperatures. The use of microwave irradiation under solvent-free conditions has also been shown to reduce polymerization in some cases.[3]
FAQ 2: My Friedel-Crafts acylation is giving me a mixture of regioisomers. How can I improve the selectivity?

Regioselectivity in Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring.

Troubleshooting Guide: Poor Regioselectivity

Potential Cause Explanation Recommended Solutions
Steric Hindrance Bulky activating groups can sterically hinder the ortho positions, favoring para-substitution. Conversely, if the acylating agent is very bulky, it may also favor the less hindered para position.To favor ortho-acylation, a less bulky Lewis acid or acylating agent might be employed. In some cases, chelation control with a directing group can be used to force ortho-substitution.
Mixed Directing Effects When multiple substituents are present, their directing effects may compete.The regiochemical outcome will be determined by the most strongly activating group. If selectivity is still poor, consider a different synthetic strategy where the substituents are introduced in a different order to achieve the desired regiochemistry.
Isomerization Under harsh reaction conditions, product isomerization can occur, leading to a mixture of regioisomers.Employ milder reaction conditions (lower temperature, shorter reaction time). Some modern methods utilize catalysts that can control regioselectivity through non-covalent interactions.[4]
Diagram: Troubleshooting Friedel-Crafts Acylation

Friedel_Crafts_Troubleshooting Start Low Yield or Poor Selectivity Deactivated_Ring Is the aromatic ring strongly deactivated? Start->Deactivated_Ring Basic_Groups Are there basic functional groups present? Deactivated_Ring->Basic_Groups No Solution1 Consider alternative route or use more forcing conditions. Deactivated_Ring->Solution1 Yes Moisture Is the reaction strictly anhydrous? Basic_Groups->Moisture No Solution2 Protect the basic group before acylation. Basic_Groups->Solution2 Yes Sterics Are steric effects controlling regioselectivity? Moisture->Sterics Yes Solution3 Ensure anhydrous conditions and fresh catalyst. Moisture->Solution3 No Sterics->Start No Solution4 Modify steric bulk of reagents or use directing groups. Sterics->Solution4 Yes

Caption: A decision tree for troubleshooting common issues in Friedel-Crafts acylation.

FAQ 3: I'm observing incomplete reduction of the ketone to the desired alkane. What should I do?

The Clemmensen and Wolff-Kishner reductions are the two most common methods for reducing the aryl ketone to an alkane.[5] The choice between them often depends on the other functional groups present in your molecule.

Troubleshooting Guide: Incomplete Ketone Reduction

Method Potential Cause Explanation Recommended Solutions
Clemmensen Reduction Poorly activated zinc The reaction occurs on the surface of the zinc. If the zinc is not properly amalgamated or activated, the reaction will be sluggish.Prepare fresh zinc amalgam before use. Activation with a brief acid wash can also be effective.
Substrate insolubility The heterogeneous nature of the Clemmensen reduction requires good mixing and some solubility of the substrate in the acidic medium.[1]The addition of a co-solvent like toluene or acetic acid can improve solubility. Modified Clemmensen conditions using activated zinc dust in an anhydrous organic solvent can also be more effective for some substrates.[1]
Acid-sensitive groups The strongly acidic conditions can cause side reactions with other functional groups like alcohols, alkenes, or acetals.If your substrate is acid-sensitive, the Wolff-Kishner reduction is a better choice.
Wolff-Kishner Reduction Incomplete hydrazone formation The first step of the Wolff-Kishner reduction is the formation of a hydrazone.[6] If this step is not complete, the overall reduction will be inefficient.Ensure an excess of hydrazine is used and allow sufficient time for hydrazone formation before proceeding to the high-temperature elimination step. The Huang-Minlon modification, where water is distilled off after hydrazone formation, can drive this equilibrium to completion.[6]
Sterically hindered ketone Very bulky ketones may form the hydrazone slowly or not at all.[7]More forcing conditions (higher temperatures, longer reaction times) may be necessary. However, for extremely hindered ketones, alternative reduction methods might be required.
Base-sensitive groups The strongly basic conditions can cause issues with groups like esters or lactones, which can be hydrolyzed.[6]If your substrate is base-sensitive, the Clemmensen reduction is the preferred method.

II. Malonic Ester Synthesis: A Versatile but Potentially Complicated Route

The malonic ester synthesis is a powerful method for preparing substituted carboxylic acids.[8] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[9]

FAQ 4: I'm getting a significant amount of dialkylated product in my malonic ester synthesis. How can I favor mono-alkylation?

The formation of a dialkylated side product is a common issue in malonic ester synthesis.[10]

Troubleshooting Guide: Controlling Alkylation

Potential Cause Explanation Recommended Solutions
Excess Base or Alkylating Agent Using more than one equivalent of base or alkylating agent can lead to a second deprotonation and alkylation event.Use precisely one equivalent of base and one equivalent of the alkylating agent. Slowly add the alkylating agent to the enolate solution to maintain a low instantaneous concentration.
Reaction Temperature Higher temperatures can increase the rate of the second alkylation.Perform the alkylation at a lower temperature.
Nature of the Base and Solvent The choice of base and solvent can influence the reactivity of the enolate.Using a bulkier base may sterically hinder the second alkylation. The solvent can also play a role in solvating the enolate and modulating its reactivity.
FAQ 5: The decarboxylation step of my malonic ester synthesis is giving low yields. What could be wrong?

Efficient decarboxylation requires the presence of a free carboxylic acid.

Troubleshooting Guide: Inefficient Decarboxylation

Potential Cause Explanation Recommended Solutions
Incomplete Hydrolysis If the ester groups are not fully hydrolyzed to carboxylic acids, decarboxylation will not occur.[11]Ensure the hydrolysis step (either acidic or basic) is complete. Monitor the reaction by TLC or another appropriate analytical technique. If using basic hydrolysis, make sure to fully acidify the reaction mixture to protonate the carboxylates before heating for decarboxylation.
Insufficient Heat Decarboxylation is a thermally driven process and requires a sufficiently high temperature.Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. The optimal temperature can vary depending on the substrate.
Diagram: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis Start Diethyl Malonate Deprotonation Deprotonation (e.g., NaOEt) Start->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Hydrolysis Hydrolysis (H3O+ or NaOH, then H3O+) Alkylation->Hydrolysis Side_Product Dialkylated Product Alkylation->Side_Product Excess Base/R-X Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product Substituted Phenylpropanoic Acid Decarboxylation->Product

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

Welcome to the technical support center for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its potential degradation pathways under various stress conditions.

Introduction

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical research and development. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any potential drug product. This guide provides a framework for identifying and troubleshooting potential stability issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

A1: Based on general guidelines for similar phenylpropanoic acid derivatives, it is recommended to store 3-(3-Fluoro-2-methoxyphenyl)propanoic acid in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and protect it from light and moisture. Storage at ambient temperature is generally acceptable for the solid form.[3]

Q2: What are the primary known incompatibilities for this compound?

A2: The primary incompatibility for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent rapid and potentially hazardous degradation.

Q3: What are the likely degradation pathways for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid under stress conditions?

A3: Based on the chemical structure, the most probable degradation pathways involve the methoxy group, the fluoro substituent, and the propanoic acid side chain. These include:

  • Acid- or Base-Catalyzed O-Demethylation: The methoxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol, 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid.

  • Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom on the aromatic ring could be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles. This would result in the formation of a hydroxyl or other substituted derivative at that position.

  • Oxidation of the Propanoic Acid Side Chain: The propanoic acid side chain can be susceptible to oxidation, potentially leading to chain cleavage or the formation of other oxygenated products.

Q4: I am observing an unexpected peak in my HPLC analysis after storing my sample in an acidic solution. What could it be?

A4: An unexpected peak appearing after storage in an acidic solution is likely a degradation product. A prime candidate would be the O-demethylated product, 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid, formed by the acid-catalyzed cleavage of the methoxy ether. You can confirm this by comparing the retention time with a standard of the suspected compound, if available, or by using mass spectrometry to identify the molecular weight of the new peak.

Q5: My sample of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is showing discoloration after exposure to light. What is the likely cause?

A5: Discoloration upon exposure to light suggests photodegradation. Fluoroaromatic compounds can undergo photochemical degradation, potentially leading to the formation of colored byproducts.[2] It is crucial to protect samples from light during storage and handling.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram
Observation Potential Root Cause(s) Recommended Action(s)
A new, more polar peak appears after acidic or basic stress testing.O-Demethylation: The methoxy group has likely been cleaved to form 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid.1. Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The expected mass would correspond to the loss of a methyl group (-CH3) and the addition of a hydrogen atom. 2. Optimize HPLC Method: Ensure your HPLC method can adequately separate the parent compound from the more polar degradation product. A gradient elution might be necessary.
A new peak appears after exposure to basic conditions or strong nucleophiles.Nucleophilic Substitution of Fluorine: The fluorine atom may have been replaced by a hydroxyl group or another nucleophile present in the solution.1. Identify Degradant: Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the new peak. 2. Monitor Fluoride Ions: Analyze the sample for the presence of free fluoride ions using an ion-selective electrode or ion chromatography.[1][4]
Multiple new peaks appear after oxidative stress (e.g., exposure to H₂O₂).Oxidation of the Propanoic Acid Side Chain: The side chain may have undergone cleavage or oxidation to form various smaller or more oxidized species.1. Characterize Degradants: Use LC-MS and NMR to elucidate the structures of the major degradation products. 2. Mass Balance Analysis: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound to rule out the formation of non-UV active or volatile products.
Broad or tailing peaks are observed for the parent compound or degradation products.Secondary Interactions with HPLC Column: The carboxylic acid or phenolic hydroxyl groups can interact with residual silanols on the silica-based column.[5][6][7]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will suppress the ionization of the carboxylic acid and phenolic groups, leading to sharper peaks.[7] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Observation Potential Root Cause(s) Recommended Action(s)
The total percentage of the parent compound and detected degradation products is significantly less than 100%.Formation of Non-UV Active or Volatile Degradants: Some degradation products may not have a chromophore for UV detection or may be volatile and lost during sample preparation.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Analyze by GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample by GC-MS.
The mass balance is poor only under photolytic stress conditions.Formation of Insoluble Photoproducts: Some photoproducts may be polymeric or have low solubility in the analysis solvent.1. Visual Inspection: Carefully inspect the stressed sample for any precipitate. 2. Solvent Screening: Attempt to dissolve any precipitate in a range of stronger solvents to analyze by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[8]

  • Sample Preparation: Prepare a stock solution of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and sample at various time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, and sample at various time points.

    • Thermal Degradation: Store the solid compound at 60°C in a stability chamber. Sample at various time points.

    • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm (or photodiode array detector to monitor for peak purity)

  • Injection Volume: 10 µL

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid under different stress conditions.

G parent 3-(3-Fluoro-2-methoxyphenyl)propanoic acid acid_base Acid/Base Hydrolysis parent->acid_base parent->acid_base oxidation Oxidation parent->oxidation photo Photolysis parent->photo demethylated 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid acid_base->demethylated defluorinated 3-(2-Methoxy-3-hydroxyphenyl)propanoic acid acid_base->defluorinated side_chain_oxidized Side-chain Oxidation Products oxidation->side_chain_oxidized photoproducts Photodegradation Products photo->photoproducts G start Unexpected Peak Observed in HPLC check_purity Check Peak Purity using PDA start->check_purity is_pure Peak is Pure? check_purity->is_pure coelution Co-elution of Impurity. Optimize HPLC Method. is_pure->coelution No identify_mw Identify Molecular Weight by LC-MS is_pure->identify_mw Yes compare_mw Compare MW with Potential Degradants identify_mw->compare_mw demethylation O-Demethylation Product? compare_mw->demethylation defluorination Nucleophilic Substitution of F? demethylation->defluorination No confirm_demethylation Confirmed: 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid. Document and Quantify. demethylation->confirm_demethylation Yes oxidation Oxidation Product? defluorination->oxidation No confirm_defluorination Confirmed: Hydroxylated Product. Check for Fluoride Ions. defluorination->confirm_defluorination Yes confirm_oxidation Confirmed: Side-chain Oxidation. Further Structural Elucidation Needed. oxidation->confirm_oxidation Yes unknown Unknown Degradant. Isolate and Characterize (e.g., NMR). oxidation->unknown No

Sources

Troubleshooting

Technical Support Center: 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and resolve impurities in 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1092460-70-2). Our goal is to provi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and resolve impurities in 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1092460-70-2). Our goal is to provide both theoretical understanding and actionable protocols to ensure the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity level for commercially available 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

Commercial suppliers typically offer this compound at a purity of 97% or higher. However, for sensitive applications such as reference standard preparation or advanced pharmaceutical development, further purification is often necessary to remove residual starting materials, solvents, or side-products.

Q2: What is the most probable synthetic route for this compound and what impurities can I expect?

While multiple synthetic routes exist for phenylpropanoic acids, a common and efficient method is the catalytic hydrogenation of the corresponding cinnamic acid precursor, in this case, (E)-3-(3-fluoro-2-methoxyphenyl)acrylic acid.[1]

Based on this synthesis, the most likely impurities are:

  • Unreacted Starting Material: The precursor, (E)-3-(3-fluoro-2-methoxyphenyl)acrylic acid, due to incomplete hydrogenation.

  • Process-Related Impurities: Residual palladium catalyst or solvents used during the reaction and workup (e.g., ethanol, ethyl acetate).

  • Side-Products: Positional isomers or products of side reactions like dehalogenation, although less common for the stable C-F bond.

Q3: What is the primary analytical technique for assessing the purity of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

The most effective and widely used method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3] It provides excellent resolution for separating the target compound from closely related impurities. For structural confirmation of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.

Troubleshooting Guide: Impurity Resolution

This section addresses specific issues you may encounter during your work.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Probable Cause: This peak could represent unreacted starting material, a reaction side-product, or a degradation product.

Solution Pathway: A systematic approach is crucial for identification.

  • Spiking Study: If you have access to the starting material ((E)-3-(3-fluoro-2-methoxyphenyl)acrylic acid), perform a spiking experiment. Co-inject a sample of your compound mixed with a small amount of the starting material. If the area of the unknown peak increases proportionally, you have confirmed its identity.

  • LC-MS Analysis: Analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

    • Expected MW of Product: 198.19 g/mol [4]

    • Expected MW of Cinnamic Precursor: 196.17 g/mol (due to the double bond). This two-mass-unit difference is a key diagnostic.

  • Forced Degradation Study: To check for compound instability, subject a pure sample to stress conditions (e.g., heat, acid, base, oxidation). Analyze the resulting mixture by HPLC to see if the unknown peak appears, which would indicate it is a degradation product.

Impurity Identification & Resolution Workflow

The following diagram illustrates a logical workflow for addressing unknown peaks.

ImpurityWorkflow Start Impurity Detected (Unknown HPLC Peak) Spiking Perform Spiking Study with Starting Material Start->Spiking Hypothesis: Starting Material LCMS Perform LC-MS Analysis Start->LCMS Hypothesis: Unknown Match Peak Identity Confirmed? Spiking->Match CheckMW Compare MW (Product vs. Impurity) LCMS->CheckMW Purify Select Purification Strategy (Recrystallization or Chromatography) CheckMW->Purify MW = Starting Material (196.17 Da) Isomer Consider Positional Isomers or Degradants CheckMW->Isomer MW = Product (198.19 Da) Characterize Isolate & Characterize (Prep-HPLC, NMR) CheckMW->Characterize MW is Unexpected Match->LCMS No Match->Purify Yes End Purity Confirmed Purify->End Isomer->Characterize Characterize->Purify

Caption: A decision tree for identifying and resolving unknown impurities.

Issue 2: My final product has low purity (<98%) with the cinnamic acid precursor being the main contaminant.

Probable Cause: Incomplete catalytic hydrogenation reaction.

Solution: Recrystallization is the most effective and scalable method to remove this impurity. The difference in molecular structure (the rigid double bond in the precursor vs. the flexible single bond in the product) and polarity often leads to significant solubility differences that can be exploited.

Recommended Action: Perform a solvent screening for recrystallization. See the detailed protocol in the next section. The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains in the mother liquor.[5]

Issue 3: The product appears as an oil or a low-melting-point solid, even after solvent removal.

Probable Cause: This often indicates the presence of significant amounts of residual solvent or a complex mixture of impurities that are depressing the melting point.

Solution:

  • Thorough Drying: First, ensure all volatile solvents are removed by drying the material under high vacuum for several hours, possibly with gentle heating (e.g., 40°C).

  • Purification by Chromatography: If the material remains oily or impure after drying, recrystallization may be difficult. Flash column chromatography on silica gel is the recommended next step.[6] A gradient of ethyl acetate in hexanes is a common starting point for separating medium-polarity organic acids from less polar impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to keep the carboxylic acid in its protonated, less polar form, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minStarts with moderate polarity to elute the product, then increases to elute any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection (UV) 220 nm and 275 nm220 nm provides a general response for the aromatic system, while 275 nm is more selective.
Injection Vol. 10 µLStandard volume.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution of the analyte.

Procedure:

  • Prepare the mobile phases.

  • Equilibrate the HPLC system with the initial conditions (50% B) until a stable baseline is achieved.

  • Prepare the sample solution and filter it through a 0.45 µm syringe filter.

  • Inject the sample and run the gradient method.

  • Integrate the peaks and calculate the area percentage to determine purity.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying your compound via recrystallization.[5]

Step 1: Solvent Screening The key to successful recrystallization is selecting the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test the solubility of your crude product (~10-20 mg) in small amounts (~0.5 mL) of the solvents listed in the table below.

SolventPolarityBoiling Point (°C)Comments
Heptane/Hexane Non-polar98 / 69Likely too non-polar; may be useful as an anti-solvent.
Toluene Low111Good for aromatic compounds; high boiling point.
Ethyl Acetate Medium77Often a good starting choice for moderately polar compounds.
Isopropanol Polar82Can be effective, but may require a co-solvent.
Water High100The compound is likely poorly soluble in water alone.[8]

Step 2: Recrystallization Procedure

  • Place the crude 3-(3-Fluoro-2-methoxyphenyl)propanoic acid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with a water bath or heating mantle). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Once dissolved, remove the flask from the heat. If the solution is colored or contains insoluble particulates, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

  • Assess the purity of the recrystallized material using the HPLC method described above and check its melting point.

References

  • PubChem. (n.d.). 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Library of Medicine. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.
  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • AA Blocks. (n.d.). 3,3-difluoro-3-(2-methoxy-5-methylphenyl)propanoic acid. Retrieved from [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • MDPI. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. Retrieved from [Link]

Sources

Troubleshooting

challenges in the characterization of fluorinated organic compounds

<Technical Support Center: Characterization of Fluorinated Organic Compounds A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the chara...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Characterization of Fluorinated Organic Compounds

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the characterization of fluorinated organic compounds. The unique electronic properties conferred by fluorine atoms present a distinct set of challenges in routine analytical workflows. This guide is designed to provide you with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of fluorinated compounds.

Q1: Why do my ¹⁹F NMR spectra have such a wide chemical shift range, and how do I manage it?

A1: The vast chemical shift range in ¹⁹F NMR, spanning approximately 800 ppm, is a direct consequence of fluorine's high sensitivity to its local electronic environment.[1] This sensitivity, while excellent for structural elucidation, can pose practical challenges such as poor data resolution and inaccurate integration if not handled correctly.[1] To manage this, it's crucial to:

  • Determine the approximate chemical shift range of your compound class. For instance, CF₃ groups typically appear between -50 to -70 ppm, while CH₂F groups are found around -200 to -220 ppm.[1]

  • Perform initial broad-range scans to locate all fluorine signals before acquiring high-resolution spectra of specific regions.[2]

  • Utilize appropriate reference standards. While CFCl₃ is the traditional standard (0 ppm), other compounds like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) may be more suitable depending on your analyte's expected shift.[3][4]

Q2: I'm observing unexpected fragmentation patterns in the mass spectrum of my fluorinated compound. What are the common fragmentation pathways?

A2: Fluorinated compounds often exhibit characteristic fragmentation patterns in mass spectrometry. Common neutral losses include HF (a loss of 20 Da) and F• (a loss of 19 Da).[5] Perfluorinated compounds, in particular, tend to produce the CF₃⁺ ion (m/z 69) as a highly abundant peak.[6] The introduction of fluorine can significantly influence fragmentation, often leading to rearrangements and the formation of stable fluorine-containing ions.[7][8]

Q3: Why am I seeing poor peak shape and retention time variability for my fluorinated analytes in reversed-phase HPLC?

A3: The unique properties of fluorinated compounds can lead to atypical chromatographic behavior on traditional C18 columns. Fluorinated molecules can exhibit reduced retention compared to their non-fluorinated analogs.[9] Peak tailing or splitting can occur due to secondary interactions with the silica backbone of the stationary phase.[10][11] Consider these points:

  • Fluorinated stationary phases: Columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity and improved peak shape for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions.[9][12][13]

  • Mobile phase modifiers: The addition of modifiers like 2,2,2-trifluoroethanol (TFE) can alter the surface energy of the stationary phase and improve the retention of certain fluorinated compounds.[9]

  • pH control: For ionizable fluorinated compounds, controlling the mobile phase pH is critical to ensure consistent retention and good peak shape. For instance, the recovery of [¹⁸F]fluoride from silica-based C18 columns is significantly better at pH 5 or higher.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹⁹F NMR spectrum shows complex, overlapping multiplets that are difficult to interpret. How can I simplify the spectrum and extract coupling constants?

A: The complexity often arises from ¹H-¹⁹F and ¹⁹F-¹⁹F couplings, which are typically larger than ¹H-¹⁹F couplings.[1][16] Long-range couplings (over 3, 4, or even 5 bonds) are also common in ¹⁹F NMR.[1]

  • Causality: The high gyromagnetic ratio of the ¹⁹F nucleus leads to strong spin-spin coupling with other active nuclei.[1]

  • Troubleshooting Workflow:

    Fig 1. Workflow for simplifying complex NMR spectra of fluorinated compounds.
  • Experimental Protocol: ¹H-Decoupled ¹⁹F NMR

    • Sample Preparation: Prepare your sample as you would for a standard NMR experiment, ensuring it is free of particulate matter.

    • Instrument Setup:

      • Tune the probe for both ¹⁹F and ¹H frequencies.

      • Load a standard ¹⁹F NMR experiment with ¹H decoupling (often denoted as zgfhigqn on Bruker instruments).[17]

    • Acquisition Parameters:

      • Set the spectral width to encompass all expected ¹⁹F signals.

      • Use a sufficient relaxation delay (D1), typically 1-2 seconds for qualitative scans, but increase to 5 times the longest T1 for quantitative analysis.[16]

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing:

      • Apply Fourier transformation, phase correction, and baseline correction as usual.

Q: I am struggling with accurate quantification using ¹⁹F qNMR. What are the key considerations?

A: Quantitative ¹⁹F NMR (qNMR) can be challenging due to the wide spectral width and the presence of ¹³C satellites.[18]

  • Causality: The large chemical shift range can lead to non-uniform excitation and detection across the spectrum, while ¹³C satellites can interfere with the integration of the main peak.[18][19][20][21]

  • Key Considerations for Accurate ¹⁹F qNMR:

ParameterRecommendationRationale
Internal Standard Choose a certified reference material (CRM) with a known purity and a single, sharp ¹⁹F signal that does not overlap with the analyte signals.[18][22]Ensures traceability and accuracy of the quantification.
Pulse Sequence Use an inverse-gated decoupling sequence.[18]Decouples protons to simplify the spectrum while minimizing Nuclear Overhauser Effect (NOE) distortions that can affect integration accuracy.
Relaxation Delay (D1) Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the standard.Ensures complete relaxation of all nuclei, leading to accurate and reproducible integrals.[16]
Spectral Width Ensure the spectral width is large enough to cover all signals of interest but not excessively wide to avoid baseline distortions.An appropriate spectral width ensures all peaks are captured without introducing artifacts.[2]
Integration Integrate the main signal and its ¹³C satellites together for the most accurate results.This accounts for all the signal from the fluorinated nucleus.
Mass Spectrometry (MS)

Q: My fluorinated analyte shows low sensitivity in ESI-MS. How can I improve its ionization efficiency?

A: The high electronegativity of fluorine can suppress positive ion formation in electrospray ionization (ESI).

  • Causality: Fluorine atoms withdraw electron density, making it more difficult to protonate the molecule.

  • Troubleshooting Workflow:

    Fig 2. Decision tree for improving mass spectrometry sensitivity of fluorinated compounds.
  • Protocol for Optimizing Mobile Phase for ESI-MS of Fluorinated Compounds:

    • Initial Conditions: Start with a standard mobile phase, such as acetonitrile/water with 0.1% formic acid for positive ion mode.

    • Negative Ion Mode Trial: Prepare a mobile phase with a basic additive, such as 0.1% ammonium hydroxide or 5 mM ammonium acetate, and analyze the sample in negative ion mode.

    • Adduct Formation: If sensitivity is still low, consider adding a salt that can form adducts with your analyte. For example, in negative ion mode, adding a small amount of a chloride source might promote the formation of [M+Cl]⁻ adducts.

    • Systematic Evaluation: Methodically vary the concentration and type of mobile phase additive to find the optimal conditions for your specific analyte.

High-Performance Liquid Chromatography (HPLC)

Q: I am trying to separate a fluorinated pharmaceutical from its desfluoro analog, but they co-elute on my C18 column. What strategy should I employ?

A: The small structural difference between a fluorinated compound and its non-fluorinated counterpart can make separation challenging on standard reversed-phase columns.[13]

  • Causality: The similar hydrophobicity of the two compounds can lead to insufficient differential retention on a C18 phase.

  • Recommended Strategy: The use of a pentafluorophenyl (PFP) stationary phase often provides the necessary selectivity for such separations.[13] PFP phases offer multiple interaction mechanisms, including hydrophobicity, π-π interactions, and dipole-dipole interactions, which can better differentiate between the fluorinated and non-fluorinated analytes.[12]

  • Experimental Protocol: Method Development for Separating Fluorinated and Desfluoro Analogs

    • Column Selection:

      • Obtain a high-quality PFP column.

      • As a comparison, also have a standard C18 column of similar dimensions and particle size.

    • Mobile Phase Screening:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) on both the C18 and PFP columns to assess retention and selectivity.

    • Optimization on PFP Column:

      • Based on the initial screening, adjust the gradient slope on the PFP column to maximize the resolution between the two peaks.

      • If co-elution persists, consider changing the organic modifier to methanol, as this can alter the selectivity.

      • Investigate the effect of temperature. Running the separation at a slightly elevated temperature (e.g., 40-45°C) can sometimes improve peak shape and resolution.[23]

    • Data Analysis: Compare the resolution factor (Rs) obtained under the optimized conditions on the PFP column with that from the C18 column to demonstrate the improved separation.

Part 3: References

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Retrieved from [Link]

  • Gonet, J. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. Retrieved from [Link]

  • Scribd. (n.d.). 19f NMR Reference Standards 0. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Bar-Ad, G., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 186(2), 232-241. Retrieved from [Link]

  • Day, A. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12789–12797. Retrieved from [Link]

  • Mthombeni, J., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). International Journal of Environmental Research and Public Health, 18(3), 1279. Retrieved from [Link]

  • Sparkman, O. D., et al. (2011). Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Retrieved from [Link]

  • De-Ping, L., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 236-240. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods. Retrieved from [Link]

  • Analytik Jena. (2025, May 27). ICprep Series: AOF Sample Preparation for Ion Chromatography and More [Video]. YouTube. Retrieved from [Link]

  • Liu, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10834-10845. Retrieved from [Link]

  • Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Bell, D. S., & Santasania, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 114-127. Retrieved from [Link]

  • ResearchGate. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. Retrieved from [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Retrieved from [Link]

  • ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

  • ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. Retrieved from [Link]

  • Oxford Academic. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Retrieved from [Link]

  • PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. Retrieved from [Link]

  • LCGC International. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Hawach. (2025). Common Abnormal Peak Patterns in HPLC. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Science of The Total Environment. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Propanoic Acid Derivatives

From the desk of a Senior Application Scientist Welcome to the technical support center for the crystallization of propanoic acid derivatives. As a class of compounds frequently central to active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the crystallization of propanoic acid derivatives. As a class of compounds frequently central to active pharmaceutical ingredients (APIs), achieving the desired crystalline form of a propanoic acid derivative is a critical step in drug development.[1][2] The solid-state properties—such as purity, stability, solubility, and bioavailability—are not merely characteristics of the molecule, but are fundamentally defined by the crystal lattice.[][4] An inconsistent or poorly controlled crystallization process can lead to batch failures, compromised efficacy, and significant delays in development timelines.[5]

This guide is structured from my field experience to address the most common and complex challenges you, as researchers and drug development professionals, face at the bench. We will move beyond simple procedural lists to explore the causality behind each experimental choice. Our goal is to empower you with the knowledge to not only solve immediate crystallization problems but also to proactively design robust and reproducible crystallization processes.

Frequently Asked Questions (FAQs)

Here, we address foundational questions that form the basis of a successful crystallization strategy.

Q1: What makes the crystallization of propanoic acid derivatives particularly challenging?

Propanoic acid derivatives, especially those in the aryl-propionic acid group (like ibuprofen and naproxen), present a unique set of challenges. Their structures often contain a carboxylic acid group, which is excellent for forming strong hydrogen-bonded dimers. While this promotes crystallinity, it can also lead to the formation of multiple, competing crystal forms known as polymorphs.[4] Furthermore, their classification as BCS Class II drugs often means they have low solubility, making solvent selection critical and increasing the risk of "oiling out" where the compound separates as a liquid instead of a solid.[6]

Q2: How do I select the right solvent system for my propanoic acid derivative?

Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7] The principle of "like dissolves like" is a good starting point; the polarity of your solvent should be matched to your derivative.[7][8] For many propanoic acid derivatives, polar solvents like alcohols (methanol, ethanol) or esters (ethyl acetate) are effective.[9][10] However, the final choice must be determined experimentally.

Q3: What is the difference between primary and secondary nucleation, and why does it matter for process control?

Nucleation is the birth of a new crystal.

  • Primary Nucleation occurs spontaneously in a clear solution when a critical level of supersaturation is reached.[] It is often difficult to control and can lead to batch-to-batch variability.

  • Secondary Nucleation is induced by the presence of existing crystals of the same substance.[] This is a far more controlled process. By adding "seed" crystals of the desired polymorph, you can dictate the crystal form and achieve a more uniform particle size distribution, which is crucial for downstream processing like filtration and tableting.[2][5]

Q4: Should I use a single solvent or a mixed-solvent system?

This depends entirely on the solubility profile of your compound.

  • Single Solvent System: This is the simplest and most reproducible method. It is preferred if you can find a solvent that provides the ideal steep solubility curve.[7]

  • Mixed-Solvent System (Anti-Solvent): This is used when no single solvent is ideal. You dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble.[1] This precisely controls the supersaturation, often leading to high-quality crystals. This technique is particularly useful for compounds that are either too soluble or too insoluble in common solvents.

Troubleshooting Guide: From Failed Experiments to Crystalline Success

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My solution is supersaturated and cooled, but no crystals are forming. What's wrong?

  • Probable Causes:

    • Insufficient Supersaturation: You may have used too much solvent, and the solution is not yet saturated enough for nucleation to occur.[11][12]

    • Metastable Zone: The solution is in a "metastable zone" where it is supersaturated but lacks the energy to initiate primary nucleation.

    • High Purity: Very high purity can sometimes hinder crystallization, as trace impurities can occasionally act as nucleation sites.

  • Solutions & Actionable Protocols:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation.[12]

    • Add a Seed Crystal: This is the most effective method. Add a single, tiny crystal of the desired product to the solution. This bypasses the need for primary nucleation entirely.[12][13]

    • Concentrate the Solution: Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again.[11]

    • Introduce an Anti-Solvent: If using a single solvent, add a few drops of a miscible anti-solvent to the point of slight turbidity, then clarify by adding a drop of the good solvent before cooling.

Q2: My compound separated as an oil, not crystals. How do I fix this?

  • Probable Causes:

    • Excessive Supersaturation: The solution was cooled too quickly or was too concentrated, causing the solute to crash out of solution above its melting point (in the context of the solvent).[11][14]

    • Impurities: The presence of impurities can depress the melting point and inhibit lattice formation.[11]

  • Solutions & Actionable Protocols:

    • Reduce Supersaturation & Slow Cooling: Re-heat the solution until the oil redissolves. Add a small amount (5-10% by volume) of additional solvent.[11][14] Insulate the flask (e.g., with glass wool) to ensure a very slow cooling rate. An ideal crystallization should show crystal growth over a period of 20 minutes or more.[11]

    • Change Solvent: Choose a solvent with a lower boiling point. This reduces the risk that the solution temperature is above the compound's melting point when it comes out of solution.[8]

    • Purify with Charcoal: If impurities are suspected, dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization.

Q3: I got a very low yield. Where did my product go?

  • Probable Causes:

    • Excessive Solvent: Using too much solvent is the most common cause, leaving a significant portion of your compound in the mother liquor.[11][14]

    • Improper Washing: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Premature Crystallization: If a hot filtration step was used, the product may have crystallized on the filter paper or in the funnel stem.[11]

  • Solutions & Actionable Protocols:

    • Optimize Solvent Volume: Before scaling up, perform small-scale solubility tests to determine the minimum amount of hot solvent needed.

    • Cool the Mother Liquor: After filtering your first crop of crystals, try cooling the filtrate to a lower temperature (e.g., in an ice bath or freezer) to obtain a second crop.

    • Use Cold Washing Solvent: Always wash your filtered crystals with a small amount of ice-cold solvent to minimize dissolution.

    • Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[11]

Core Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude propanoic acid derivative. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved.

  • Supersaturation Control: Add an extra 2-5% volume of solvent to ensure the solution is not oversaturated, which can lead to rapid crashing.[11]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Maturation: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a minimal amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" dropwise using a pipette or dropping funnel until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of the "good" solvent to just clarify the solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. If not, scratching or seeding may be required.

  • Isolation & Drying: Follow steps 5 and 6 from Protocol 1.

Data & Visualization
Table 1: Common Solvents for Crystallization of Propanoic Acid Derivatives
SolventBoiling Point (°C)Polarity IndexTypical Use Cases & Notes
Water10010.2Good for derivatives with high polarity (e.g., salts). Can be difficult to remove.[8][9]
Ethanol785.2Excellent general-purpose solvent for moderately polar compounds.[8]
Methanol656.6Dissolves more polar compounds than ethanol; lower boiling point is advantageous.[7]
Ethyl Acetate774.4Good for compounds of intermediate polarity; often used in mixed systems with hexanes.[7]
Acetone565.1Strong solvent but very low boiling point can make it difficult to maintain a good temperature gradient.[7]
Toluene1112.4Good for less polar derivatives, but high boiling point can increase risk of oiling out.[8]
Heptane/Hexanes98 / 69~0.1Often used as an anti-solvent for less polar compounds dissolved in esters or ethers.[8]
Diagrams for Experimental Logic

TroubleshootingWorkflow start Experiment Complete: No Crystals Formed q1 Is the solution clear or cloudy? start->q1 sub_q1_cloudy Cloudy Solution q1->sub_q1_cloudy Cloudy sub_q1_clear Clear Solution q1->sub_q1_clear Clear act_scratch Action: Scratch flask with glass rod sub_q1_cloudy->act_scratch q2 Is seed crystal available? sub_q1_clear->q2 act_seed Action: Add a seed crystal q2->act_seed Yes act_concentrate Action: 1. Evaporate some solvent. 2. Add anti-solvent. 3. Cool further. q2->act_concentrate No

Caption: Troubleshooting workflow for failed crystallization experiments.

SolventSelection start Goal: Select Crystallization Solvent q1 Test solubility in various single solvents at hot & cold temps start->q1 q2 Is there a solvent with high solubility when hot AND low solubility when cold? q1->q2 res_single Result: Use Single Solvent System q2->res_single Yes q3 Find a 'good' solvent (high solubility) AND a miscible 'anti-solvent' (low solubility) q2->q3 No res_mixed Result: Use Anti-Solvent System q3->res_mixed

Sources

Troubleshooting

preventing decomposition of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid during storage

Welcome to the technical support resource for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges.

Introduction: Understanding the Stability of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical research and development. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. Its unique structure, featuring a propanoic acid side chain, a fluoro substituent, and a methoxy group on the phenyl ring, presents specific stability considerations.

Degradation of this molecule can be initiated by several factors, including temperature, light, humidity, and atmospheric oxygen. Understanding the potential degradation pathways is key to preventing unwanted chemical changes. This guide will walk you through the likely mechanisms of decomposition and provide actionable strategies to maintain the purity of your sample.

Troubleshooting Guide: Identifying and Resolving Decomposition Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: I've noticed a change in the physical appearance of the solid compound (e.g., color change, clumping) after storage. What could be the cause?

Answer:

Changes in the physical appearance of a solid chemical are often the first indication of degradation.

  • Color Change (e.g., yellowing): This may suggest the formation of chromophoric degradation products, possibly arising from oxidation of the phenyl ring or reactions involving the methoxy group. Aromatic compounds, in general, can be susceptible to oxidation, which can be accelerated by exposure to light and air.

  • Clumping or Caking: This is typically a sign of moisture absorption (hygroscopicity). While the propanoic acid itself has a low calculated LogP, indicating some degree of hydrophilicity, significant moisture uptake can facilitate hydrolytic degradation pathways or catalyze other decomposition reactions.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Desiccant: Store the container in a desiccator to protect it from humidity.

  • Re-analysis: If you observe any changes, it is crucial to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Question 2: My recent HPLC analysis shows a new peak that was not present when I first received the compound. What could this impurity be?

Answer:

The appearance of a new peak in your HPLC chromatogram is a clear indicator of decomposition. Based on the structure of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, several degradation pathways are plausible.

Potential Degradation Pathways and Products:

  • Decarboxylation: A common degradation route for carboxylic acids, especially when exposed to heat, is the loss of carbon dioxide (CO2). This would result in the formation of 1-(3-fluoro-2-methoxyphenyl)ethane.

  • Oxidative Degradation: The aromatic ring and the methoxy group are susceptible to oxidation. This can lead to a variety of products, including hydroxylated derivatives or even cleavage of the methoxy group to form a phenol. Oxidative processes can be catalyzed by trace metal impurities and accelerated by light and heat.[1]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Fluorinated pharmaceuticals can be susceptible to photolysis, which may involve reactions of the aromatic ring or the side chain.[2][3]

The following diagram illustrates these hypothesized degradation pathways:

DecompositionPathways parent 3-(3-Fluoro-2-methoxyphenyl)propanoic acid decarboxylation 1-(3-Fluoro-2-methoxyphenyl)ethane parent->decarboxylation Heat (Δ) oxidation Hydroxylated or Demethylated Products parent->oxidation O₂, Light (hν), Metal Traces photodegradation Various Photoproducts parent->photodegradation Light (hν)

Caption: Hypothesized degradation pathways for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Recommended Actions:

  • Characterize the Impurity: If possible, use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. This information can help identify the degradation product and confirm the degradation pathway.

  • Review Storage and Handling: Assess if the compound has been exposed to elevated temperatures, light, or air.

  • Implement Preventative Storage: Follow the recommended storage conditions outlined in the FAQs below to prevent further degradation.

Question 3: I am using the compound in solution for my experiments, and I'm seeing inconsistent results over time. Could the compound be degrading in solution?

Answer:

Yes, the stability of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid can be significantly different in solution compared to its solid state. The choice of solvent and the solution's storage conditions are critical.

  • Solvent Effects: Protic solvents (e.g., methanol, water) can potentially participate in degradation reactions. For example, in aqueous solutions, hydrolysis of the methoxy group could be a concern, especially at non-neutral pH and elevated temperatures.

  • pH Sensitivity: The carboxylic acid moiety can be ionized depending on the pH of the solution. The stability of the ionized (carboxylate) versus the non-ionized form may differ. It is advisable to buffer your solution if pH control is critical for your experiment.

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can contribute to oxidative degradation, especially if the solution is exposed to light or contains trace metal ions.

Recommended Actions:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound fresh for each experiment.

  • Solution Storage: If solutions must be stored, keep them at low temperatures (2-8 °C or frozen), protected from light, and in tightly capped vials. For oxygen-sensitive applications, consider degassing the solvent before use.

  • Conduct a Solution Stability Study: If you plan to use a stock solution over an extended period, it is highly recommended to perform a small-scale stability study. Analyze the solution by HPLC at different time points to monitor for any degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

A1: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: 2-8 °C is recommended. While some suppliers may indicate ambient temperature is acceptable for short periods, refrigerated storage is preferable to minimize the risk of thermal degradation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep in a tightly sealed container, preferably in a desiccator, to prevent moisture uptake.

Q2: What solvents are recommended for dissolving 3-(3-Fluoro-2-methoxyphenyl)propanoic acid?

A2: The compound is generally soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For aqueous applications, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer. Always check the solubility in your specific solvent system before preparing a stock solution.

Q3: How can I monitor the purity of my compound over time?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for purity assessment of aromatic compounds. A well-developed HPLC method can separate the parent compound from potential impurities and degradation products. For detailed structural information on any new impurities, LC-MS is a powerful tool.

Q4: Are there any known incompatibilities I should be aware of?

A4: As a carboxylic acid, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is incompatible with strong bases, which will deprotonate the acid. It may also react with strong oxidizing agents. Avoid storing or mixing the compound with these reactive substances.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7]

Objective: To investigate the degradation of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid under various stress conditions.

Materials:

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Data Interpretation:

  • A significant decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • The conditions under which degradation occurs provide insight into the compound's stability profile.

Protocol 2: Routine Purity Check by HPLC

Objective: To provide a general HPLC method for routine monitoring of the purity of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in methanol or acetonitrile to a concentration of 0.5 mg/mL.

Note: This is a starting method and may require optimization for your specific instrumentation and to achieve the best separation of any observed impurities.

Conclusion

By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the long-term stability and integrity of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Proactive stability management is a critical component of robust scientific research and drug development.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • González-García, R., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Genes, 14(2), 442. Available from: [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20. Available from: [Link]

  • Hong, S., et al. (2013). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 76(15-16), 1095-1100. Available from: [Link]

  • McCloud, S. G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12389-12399. Available from: [Link]

  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available from: [Link]

  • Kafková, D., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 183-188. Available from: [Link]

  • Al-Hadiya, B. M. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(11), 1461. Available from: [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • Kaupp, M., & von R. Schleyer, P. (1992). The Structure and Stability Trends of Fluoro(methyl)plumbanes. Angewandte Chemie International Edition in English, 31(9), 1224-1226. Available from: [Link]

  • ResearchGate. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available from: [Link]

  • ResearchGate. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Biblioteca Digital do IPB. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Available from: [Link]

  • G, G. K., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(23), 9479-9482. Available from: [Link]

  • Wikipedia. Phenylpropanoic acid. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]

  • Journal of Pharmaceutical Research. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • Journal of the American Chemical Society. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available from: [Link]

  • Environmental Science & Technology. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Available from: [Link]

  • Emerson, S. L., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(10), 3749-3754. Available from: [Link]

  • NCERT. (2022). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • National Institutes of Health. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Available from: [Link]

  • PubChem. (3-Fluoro-4-methoxyphenyl)-quinoxalin-2-ylmethanol. Available from: [Link]

  • PubChem. (3-Fluoro-2-pyridinyl)-(2-methoxyphenyl)methanol. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid and Its Positional Isomers for Researchers

This guide provides a comprehensive comparison of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic signatures, and potential biological relevance of these closely related compounds. By presenting available experimental data and established scientific principles, this guide aims to facilitate informed decisions in research and development.

Introduction: The Significance of Isomeric Differentiation

Phenylpropanoic acids are a well-established scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3]. The introduction of fluorine and methoxy substituents onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can alter acidity, lipophilicity, and metabolic stability, and can participate in specific interactions with biological targets[4][5]. The methoxy group, an electron-donating substituent, also influences these properties, and its position relative to the fluorine atom and the propanoic acid side chain can lead to distinct biological profiles among isomers.

Understanding the unique characteristics of each isomer is therefore crucial for targeted drug design and development. This guide focuses on 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its positional isomers, where the substitution pattern on the phenyl ring is varied.

Isomers Under Comparison

This guide will focus on the following positional isomers of fluoromethoxyphenyl)propanoic acid. Due to the vast number of possible isomers, we will concentrate on a selection of those with available data or those that represent key positional variations.

Isomer NameAbbreviationCAS Number
3-(3-Fluoro-2-methoxyphenyl)propanoic acid1 1092460-70-2
3-(2-Fluoro-4-methoxyphenyl)propanoic acid2 852181-15-8
3-(5-Fluoro-2-methoxyphenyl)propanoic acid3 900021-53-6
3-(3-Fluoro-4-methoxyphenyl)propanoic acid4 69888-90-0
3-(4-Fluoro-3-methoxyphenyl)propanoic acid5 864960-96-3
3-(2-Fluoro-6-methoxyphenyl)propanoic acid6 Not Available
3-(3-Fluoro-5-methoxyphenyl)propanoic acid7 Not Available

Comparative Physicochemical Properties

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
1 C₁₀H₁₁FO₃198.19Not Reported~4.5
2 C₁₀H₁₁FO₃198.19Not Reported~4.6
3 C₁₀H₁₁FO₃198.19Not Reported~4.5
4 C₁₀H₁₁FO₃198.19Not Reported~4.4
5 C₁₀H₁₁FO₃198.1990-94~4.4
6 C₁₀H₁₁FO₃198.19Not Reported~4.3
7 C₁₀H₁₁FO₃198.19Not Reported~4.3

Note: Predicted pKa values are estimations based on the electronic effects of the substituents. Experimental determination is required for precise values.

Discussion of Trends:

  • Acidity (pKa): The acidity of the carboxylic acid group is influenced by the electron-withdrawing or -donating nature of the substituents on the phenyl ring. Fluorine is an electron-withdrawing group through induction, which generally increases acidity (lowers pKa) by stabilizing the carboxylate anion. The methoxy group is electron-donating through resonance and slightly electron-withdrawing through induction. The overall effect on pKa will depend on the relative positions of these groups and the propanoic acid side chain. For instance, an electron-withdrawing group in the ortho or para position to the side chain will have a more pronounced acidifying effect.

General Synthesis Strategy

A common and versatile method for the synthesis of 3-arylpropanoic acids involves a two-step process starting from the corresponding substituted benzaldehyde. This approach provides a convergent route to the various isomers by simply starting with the appropriately substituted benzaldehyde.

Caption: General two-step synthesis of 3-(fluoromethoxyphenyl)propanoic acid isomers.

Step 1: Perkin Reaction to form Substituted Cinnamic Acid [3][6][7][8][9]

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids) from aromatic aldehydes.

  • Protocol:

    • Combine the substituted fluoromethoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and a weak base such as anhydrous sodium acetate or triethylamine (1.5 eq).

    • Heat the mixture to 140-150 °C for several hours.

    • After cooling, add water and boil to hydrolyze the excess acetic anhydride.

    • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the cinnamic acid derivative.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Step 2: Catalytic Hydrogenation to the Propanoic Acid [2][10][11]

The double bond of the cinnamic acid intermediate is selectively reduced to a single bond through catalytic hydrogenation.

  • Protocol:

    • Dissolve the substituted fluoromethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature and pressure.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-(fluoromethoxyphenyl)propanoic acid.

    • Purify the product by recrystallization or column chromatography if necessary.

Spectroscopic Differentiation

The positional isomers can be distinguished by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are particularly informative.

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show distinct patterns of splitting for each isomer. The coupling constants between adjacent protons (ortho coupling, J ≈ 7-9 Hz), protons separated by three bonds (meta coupling, J ≈ 2-3 Hz), and protons separated by four bonds (para coupling, J < 1 Hz) can be used to assign the positions of the substituents. The propanoic acid side chain will typically show two triplet signals for the two methylene groups.

  • ¹³C NMR: The number of unique signals in the aromatic region of the decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and will provide a distinct chemical shift for each isomer.

While a complete set of experimental NMR data for all isomers is not available, data for related compounds can be used for prediction and comparison[12][13][14][15].

Mass Spectrometry (MS)

All isomers will have the same molecular weight and will therefore show the same molecular ion peak in a mass spectrum. However, the fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ due to the different substitution patterns, potentially allowing for differentiation.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and analysis of these positional isomers. Due to their similar physicochemical properties, achieving baseline separation can be challenging and requires careful method development.

Caption: A typical HPLC workflow for the separation of positional isomers.

Recommended HPLC Protocol:

  • Column: A reversed-phase C18 or a phenyl-hexyl column is recommended. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions[4][16].

  • Mobile Phase: A mixture of acetonitrile or methanol and water, with an acidic modifier such as formic acid or trifluoroacetic acid (0.1% v/v), is a good starting point. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is likely to provide the best separation of all isomers.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable. For more definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for most of the isomers of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid are not extensively reported, general trends can be inferred from the literature on related compounds. Arylpropanoic acid derivatives are known to exhibit a variety of biological activities[1][2][3].

The position of the fluorine and methoxy groups is expected to have a significant impact on the biological activity. These substituents can influence:

  • Binding Affinity: The substituents can interact directly with the binding pocket of a biological target through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.

  • Conformation: The substitution pattern can influence the preferred conformation of the molecule, which can affect its ability to bind to a receptor.

  • Metabolic Stability: Fluorine substitution, in particular, can block sites of metabolic oxidation, leading to a longer biological half-life.

A systematic evaluation of the biological activity of each isomer is necessary to establish a clear structure-activity relationship (SAR) for this series of compounds.

Conclusion

This guide provides a foundational framework for understanding and comparing 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its positional isomers. While a complete experimental dataset for all isomers is not currently available in the public domain, this document synthesizes the existing knowledge on their synthesis, physicochemical properties, and analytical separation. The provided protocols and theoretical considerations offer a starting point for researchers to produce, characterize, and evaluate these compounds in their specific applications. Further experimental investigation is crucial to fully elucidate the unique properties and potential of each isomer.

References

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives. PubMed. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Perkin Reaction Mechanism. BYJU'S. [Link]

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem. [Link]

  • 3-(m-Methoxyphenyl)propionic acid. PubChem. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • 3-(4-Methoxyphenyl)propionic acid. the NIST WebBook. [Link]

  • 3-(2-Methoxyphenyl)propionic acid. the NIST WebBook. [Link]

  • Cas 864960-96-3,3-(4-Fluoro-3-Methoxyphenyl)propionic acid, 96%. lookchem. [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

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Comparative

A Comparative Guide to the Synthesis of Fluorinated Phenylpropanoic Acids: Navigating Chemical and Biocatalytic Routes

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorinated phenylpropanoic acids, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorinated phenylpropanoic acids, in particular, are valuable building blocks, offering enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides an in-depth comparison of the primary synthetic routes to these crucial compounds, offering insights into the underlying mechanisms and practical considerations to aid researchers in selecting the optimal strategy for their specific needs. We will explore both established and emerging methodologies, from classic electrophilic fluorination to cutting-edge photoredox and enzymatic approaches, complete with experimental data and detailed protocols.

Electrophilic Fluorination: The Workhorse of C-F Bond Formation

Electrophilic fluorination remains one of the most widely utilized methods for the synthesis of α-fluorinated carboxylic acid derivatives. This approach relies on the reaction of a nucleophilic enolate or its equivalent with an electrophilic fluorine source ("F+"). The choice of fluorinating reagent and reaction conditions can be tuned to achieve either direct α-fluorination or a tandem decarboxylative fluorination, yielding different products from the same starting material.

Direct α-Fluorination vs. Decarboxylative Fluorination: A Solvent-Controlled Dichotomy

A compelling example of the nuanced control achievable in electrophilic fluorination is the divergent reactivity of phenylacetic acid derivatives in the presence of Selectfluor®, a popular electrophilic fluorinating agent, and 4-(dimethylamino)pyridine (DMAP). Research by Madani et al. has demonstrated that the solvent system plays a critical role in directing the reaction pathway towards either α-fluorination or decarboxylative fluorination[1].

  • In non-aqueous media (e.g., acetonitrile): The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, leading to the direct formation of α-fluoro-α-arylcarboxylic acids.

  • In the presence of water: The pathway shifts to a Single Electron Transfer (SET) mechanism, resulting in decarboxylation and subsequent fluorination to yield benzylic fluorides.

This solvent-dependent selectivity offers a powerful tool for synthetic chemists, allowing access to two distinct classes of fluorinated compounds from a common precursor.

Mechanism Overview: α-Fluorination vs. Decarboxylative Fluorination

G cluster_alpha α-Fluorination (Non-Aqueous) cluster_decarboxylative Decarboxylative Fluorination (Aqueous) A Phenylacetic Acid Derivative B Enolate Intermediate A->B Base (DMAP) C α-Fluoro-α-arylcarboxylic Acid B->C Selectfluor® (HAT) D Phenylacetic Acid Derivative E Carboxylate Anion D->E Base (DMAP) F Benzylic Radical E->F Selectfluor® (SET), -CO2 G Benzylic Fluoride F->G Selectfluor®

Caption: Divergent pathways in the fluorination of phenylacetic acid derivatives.

Table 1: Comparison of α-Fluorination and Decarboxylative Fluorination of Phenylacetic Acid Derivatives [1]

Featureα-FluorinationDecarboxylative Fluorination
Solvent Acetonitrile (non-aqueous)Acetone/Water (1:1)
Mechanism Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Product α-Fluoro-α-arylcarboxylic acidBenzylic fluoride
Key Reagents Phenylacetic acid, Selectfluor®, DMAPPhenylacetic acid, Selectfluor®, DMAP, NaF
Typical Yield Good to excellentModerate to good
Experimental Protocol: α-Fluorination of Phenylacetic Acid[1]

Materials:

  • Phenylacetic acid derivative

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the phenylacetic acid derivative (1.0 equiv) in anhydrous acetonitrile, add DMAP (2.0 equiv).

  • Stir the solution at room temperature for 5 minutes.

  • Add Selectfluor® (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Asymmetric Electrophilic Fluorination

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in drug development. Asymmetric electrophilic fluorination can be achieved using chiral catalysts to control the stereochemical outcome of the C-F bond formation. Chiral N,N'-dioxide/Cu(I) complexes and chiral palladium complexes have been successfully employed for the highly enantioselective α-fluorination of β-keto esters and amides, respectively. These methods provide access to chiral α-fluoro dicarbonyl compounds with excellent enantioselectivities (up to 97% ee).

Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of fluorinated phenylpropanoic acid synthesis, photoredox catalysis offers a facile route for decarboxylative fluorination.

This method typically involves the generation of a carboxyl radical from the corresponding carboxylic acid via a single-electron oxidation mediated by an excited-state photocatalyst. This radical then undergoes rapid decarboxylation to form an alkyl radical, which is subsequently trapped by a fluorine atom donor, such as Selectfluor®, to yield the fluorinated product[2][3].

Workflow for Photocatalytic Decarboxylative Fluorination

Caption: General workflow for photoredox-catalyzed decarboxylative fluorination.

Experimental Protocol: Photocatalytic Decarboxylative Fluorination of an Aliphatic Carboxylic Acid[2]

Materials:

  • Aliphatic carboxylic acid (e.g., a phenylpropanoic acid derivative)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Selectfluor®

  • Base (e.g., Na2HPO4)

  • Solvent mixture (e.g., acetonitrile/water)

  • Blue LED light source

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine the carboxylic acid (1.0 equiv), photocatalyst (1-2 mol%), Selectfluor® (1.5-2.0 equiv), and base (2.0 equiv).

  • Add the solvent mixture (e.g., acetonitrile/water 3:1) and degas the solution with argon for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. While the field of enzymatic fluorination is still developing, several promising strategies have been reported.

For the synthesis of fluorinated phenylpropanoic acids, two main enzymatic approaches can be envisioned:

  • Direct fluorination using fluorinases: These enzymes catalyze the formation of a C-F bond from fluoride ions. However, their substrate scope is often limited.

  • Biotransformation of fluorinated precursors: This involves using enzymes to modify a readily available fluorinated starting material. For instance, engineered E. coli strains have been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid[4][5]. While not a direct synthesis of a fluorinated phenylpropanoic acid, this demonstrates the potential of engineered metabolic pathways for producing fluorinated building blocks.

The development of robust and versatile enzymatic methods for the synthesis of a broader range of fluorinated phenylpropanoic acids is an active area of research.

Comparison of Synthesis Routes

Table 2: Overall Comparison of Synthesis Routes for Fluorinated Phenylpropanoic Acids

MethodKey AdvantagesKey LimitationsSubstrate ScopeStereoselectivity
Electrophilic Fluorination Well-established, versatile, good yields, access to both α-fluoro and decarboxylated products.Can require harsh reagents and conditions, stereocontrol can be challenging without chiral catalysts.Broad for α-fluorination of activated positions.Racemic without chiral catalysts; high enantioselectivity achievable with specific catalytic systems.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, utilizes visible light.Can require expensive photocatalysts, optimization of reaction conditions may be necessary.Broad for decarboxylative fluorination of various carboxylic acids.Generally not stereoselective unless chiral catalysts are employed.
Enzymatic Synthesis Environmentally friendly, high selectivity (chemo-, regio-, stereo-), mild conditions.Limited substrate scope for known enzymes, enzyme engineering may be required.Currently narrow, focused on specific precursors.Potentially excellent, depending on the enzyme.

Conclusion

The synthesis of fluorinated phenylpropanoic acids can be approached through a variety of powerful methods, each with its own set of advantages and challenges. Electrophilic fluorination remains a robust and versatile strategy, with the added benefit of solvent-controlled selectivity between direct α-fluorination and decarboxylative fluorination. Photoredox catalysis offers a milder and often more functional-group-tolerant alternative for decarboxylative fluorination. While still in its relative infancy for this specific class of compounds, enzymatic synthesis holds great promise for the future, offering unparalleled selectivity and sustainability.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the available starting materials, and the scale of the synthesis. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently access these valuable fluorinated building blocks for the advancement of drug discovery and materials science.

References

  • Madani, A., Anghileri, L., Pieber, B., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Org. Lett., 24(29), 5379–5384. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. J. Am. Chem. Soc., 137(17), 5654–5657. [Link]

  • Ye, J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids by an Organic Photoredox Catalyst. Chem. Commun., 51, 11842-11845. [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Front. Bioeng. Biotechnol., 10, 969012. [Link]

Sources

Validation

Comparative Analysis of the Biological Activity of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid and Its Analogues as GPR40 Agonists

This guide provides an in-depth comparative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its structural analogues concerning their biological activity. The primary focus is on their role as agonists for the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its structural analogues concerning their biological activity. The primary focus is on their role as agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), a promising therapeutic target for type 2 diabetes mellitus (T2DM).

Introduction: GPR40 as a Therapeutic Target

G protein-coupled receptor 40 (GPR40/FFAR1) has garnered significant attention in drug discovery as a key regulator of metabolic homeostasis.[1] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[2][3] This activation amplifies glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia, a significant risk associated with conventional therapies like sulfonylureas.[3][4] This glucose-dependent mechanism makes GPR40 agonists an attractive therapeutic strategy for T2DM.[2][5] The phenylpropanoic acid scaffold is a well-established pharmacophore for GPR40 agonism, with 3-(3-Fluoro-2-methoxyphenyl)propanoic acid representing a specific substitution pattern within this class. This guide will explore its potential activity by comparing it to clinically and preclinically evaluated analogues.

Comparative Analysis of GPR40 Agonist Analogues

The efficacy and safety of GPR40 agonists are intrinsically linked to their specific chemical structures and resulting pharmacological profiles. Analogues vary significantly in their potency, signaling bias (partial vs. full agonism), and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The general structure of these agonists consists of a carboxylic acid headgroup, a central linker, and a lipophilic tail.

  • Carboxylic Acid Headgroup: This moiety is crucial for interaction with the receptor.[6] However, it has also been implicated as a potential source of hepatotoxicity, possibly through the formation of reactive acyl glucuronide metabolites.[7]

  • Aromatic Core and Substitutions: The phenylpropanoic acid core is a common feature. Substitutions on the phenyl ring, such as fluorine and methoxy groups, are critical for modulating activity. The introduction of fluorine can enhance metabolic stability and binding affinity.[8] For 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, the ortho-methoxy and meta-fluoro substitutions are expected to influence the conformation and electronic properties of the molecule, thereby affecting its interaction with the GPR40 binding pocket.

  • Lipophilic Tail: Modifications to the distal part of the molecule significantly impact potency and properties like CNS penetration and potential for non-specific binding.[1][6]

Pharmacological Comparison of Key Analogues

The development of GPR40 agonists has evolved from partial agonists to full agonists and positive allosteric modulators (AgoPAMs) in an effort to enhance efficacy.

Compound/ClassTypeTarget Receptor(s)Potency (EC50)Key Findings & Significance
TAK-875 (Fasiglifam) Partial AgonistGPR40/FFAR172 nM (IP Production)[9]Demonstrated robust glucose-lowering effects in Phase III trials but was terminated due to concerns over liver toxicity.[10][11] Serves as a critical benchmark for both efficacy and safety.
Indole-5-propanoic Acids (e.g., 4o) Full AgonistGPR40/FFAR1~30 nM (Ca2+ flux)Activates both Gq and Gs signaling pathways, leading to enhanced GLP-1 secretion in addition to GSIS.[12] Represents a strategy to achieve superior glycemic control.
Biaryl Chromans (e.g., AP5) AgoPAMGPR40/FFAR1~15 nM (Ca2+ flux)Acts as a full agonist with positive allosteric modulation. Designed to have an improved metabolic profile and reduced inhibition of the bile salt export pump (BSEP) to mitigate liver toxicity risk.[4]
LY2881835 AgonistGPR40/FFAR1Data not specifiedA compound that underwent Phase I trials; subsequent optimization efforts focused on reducing CNS exposure and improving pharmacokinetic profiles.[1]

Inference for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid: Based on its simple phenylpropanoic acid structure, this compound is likely to act as a partial or full agonist, primarily activating the Gq pathway. Its potency and safety profile would be highly dependent on how the specific fluoro and methoxy substitutions influence its binding affinity, metabolic stability, and potential for off-target effects.

GPR40 Signaling Pathways

Activation of GPR40 by an agonist can trigger multiple downstream signaling cascades, primarily through Gq and Gs proteins. The specific pathway engaged can depend on the nature of the agonist (partial vs. full).[12]

  • Gq Pathway: The canonical pathway for GPR40 involves coupling to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration, a key step in promoting insulin granule exocytosis.

  • Gs Pathway: Certain full agonists can also induce GPR40 to couple with Gαs.[12] This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP further enhances insulin secretion and is also linked to the secretion of incretin hormones like GLP-1 from intestinal endocrine cells.[12]

  • β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin, a non-G-protein mediated pathway. The potency of β-arrestin recruitment has been correlated with in vivo efficacy for some classes of GPR40 agonists.[13]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_second_messengers Second Messengers GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates (Partial/Full Agonists) Gs Gαs GPR40->Gs Activates (Full Agonists) Agonist GPR40 Agonist (e.g., Phenylpropanoic Acids) Agonist->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to GLP1 ↑ GLP-1 Secretion cAMP->GLP1 GSIS Amplified GSIS cAMP->GSIS Ca_release->GSIS

Caption: GPR40 agonist signaling pathways.

Key Experimental Protocols

Characterizing the biological activity of novel GPR40 agonists requires a series of well-defined in vitro and cell-based assays.

Protocol 1: In Vitro GPR40 Activation Assay (Calcium Flux)

This is a primary high-throughput screening assay to identify and rank the potency of GPR40 agonists by measuring the immediate downstream effect of Gq activation.

Principle: Agonist binding to GPR40 expressed in a host cell line (e.g., HEK293 or CHO) activates the Gq pathway, leading to a transient increase in intracellular calcium ([Ca2+]i). This increase is detected using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, TAK-875) in the assay buffer.

  • Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Measure the baseline fluorescence.

  • Compound Addition & Reading: Add the compound solutions to the wells and immediately begin recording fluorescence intensity over time (typically 90-180 seconds).

  • Data Analysis: The increase in fluorescence intensity reflects the increase in [Ca2+]i. Calculate the response over baseline for each concentration and plot a dose-response curve to determine the EC50 value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate GPR40-expressing HEK293 cells load_dye 2. Load cells with Fluo-4 AM dye plate_cells->load_dye read_baseline 4. Measure baseline fluorescence (FLIPR) load_dye->read_baseline prep_compounds 3. Prepare serial dilutions of test compounds add_compound 5. Add compounds prep_compounds->add_compound read_baseline->add_compound read_response 6. Record fluorescence change over time add_compound->read_response analyze_data 7. Calculate response over baseline read_response->analyze_data plot_curve 8. Plot dose-response curve analyze_data->plot_curve calc_ec50 9. Determine EC50 value plot_curve->calc_ec50

Caption: Workflow for a GPR40 calcium flux assay.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay confirms that GPR40 agonism translates into the desired physiological effect in a relevant cell type, such as a pancreatic β-cell line (e.g., INS-1E) or isolated primary islets.

Principle: This assay measures the ability of a test compound to potentiate insulin secretion from β-cells specifically in the presence of high glucose concentrations, mimicking physiological conditions.

Step-by-Step Methodology:

  • Cell Culture: Culture INS-1E cells or isolate rodent pancreatic islets.

  • Pre-incubation (Starvation): Wash the cells and pre-incubate them for 1-2 hours in a low-glucose buffer (e.g., KRBH buffer with 2.8 mM glucose) to establish a basal state of insulin secretion.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 60-120 minutes) at 37°C to allow for insulin secretion.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the concentration of insulin in the collected supernatant using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells in each well. Compare the insulin secretion at high glucose in the presence of the compound to the high glucose control (without compound) to determine the fold-potentiation.

Conclusion and Future Directions

The phenylpropanoic acid scaffold remains a cornerstone in the design of GPR40 agonists. While 3-(3-Fluoro-2-methoxyphenyl)propanoic acid itself has not been extensively characterized in public literature, its structure provides a valuable template for exploration. The key challenge for this entire class of drugs remains the mitigation of hepatotoxicity, which led to the termination of the promising candidate TAK-875.[7][10]

Future research must focus on designing analogues with improved safety profiles. This involves a multi-pronged approach:

  • Reducing Lipophilicity: High lipophilicity has been linked to non-specific binding and potential for liver toxicity.[1]

  • Modulating Metabolism: Designing molecules that avoid the formation of reactive metabolites, such as acyl glucuronides.

  • Optimizing Signaling: Developing biased agonists that selectively activate pathways leading to efficacy (GSIS, GLP-1 release) while avoiding those potentially linked to adverse effects.

By leveraging the structure-activity relationship data from analogues like TAK-875 and newer-generation full agonists, medicinal chemists can rationally design novel phenylpropanoic acid derivatives with a higher probability of achieving the desired balance of potent glucose-lowering activity and long-term safety.

References

  • Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. (2018). ACS Medicinal Chemistry Letters.
  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (2021). ACS Medicinal Chemistry Letters.
  • Design, Synthesis and Structure-Activity Relationship Studies of GPR40 Agonists Containing Amide Linker. (2018). European Journal of Medicinal Chemistry. [Link]

  • Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. (2011). Journal of Medicinal Chemistry. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). (2016). Journal of Medicinal Chemistry. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Journal of Medicinal Chemistry. [Link]

  • In vitro activity of TAK-875 derivatives Structures and activity of... (2016). ResearchGate. [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. (2010). ResearchGate. [Link]

  • Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening. (2010). Journal of Medicinal Chemistry. [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. (2010). ACS Medicinal Chemistry Letters. [Link]

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem. [Link]

  • Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. (2020). MDPI. [Link]

  • Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. (2022). ACS Omega. [Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. (2018). Molecules and Cells. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). bioRxiv. [Link]

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Comparative

A Comparative Guide to the Spectral Analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural elucidatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates rely heavily on a suite of analytical techniques. Among these, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides an in-depth comparative analysis of the spectral data for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid , a substituted phenylpropanoic acid derivative of interest in medicinal chemistry.

Given the absence of publicly available experimental spectra for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, this guide will leverage high-quality predicted spectral data. To provide a robust comparative framework, we will analyze this predicted data alongside experimentally obtained spectra of two closely related structural analogs: 3-(2-methoxyphenyl)propanoic acid and 3-(3-fluorophenyl)propanoic acid . This approach allows for a detailed examination of the influence of the ortho-methoxy and meta-fluoro substituents on the spectral features of the phenylpropanoic acid scaffold.

The Importance of Spectral Data in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and validation. Spectroscopic data forms the bedrock of this process by:

  • Confirming Molecular Structure: Unambiguously verifying the chemical structure of a synthesized compound.

  • Assessing Purity: Identifying and quantifying impurities, which is critical for safety and efficacy.

  • Ensuring Consistency: Guaranteeing batch-to-batch consistency in manufacturing.

  • Supporting Regulatory Submissions: Providing essential data for regulatory bodies like the FDA.

Understanding the nuances of spectral interpretation is, therefore, a critical skill for any scientist in the pharmaceutical industry.

Spectral Data Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Due to the lack of experimental data, a predicted ¹H NMR spectrum was generated using advanced computational algorithms. The predicted chemical shifts (δ) are presented in the table below.

Workflow for Spectral Prediction

G cluster_0 Prediction Workflow A Input Molecular Structure (SMILES: COC1=C(C=CC=C1F)CCC(=O)O) B Select Prediction Algorithm (e.g., NMRDB.org) A->B C Set Parameters (Solvent, Frequency) B->C D Generate Predicted Spectrum C->D E Analyze and Annotate Peaks D->E

Caption: Workflow for generating a predicted NMR spectrum.

Comparison of ¹H NMR Data

CompoundAromatic Protons (δ, ppm)-CH₂-CH₂-COOH (δ, ppm)-OCH₃ (δ, ppm)
3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Predicted)~7.1-7.3 (m, 2H), ~6.9-7.0 (m, 1H)~2.9-3.0 (t, 2H), ~2.6-2.7 (t, 2H)~3.9 (s, 3H)
3-(2-methoxyphenyl)propanoic acid (Experimental)6.8-7.3 (m, 4H)2.96 (t, 2H), 2.65 (t, 2H)3.83 (s, 3H)
3-(3-fluorophenyl)propanoic acid (Experimental)6.9-7.4 (m, 4H)2.98 (t, 2H), 2.68 (t, 2H)N/A

Analysis:

  • The aromatic region of the target compound is predicted to be complex due to the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing fluorine atom. The fluorine atom will also introduce through-bond coupling to nearby protons, further splitting the signals.

  • The aliphatic protons of the propanoic acid chain are expected to appear as two triplets, consistent with the analogs. The chemical shifts are influenced by the substituents on the aromatic ring.

  • The methoxy protons are predicted to be a sharp singlet around 3.9 ppm.

Predicted ¹³C NMR Spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂-CH₂- (δ, ppm)-OCH₃ (δ, ppm)
3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Predicted)~179~158 (d, J=245 Hz, C-F), ~148 (d, J=10 Hz), ~125 (d, J=3 Hz), ~124 (d, J=6 Hz), ~115 (d, J=21 Hz), ~113 (d, J=2 Hz)~35, ~25~56
3-(2-methoxyphenyl)propanoic acid (Experimental)179.3157.5, 130.4, 128.8, 127.8, 120.8, 110.635.8, 25.555.3
3-(3-fluorophenyl)propanoic acid (Experimental)~178~163 (d, J=243 Hz, C-F), ~144 (d, J=7 Hz), ~130 (d, J=8 Hz), ~124 (d, J=3 Hz), ~115 (d, J=21 Hz), ~113 (d, J=22 Hz)~36, ~31N/A

Analysis:

  • The most significant feature in the predicted ¹³C NMR spectrum of the target compound is the large carbon-fluorine coupling constant for the carbon directly bonded to the fluorine atom (~245 Hz). This is a definitive diagnostic peak.

  • The chemical shifts of the other aromatic carbons are also influenced by the fluorine and methoxy groups, and smaller C-F couplings are expected for carbons two and three bonds away.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparison of IR Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Predicted)2500-3300 (broad)~1710~1250~1100-1200
3-(2-methoxyphenyl)propanoic acid (Experimental)2500-3300 (broad)17051245N/A
3-(3-fluorophenyl)propanoic acid (Experimental)2500-3300 (broad)1708N/A~1150-1250

Analysis:

  • All three compounds exhibit a broad O-H stretching band characteristic of a carboxylic acid due to hydrogen bonding.

  • The C=O stretching frequency is around 1710 cm⁻¹ for all three, typical for a saturated carboxylic acid.

  • The key differentiating feature for the fluorinated compounds is the presence of a strong C-F stretching absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-(3-Fluoro-2-methoxyphenyl)propanoic acid (Predicted)198.07153 (loss of -COOH), 121 (benzylic cleavage)
3-(2-methoxyphenyl)propanoic acid (Experimental)180.08135 (loss of -COOH), 121 (benzylic cleavage)
3-(3-fluorophenyl)propanoic acid (Experimental)168.06123 (loss of -COOH), 109 (benzylic cleavage)

Analysis:

  • The molecular ion peak clearly distinguishes the three compounds based on their different molecular weights.

  • A common fragmentation pathway for all three is the loss of the carboxylic acid group (-COOH, 45 Da).

  • Another characteristic fragmentation is the benzylic cleavage, leading to a prominent ion. The m/z of this fragment is indicative of the substituents on the aromatic ring.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

Protocol for Acquiring ¹H and ¹³C NMR Spectra

G cluster_1 NMR Sample Preparation and Acquisition A 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B 2. Transfer solution to a 5 mm NMR tube. A->B C 3. Place the tube in the NMR spectrometer. B->C D 4. Lock and shim the magnetic field. C->D E 5. Acquire ¹H spectrum (typically 16-64 scans). D->E F 6. Acquire ¹³C spectrum (requires more scans due to low natural abundance). D->F G 7. Process the data (Fourier transform, phase correction, baseline correction). E->G F->G

Caption: Standard workflow for NMR data acquisition.

Causality in Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.[1]

  • Locking and Shimming: Essential for maintaining a stable and homogeneous magnetic field, which is crucial for high-resolution spectra.

  • Number of Scans: More scans are needed for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]

Protocol for Acquiring IR Spectra

G cluster_2 FTIR Sample Preparation and Acquisition (ATR) A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol). B 2. Record a background spectrum of the empty ATR crystal. A->B C 3. Place a small amount of the solid sample on the crystal. B->C D 4. Apply pressure to ensure good contact. C->D E 5. Acquire the sample spectrum. D->E F 6. The instrument automatically ratios the sample spectrum to the background. E->F

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Causality in Experimental Choices:

  • ATR (Attenuated Total Reflectance): A common and convenient method for solid and liquid samples that requires minimal sample preparation.[2]

  • Background Spectrum: Necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself from the sample spectrum.[3]

Protocol for Acquiring Mass Spectra

G cluster_3 Mass Spectrometry Sample Preparation and Acquisition (ESI) A 1. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water). B 2. Infuse the sample solution into the ESI source at a constant flow rate. A->B C 3. Optimize ion source parameters (e.g., capillary voltage, gas flow). B->C D 4. Acquire the mass spectrum over the desired m/z range. C->D

Caption: Workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Causality in Experimental Choices:

  • ESI (Electrospray Ionization): A soft ionization technique suitable for polar molecules, which minimizes fragmentation and typically shows a strong molecular ion peak.[4]

  • Dilute Solution: Prevents saturation of the detector and ensures a stable spray.

Conclusion

This guide has provided a comparative analysis of the spectral data for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and its structural analogs. By examining the predicted and experimental spectra, we can confidently anticipate the key diagnostic features of the target compound. The presence of the ortho-methoxy and meta-fluoro substituents creates a unique spectral fingerprint that can be readily identified through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring the reliable characterization of this and other novel chemical entities in the drug development pipeline.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Validation

Part 1: The Foundation - Obtaining High-Quality Single Crystals

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Phenylpropanoic Acids For researchers, scientists, and drug development professionals, understanding the solid-state structure of active pharma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Phenylpropanoic Acids

For researchers, scientists, and drug development professionals, understanding the solid-state structure of active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is a cornerstone of rational drug design and development. Substituted phenylpropanoic acids, a class of compounds that includes widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, are particularly illustrative of the profound impact of crystal structure on a drug's ultimate therapeutic efficacy.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically alter physicochemical properties such as solubility, dissolution rate, and stability, thereby affecting bioavailability.[2][3][4]

This guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of substituted phenylpropanoic acids. We will move beyond rote protocols to explore the causal relationships between molecular structure, intermolecular interactions, and the resulting three-dimensional crystal lattice. Our objective is to equip you with the foundational knowledge to not only perform these analyses but to interpret the results critically and leverage them for molecular design and optimization.

The entire process of single-crystal X-ray diffraction (SCXRD) hinges on the first, and often most challenging, step: growing a high-quality single crystal.[5] A suitable crystal should be a single, well-ordered lattice, free from significant defects, and of an appropriate size for the diffractometer (typically 0.1-0.3 mm in all dimensions). The principle behind crystallization is to bring a solution of a pure compound to a state of supersaturation slowly, allowing molecules to self-assemble into a thermodynamically stable, ordered lattice.[5]

Several factors are critical for success, the most important being the purity of the compound.[6][7] Impurities can inhibit nucleation or become incorporated into the lattice, leading to disordered or poorly formed crystals. Therefore, starting with a compound of the highest possible purity is paramount.

Experimental Protocol: Single Crystal Growth

The choice of crystallization method is dictated by the compound's solubility and stability. Here are three common, effective techniques:

1. Slow Solvent Evaporation:

  • Principle: This is the simplest method, relying on the gradual evaporation of a solvent to increase the solute concentration to the point of crystallization.[6][7]

  • Causality: The slow rate of evaporation is crucial. It provides molecules with adequate time to orient themselves correctly as they deposit onto the growing crystal face, minimizing defects.

  • Best Suited For: Compounds that are stable at room temperature and moderately soluble in a relatively volatile solvent.[6]

  • Protocol:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a clean vial.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[7][8]

    • Place the solution in a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a needle to create a small opening.

    • Store the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6][9]

2. Slow Cooling:

  • Principle: This method leverages the decrease in solubility of a compound at lower temperatures. A saturated solution prepared at a higher temperature is slowly cooled, inducing crystallization.[9][10]

  • Causality: A slow cooling rate prevents rapid precipitation, which would trap solvent and create a polycrystalline or amorphous solid. Instead, it allows for the controlled growth of a few large crystals.

  • Best Suited For: Compounds that exhibit a significant difference in solubility over a narrow temperature range and are less soluble in the chosen solvent.[6]

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid is dissolved.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it inside a Dewar flask filled with warm water or in a programmable cooling block.

    • Allow the system to cool to room temperature, and then potentially to a lower temperature (e.g., 4 °C), over 24-72 hours.

3. Vapor Diffusion:

  • Principle: This is a highly successful and controlled method. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container (a "jar") containing a more volatile "anti-solvent" in which the compound is insoluble.[7][11]

  • Causality: The anti-solvent slowly diffuses in the vapor phase into the compound's solution. This gradually decreases the solvent's solvating power, leading to a slow and controlled precipitation of crystals.

  • Best Suited For: Small quantities of material and for compounds that are difficult to crystallize using other methods.[7]

  • Protocol:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, toluene) in a small vial (e.g., 2 mL).

    • Place this vial inside a larger jar (e.g., 20 mL scintillation vial).

    • Add a larger volume of a miscible, more volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the jar, ensuring the level is below the top of the inner vial.

    • Seal the jar tightly and leave it undisturbed for several days.

Part 2: From Crystal to Structure - The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure begins. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The workflow is a systematic process of data collection, structure solution, and refinement.

XRD_Workflow cluster_prep Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Pure Compound Growth Single Crystal Growth Compound->Growth Dissolution Select Crystal Selection & Mounting Growth->Select Microscopy XRD X-ray Diffraction Data Collection Select->XRD On Diffractometer Solve Structure Solution (e.g., SHELXT, SIR) XRD->Solve Process Raw Data Refine Structure Refinement (e.g., SHELXL, Olex2) Solve->Refine Initial Model Refine->Refine Validate Validation & CIF Generation (e.g., PLATON, CheckCIF) Refine->Validate Converged Model Final Final Crystal Structure Validate->Final Publication-Ready

Caption: The experimental workflow for single-crystal X-ray structure determination.

Experimental Protocol: Structure Solution and Refinement

This protocol assumes data has been collected on a modern diffractometer and processed to yield a reflection file (e.g., .hkl) and an instruction file (e.g., .ins).

  • Structure Solution: The first step is to determine the initial positions of the atoms, which is known as solving the phase problem.

    • Software: Programs like SHELXT (part of the SHELX suite) or SIR are commonly used.[12][13]

    • Methodology: These programs use direct methods or Patterson methods to analyze the intensities of the diffracted X-ray beams and generate an initial electron density map that reveals the positions of most non-hydrogen atoms. The output is an initial structural model.

  • Structure Refinement: This is an iterative process to improve the initial model to best fit the experimental data.

    • Software: SHELXL is the gold standard for refinement.[13] Graphical interfaces like Olex2 or ShelXle provide a user-friendly environment for this process.[13]

    • Methodology:

      • Initial Refinement: Perform several cycles of least-squares refinement on the initial model. This adjusts the atomic positions (x, y, z coordinates) and their thermal displacement parameters (how much they vibrate).

      • Atom Assignment: Identify and correctly assign all non-hydrogen atoms based on the electron density map and chemical knowledge.

      • Anisotropic Refinement: Refine the thermal parameters anisotropically, allowing atoms to vibrate differently in different directions. This is typically done for all non-hydrogen atoms.

      • Hydrogen Atom Placement: Locate hydrogen atoms. They can often be found in the difference Fourier map (residual electron density) or placed in calculated geometric positions.[14]

      • Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters between cycles are negligible.

  • Validation: The final step is to rigorously check the quality and chemical sense of the refined structure.

    • Metrics: Key indicators of a good refinement are the R1 factor (should ideally be < 5% for high-quality data) and the Goodness of Fit (GOF), which should be close to 1.

    • Software: Tools like PLATON and the IUCr's CheckCIF service are used to analyze the geometry, identify potential issues, and prepare the final Crystallographic Information File (CIF) for publication.[14][15]

Part 3: Comparative Analysis of Substituted Phenylpropanoic Acids

The true power of crystal structure analysis lies in comparison. By examining how different substituents on the phenyl ring alter the crystal packing, we can deduce structure-property relationships. The carboxylic acid moiety of phenylpropanoic acids is a strong hydrogen bond donor and acceptor. Consequently, a vast majority of these structures feature a robust, centrosymmetric dimer motif formed by two molecules through a pair of O-H···O hydrogen bonds.[16][17][18] This dimer can be considered a primary supramolecular "synthon." The overall crystal packing is then determined by how these synthons arrange themselves, a process heavily influenced by the weaker interactions dictated by the ring substituents.

Substituent_Influence Core Phenylpropanoic Acid Core Substituents Substituents (-H, -CH₃, -Cl, -NO₂) Core->Substituents Properties Physicochemical Properties (Solubility, Melting Point, Stability) Core->Properties Interactions Intermolecular Interactions Substituents->Interactions HBond O-H···O Dimers (Constant) Interactions->HBond OtherInteractions C-H···π π-π Stacking Halogen Bonds Interactions->OtherInteractions Packing Crystal Packing Interactions->Packing Packing->Properties

Caption: Influence of substituents on the crystal packing and properties of phenylpropanoic acids.

Below is a comparative table summarizing the crystallographic data for several substituted phenylpropanoic acids. This data highlights how changing a single functional group can lead to different packing arrangements.

CompoundSubstituentCrystal SystemSpace GroupKey Intermolecular Interactions (beyond dimer)Reference
3-Phenylpropanoic Acid-H (para)MonoclinicP2₁/aC-H···π interactions[16]
Ibuprofen-CH(CH₃)₂ (para)MonoclinicP2₁/cvan der Waals forces
Naproxen-OCH₃ (on naphthyl)MonoclinicP2₁C-H···π, π-π stacking[19][20]
3-(4-Chlorophenyl)propanoic Acid-Cl (para)MonoclinicP2₁/cC-H···π, C-H···Cl interactions[17]
3-(4-Nitrophenyl)propanoic Acid-NO₂ (para)MonoclinicP2₁/cC-H···O(nitro), π-π stacking[21]
Discussion of Comparative Data
  • Unsubstituted Phenylpropanoic Acid: The crystal structure is primarily stabilized by the strong hydrogen-bonded dimers, which are further linked by weaker C-H···π interactions, creating a three-dimensional network.[16]

  • Ibuprofen (Alkyl-substituted): The bulky isobutyl group is sterically hindering. The packing is dominated by the efficient arrangement of the hydrogen-bonded dimers, with the aliphatic chains interacting primarily through weaker van der Waals forces. The existence of multiple polymorphic forms of ibuprofen highlights the subtle energetic balance in its crystal lattice.[2][3]

  • Naproxen (Aromatic-substituted): The larger naphthyl group compared to a phenyl ring allows for significant π-π stacking interactions between adjacent dimers, contributing substantially to the lattice energy and resulting in a very stable crystal structure.[22]

  • Chloro-substituted: The introduction of a chlorine atom provides an additional site for weak interactions. Besides C-H···π interactions, C-H···Cl hydrogen bonds can play a role in directing the crystal packing, often leading to denser structures compared to the unsubstituted analogue.[23]

  • Nitro-substituted: The nitro group is a strong electron-withdrawing group and an excellent hydrogen bond acceptor. In the crystal structure of 3-(4-nitrophenyl)propanoic acid, the dimers are linked by C-H···O interactions involving the nitro oxygen atoms, creating layered sheets. These sheets are then stacked via π-π interactions between the electron-poor nitro-phenyl rings.[21]

Part 4: Impact on Physicochemical Properties

The variations in crystal packing directly translate to differences in macroscopic properties, which is of critical importance in drug development.

  • Solubility and Dissolution Rate: A more stable crystal lattice, characterized by stronger intermolecular interactions, generally has a higher lattice energy. This requires more energy to break apart, leading to lower solubility and a slower dissolution rate. For example, forming multicomponent crystals (co-crystals or salts) of drugs like ketoprofen can disrupt the original, stable packing and introduce new interactions, often resulting in significantly improved solubility.[24][25][26][27]

  • Melting Point: A higher melting point is typically indicative of a more stable crystal lattice with stronger intermolecular forces. The comparative data shows that introducing groups capable of stronger or more numerous interactions (like the naphthyl group in naproxen) leads to higher melting points.

  • Stability and Polymorphism: Subtle differences in crystal packing can lead to different polymorphic forms with varying thermodynamic stabilities.[2][4] One polymorph might be more stable under ambient conditions, while another might be metastable. The metastable form often exhibits higher solubility but carries the risk of converting to the more stable, less soluble form during storage, which can have disastrous consequences for a drug product's shelf life and efficacy.

Conclusion

The crystal structure analysis of substituted phenylpropanoic acids is a powerful tool that provides profound insights into their solid-state behavior. As demonstrated, the choice of substituent on the phenyl ring systematically modulates the intermolecular interactions, which in turn governs the crystal packing and, ultimately, the critical physicochemical properties of the compound. A thorough understanding of these structure-property relationships, gained through the meticulous application of the techniques described in this guide, is indispensable for the modern researcher in the design and development of effective and reliable pharmaceutical products.

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of fluorinated compounds is a cornerstone of successful research and development. The unique physicochemical prop...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of fluorinated compounds is a cornerstone of successful research and development. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—have made organofluorine compounds ubiquitous in modern pharmaceuticals. However, these same properties present distinct challenges for analytical method validation. This guide provides an in-depth comparison of key analytical techniques, grounded in regulatory expectations and supported by experimental insights, to empower you to develop and validate methods with the highest degree of scientific integrity.

The Regulatory Bedrock: Understanding ICH Q2(R2) in the Context of Fluorinated Compounds

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the necessary validation characteristics.[2][3][4][5] The recent revision, Q2(R2), notably expands its scope to explicitly include validation principles for spectroscopic techniques like NMR and mass spectrometry, which are pivotal for the analysis of fluorinated compounds.[4][5]

The core validation parameters that must be assessed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision measures the degree of scatter between a series of measurements.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A fundamental principle of method validation is that it should be preceded by thorough method development, which includes understanding the physicochemical properties of the molecule.[6][7] For fluorinated compounds, this means paying special attention to properties like pKa, solubility, and potential for volatility or adsorption, as these will dictate the optimal analytical approach.

G cluster_0 Method Development & Validation Lifecycle Dev Method Development (Physicochemical Properties) Val_Protocol Validation Protocol (Pre-defined Criteria) Dev->Val_Protocol Defines Scope Validation Method Validation (ICH Q2(R2) Parameters) Val_Protocol->Validation Governs Execution Transfer Method Transfer (Partial/Full Revalidation) Validation->Transfer Enables Deployment Routine Routine Use & Lifecycle Management Transfer->Routine Initiates G cluster_matrix_effect Matrix Effect & Recovery Workflow Neat Set A (Analyte in Solvent) Analysis LC-MS/MS Analysis Neat->Analysis Post_Spike Set B (Analyte in Clean Extract) Post_Spike->Analysis Pre_Spike Set C (Analyte in Raw Matrix) Pre_Spike->Analysis Calc Calculate Matrix Effect (B vs A) & Recovery (C vs B) Analysis->Calc

Sources

Validation

A Senior Application Scientist's Guide to Establishing a Reference Standard for 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for the qualification and comparison of reference standards for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1092460-70-2). Given the current lack of commercially available certified reference materials (CRMs) for this specific compound, this document outlines a practical approach to sourcing a high-purity research-grade material and establishing it as a well-characterized in-house reference standard. Furthermore, we will compare its key analytical attributes to its non-fluorinated and positional isomer analogs to provide a broader analytical context.

The Imperative for a Well-Characterized Reference Standard

In drug discovery and development, reference standards are the cornerstone of analytical method validation, impurity profiling, and pharmacokinetic studies. The presence of a fluorine atom and a methoxy group on the phenyl ring of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid can significantly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability.[1] Therefore, an accurately characterized reference standard is crucial for unambiguous identification and quantification in complex matrices.

Sourcing and Initial Assessment of Candidate Materials

The first step is to procure a high-purity batch of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid from a reputable chemical supplier. While a CRM may not be available, research-grade materials with a stated purity of ≥97% are often obtainable.[2] It is advisable to source small quantities from multiple vendors to perform a comparative assessment.

Initial Assessment Workflow:

A Source Candidate Materials (≥97% Purity) B Visual Inspection (Color, Form) A->B C Solubility Testing (Common Analytical Solvents) B->C D Preliminary Purity Screen (e.g., Thin Layer Chromatography) C->D E Select Best Candidate for Full Characterization D->E A Characterized In-House Standard of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid C Analyze all three compounds under identical analytical conditions (HPLC, NMR, MS) A->C B Source Reference Standards of Analogs: - 3-(2-methoxyphenyl)propanoic acid - 3-(3-Fluorophenyl)propanoic acid B->C D Compare and Tabulate Data: - Retention Times - Spectral Data - Physicochemical Properties C->D E Establish a library of comparative data for future reference D->E

Sources

Comparative

A Comparative Guide to 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review and comparative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry. While direct research on this specific molecule is limited, this guide synthesizes information from closely related analogs to provide insights into its potential synthesis, physicochemical properties, and biological activities. By comparing it with non-fluorinated and differently substituted counterparts, we aim to provide a valuable resource for researchers interested in exploring its utility as a chemical intermediate or a scaffold for novel therapeutic agents.

Introduction to 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1092460-70-2) is a small molecule characterized by a phenylpropanoic acid backbone, with a fluorine atom at the meta-position and a methoxy group at the ortho-position of the phenyl ring relative to the propanoic acid side chain.[1][2][3] The presence and positioning of these functional groups are expected to significantly influence the molecule's chemical and biological properties.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and acidity.[4][5] The electron-withdrawing nature of the fluorine atom can impact the acidity of the carboxylic acid moiety and influence intermolecular interactions, which are critical for biological activity.

Physicochemical Properties

The predicted physicochemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid suggest its suitability for drug development.

PropertyValueSource
Molecular Formula C10H11FO3[1]
Molecular Weight 198.19 g/mol [1][2]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid and Analogs

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 3-Fluoro-2-methoxybenzaldehyde C 3-(3-Fluoro-2-methoxyphenyl)propenoic acid (Cinnamic Acid Derivative) A->C Knoevenagel Condensation (Pyridine, Piperidine) B Malonic Acid B->C D 3-(3-Fluoro-2-methoxyphenyl)propanoic acid C->D Hydrogenation (H2, Pd/C)

Figure 1: Proposed synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Experimental Protocol (Proposed):

Step 1: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propenoic acid (Cinnamic Acid Derivative)

This step can be achieved via a Knoevenagel condensation reaction.[7]

  • To a solution of 3-fluoro-2-methoxybenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents).

  • Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 3-(3-fluoro-2-methoxyphenyl)propenoic acid.

Step 2: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid

The final step involves the reduction of the double bond of the cinnamic acid derivative.[6]

  • Dissolve 3-(3-fluoro-2-methoxyphenyl)propenoic acid (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-fluoro-2-methoxyphenyl)propanoic acid.

Comparative Analysis of Biological Activities

Direct biological data for 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is not currently published. However, by examining the biological activities of structurally related fluorinated and non-fluorinated phenylpropanoic acids, we can infer its potential therapeutic applications.

Potential Anticonvulsant Activity

Research on para-fluorinated and chlorinated derivatives of 3-hydroxy-3-ethyl-3-phenylpropionamide has demonstrated that halogenation can enhance anticonvulsant activity and reduce neurotoxicity compared to the non-halogenated parent compound.[8]

Table 1: Comparison of Anticonvulsant Activity of Phenylpropionamide Derivatives [8]

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Neurotoxicity
HEPP (non-halogenated)129.666.4Observed at 2x ED50
F-HEPP (para-fluoro)87.143.5Not Observed
Cl-HEPP (para-chloro)62.043.5Not Observed

These findings suggest that the presence of a fluorine atom on the phenyl ring can be advantageous for anticonvulsant properties. It is plausible that 3-(3-fluoro-2-methoxyphenyl)propanoic acid could serve as a scaffold for developing novel anticonvulsant agents with an improved safety profile.

Anticonvulsant_Comparison cluster_0 Parent Compound cluster_1 Halogenated Derivatives A HEPP (Non-halogenated) B F-HEPP (para-fluoro) A->B Increased Potency Reduced Neurotoxicity C Cl-HEPP (para-chloro) A->C Increased Potency Reduced Neurotoxicity

Figure 2: Halogenation enhances the therapeutic profile of phenylpropionamides.

Potential as a Free Fatty Acid Receptor 1 (FFA1) Agonist

Phenylpropanoic acid derivatives are a known class of agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, which is a target for the treatment of type 2 diabetes.[9] The activation of FFA1 in pancreatic β-cells leads to glucose-dependent insulin secretion.

A study on novel phenylpropanoic acid derivatives identified compounds with potent FFA1 agonistic activity, demonstrating significant glucose-lowering effects in mice.[9] While the specific substitutions in that study differ from the target molecule of this guide, the underlying phenylpropanoic acid scaffold is a key pharmacophore. The electronic modifications introduced by the fluoro and methoxy groups of 3-(3-fluoro-2-methoxyphenyl)propanoic acid could modulate its binding to FFA1, making it a candidate for further investigation in this area.

Potential Anti-inflammatory Activity

Certain derivatives of phenylpropanoic acid are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, loxoprofen is a prodrug that is metabolized to its active form. Research into fluorinated and brominated derivatives of loxoprofen has shown that these modifications can lead to compounds with equivalent anti-inflammatory effects but with reduced gastric side effects.[10] This suggests that fluorination can be a valuable strategy for developing safer NSAIDs. The structural similarity of 3-(3-fluoro-2-methoxyphenyl)propanoic acid to this class of compounds indicates its potential as a novel anti-inflammatory agent.

Potential Antimicrobial Activity

Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for antimicrobial agents targeting multidrug-resistant bacteria and fungi.[11][12] These studies highlight the versatility of the phenylpropanoic acid core in developing therapeutics for infectious diseases. The substitution pattern of 3-(3-fluoro-2-methoxyphenyl)propanoic acid could be explored for its potential to yield derivatives with antimicrobial properties.

Conclusion and Future Directions

3-(3-Fluoro-2-methoxyphenyl)propanoic acid represents an under-explored molecule with significant potential in drug discovery and development. Based on the analysis of structurally related compounds, it is a promising starting point for the synthesis of novel therapeutic agents with potential applications as anticonvulsants, anti-diabetic agents, anti-inflammatory drugs, and antimicrobials.

The strategic placement of the fluorine and methoxy groups on the phenyl ring provides a unique electronic and steric profile that warrants further investigation. Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for 3-(3-fluoro-2-methoxyphenyl)propanoic acid to make it more accessible for research purposes.

  • Conducting in vitro and in vivo studies to directly assess its biological activities across various targets, including those discussed in this guide.

  • Synthesizing a library of derivatives to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity.

By leveraging the principles of medicinal chemistry and building upon the knowledge of related phenylpropanoic acid derivatives, the scientific community can unlock the full potential of 3-(3-fluoro-2-methoxyphenyl)propanoic acid and its analogs in the quest for new and improved medicines.

References

  • Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. PubMed, [Link]

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid | C10H11FO3 | CID 55251039. PubChem, [Link]

  • Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. PubMed, [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed, [Link]

  • 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. MySkinRecipes, [Link]

  • 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid | C10H10F2O3 | CID 84681567. PubChem, [Link]

  • 50703-56-5 | 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. AA Blocks, [Link]

  • (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem, [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications, [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com, [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI, [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI, [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate, [Link]

  • Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin, [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH, [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed, [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI, [Link]

  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate, [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, technical framework for assessing the purity of commercially available 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry.

We will move beyond a simple listing of analytical techniques. Instead, this guide will delve into the strategic application of orthogonal analytical methods, explaining the rationale behind their selection and how their combined data provides a comprehensive and trustworthy purity profile. We will operate under a common real-world scenario where a supplier provides a certificate of analysis (CoA) stating a purity of ">97%," a figure that necessitates rigorous independent verification.

The Analytical Imperative: Deconstructing the ">97%" Claim

Our approach will be multi-faceted, employing a suite of analytical techniques that, when used in concert, provide a self-validating system for purity assessment. The primary techniques we will discuss are:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of the main component and non-volatile organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of residual solvents and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the main component and identification of structurally related impurities.

  • Mass Spectrometry (MS): For obtaining accurate mass data to confirm the identity of the main component and to aid in the structural elucidation of unknown impurities.

Visualizing the Workflow: A Logic-Driven Approach

The following diagram illustrates the logical workflow for the comprehensive purity assessment of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Reporting Sample_Received Commercial Sample Received (>97% Purity Claim) Visual_Inspection Visual Inspection (Color, Form) Sample_Received->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing HPLC_Analysis HPLC-UV/PDA (Purity Assay, Non-Volatile Impurities) Solubility_Testing->HPLC_Analysis GC_MS_Analysis Headspace GC-MS (Residual Solvents, Volatile Impurities) Solubility_Testing->GC_MS_Analysis NMR_Analysis 1H and 13C NMR (Structural Confirmation, Impurity ID) Solubility_Testing->NMR_Analysis MS_Analysis High-Resolution MS (Accurate Mass Confirmation) Solubility_Testing->MS_Analysis Data_Integration Integrate & Correlate Data HPLC_Analysis->Data_Integration GC_MS_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Purity_Report Comprehensive Purity Report Data_Integration->Purity_Report

Caption: Workflow for the comprehensive purity assessment of a commercial chemical sample.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[1] A reversed-phase method is generally suitable for phenylpropanoic acid derivatives, offering excellent separation of the main component from potential starting materials, intermediates, and by-products.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm (or PDA detection from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis and Interpretation:

The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector is invaluable as it can provide UV spectra for each peak, helping to distinguish between structurally related impurities and baseline noise.

Hypothetical Data Comparison:

Supplier Stated Purity HPLC Purity (Area %) Number of Impurities >0.1%
Supplier A>97%98.5%2
Supplier B>98%99.2%1
In-House Verified Sample - 98.7% 2
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: The manufacturing process of pharmaceutical intermediates often involves the use of organic solvents, which must be removed to acceptable levels.[1] Headspace GC-MS is a highly sensitive and specific method for identifying and quantifying these volatile residues.

Experimental Protocol:

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: A column with a stationary phase designed for volatile organic compounds (e.g., a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • Headspace Parameters: Vial equilibration at 80°C for 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

Data Analysis and Interpretation:

The mass spectrometer identifies the eluted solvents based on their mass spectra, which are then compared to a library of known spectra. Quantification is typically performed using an internal standard.

Hypothetical Data Comparison:

Solvent ICH Limit (Class 2) Supplier A (ppm) Supplier B (ppm)
Toluene89015050
Methanol3000<50<50
Dichloromethane600Not Detected25
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to identify and quantify impurities, often without the need for reference standards for the impurities themselves. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation of impurities, 2D NMR experiments like COSY and HSQC can be beneficial.

Data Analysis and Interpretation:

The ¹H NMR spectrum of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the propanoic acid chain. The integration of these signals should correspond to the number of protons in each environment. Impurity signals can often be identified as small peaks that do not belong to the main component's spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule.[4] This is a powerful tool for verifying the identity of the main component and for proposing molecular formulas for unknown impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled to an HPLC system (LC-HRMS).

  • Ionization Source: Electrospray ionization (ESI) is typically suitable for this class of compounds.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Data Analysis and Interpretation:

The measured mass-to-charge ratio (m/z) is compared to the theoretical m/z for the expected molecular formula. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.

Hypothetical Data:

  • Expected Molecular Formula: C₁₀H₁₁FO₃

  • Theoretical Monoisotopic Mass: 198.0692

  • Observed Mass: 198.0695 (1.5 ppm error)

Orthogonal Methods: The Key to Trustworthy Purity Assessment

The strength of this comprehensive approach lies in the use of orthogonal analytical techniques. Each method measures a different physicochemical property of the molecule and its impurities, providing a more complete and reliable picture of the sample's purity.

Orthogonal_Methods center Purity Assessment HPLC HPLC (Polarity, UV-Vis Absorbance) center->HPLC GC_MS GC-MS (Volatility, Mass Spectrum) center->GC_MS NMR NMR (Nuclear Spin Properties) center->NMR MS HRMS (Mass-to-Charge Ratio) center->MS

Caption: Orthogonal analytical methods for comprehensive purity assessment.

Conclusion: Beyond the Numbers

Assessing the purity of a commercially available pharmaceutical intermediate like 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a critical responsibility for any scientist in the drug development pipeline. A simple reliance on the supplier's CoA is insufficient. By employing a strategic and orthogonal combination of analytical techniques such as HPLC, GC-MS, NMR, and HRMS, a comprehensive and trustworthy purity profile can be established. This rigorous approach not only validates the quality of the material but also provides crucial insights into the nature of any impurities present, thereby ensuring the integrity of downstream research and development activities.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. LinkedIn. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Pharmaffiliates. Available at: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available at: [Link]

  • Quality: impurities. European Medicines Agency (EMA). Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Guide to Handling 3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: A Framework for Laboratory Safety and Operational Excellence

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it involves empowering our partners in research and development with the knowledge to handle these material...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it involves empowering our partners in research and development with the knowledge to handle these materials safely and effectively. This guide provides a detailed operational plan for the safe handling of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, a compound of interest in drug development. Our approach is grounded in a deep understanding of chemical hazards, risk mitigation, and best laboratory practices, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 1092460-70-2) is a halogenated carboxylic acid. While comprehensive toxicological data may not be fully available for every novel compound, a robust safety protocol is developed based on its known GHS classifications and the properties of similar chemical structures.[1] A proactive and cautious approach is always the most prudent course of action in a laboratory setting.[2]

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3]

Given these hazards, a rigorous safety protocol is not merely recommended; it is essential for protecting the health and well-being of laboratory personnel.[4][5]

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed.[6] The following ensemble represents the minimum standard for handling 3-(3-Fluoro-2-methoxyphenyl)propanoic acid.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially handling of the solid powder and preparation of stock solutions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the most critical engineering control for minimizing inhalation exposure.

Essential PPE Ensemble
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles. A full-face shield should be worn over goggles during procedures with a high splash potential (e.g., transferring large volumes).[8]Protects against splashes and aerosols, preventing serious eye irritation.[9] Goggles provide a seal around the eyes, which standard safety glasses do not.
Hand Protection Nitrile or butyl rubber gloves.[8]Provides a chemical barrier to prevent skin contact and irritation.[10] Gloves must be inspected for defects before use, and proper removal techniques should be employed to avoid contaminating the skin.[11] Contaminated gloves must be disposed of as chemical waste.
Body Protection Flame-resistant laboratory coat with full-length sleeves and a snug fit at the wrists.Protects skin and personal clothing from contamination.[4][5] The lab coat should be kept fully fastened.
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator may be required if handling the powder outside of a fume hood is unavoidable.While all powder handling should occur in a fume hood, this provides an additional layer of protection against respiratory tract irritation from airborne particles.[8][11]

Operational Workflow: A Step-by-Step Procedural Guide

A systematic workflow minimizes risk and ensures reproducibility. The following steps provide a clear plan for handling the compound from receipt to disposal.

Step 1: Pre-Handling & Preparation
  • Designate the Work Area: Cordon off and label the specific area within the chemical fume hood where the work will be performed.

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Prepare for Spills: Ensure a spill kit compatible with acidic and halogenated organic compounds is readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.

Step 2: Handling the Compound (Weighing & Solubilizing)
  • Tare the Balance: If using an analytical balance inside the hood, ensure it is level and tared.

  • Dispense Solid: Carefully dispense the required amount of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid powder onto a weigh boat. Avoid creating dust.

  • Transfer to Vessel: Gently transfer the weighed solid into the appropriate vessel for solubilization.

  • Add Solvent: Slowly add the desired solvent, keeping the container opening away from your breathing zone.

  • Seal and Mix: Securely cap the vessel and mix via sonication or vortexing as required.

Step 3: Post-Handling & Decontamination
  • Clean Equipment: Decontaminate non-disposable items (e.g., spatulas) with an appropriate solvent. Collect the rinse as hazardous waste.

  • Clean Work Surface: Wipe down the designated work area within the fume hood with a suitable cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][12]

Below is a diagram illustrating the safe handling workflow.

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (in Fume Hood) cluster_post Step 3: Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE Ensemble prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent & Mix handle2->handle3 post1 Decontaminate Surfaces & Tools handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE & Wash Hands post2->post3 end_node End post3->end_node start Start start->prep1

Caption: Workflow for Safe Handling of the Compound.

Emergency Preparedness and Spill Management

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management: For small spills within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[13]

  • Decontaminate the spill area. For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EH&S) department.[13]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[13][14]

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]

  • Container: Use a chemically compatible, sealable container provided by your institution's waste management program.[7] Keep the container closed when not in use.[13]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that accurately lists all chemical constituents and their approximate percentages.[13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment.[13]

  • Pickup: Arrange for waste collection through your institution's EH&S department once the container is full.[13]

By adhering to this comprehensive safety and handling framework, researchers can confidently work with 3-(3-Fluoro-2-methoxyphenyl)propanoic acid, ensuring a safe laboratory environment while advancing their critical drug development objectives.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Capot Chemical. MSDS of (R)-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • ComplianceQuest. 5 Best Practices for Safety Management in the Pharma Industry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Bhusnure, O.G., et al. (2018). Chemical hazards and safety management in pharmaceutical industry. Journal of Pharmacy Research, 12(3). [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • PubChem. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. [Link]

  • Moravek. Pharmaceutical Manufacturing Safety Considerations. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • PREVOR. Chemical risks in pharmaceutical industry. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet. [Link]

  • CPAchem. Safety data sheet. [Link]

Sources

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